Product packaging for 2-Amino-4,6-bis(difluoromethoxy)pyrimidine(Cat. No.:CAS No. 86209-44-1)

2-Amino-4,6-bis(difluoromethoxy)pyrimidine

Numéro de catalogue: B1317642
Numéro CAS: 86209-44-1
Poids moléculaire: 227.12 g/mol
Clé InChI: DARNJZBBTBLNCA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Amino-4,6-bis(difluoromethoxy)pyrimidine is a useful research compound. Its molecular formula is C6H5F4N3O2 and its molecular weight is 227.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5F4N3O2 B1317642 2-Amino-4,6-bis(difluoromethoxy)pyrimidine CAS No. 86209-44-1

Propriétés

IUPAC Name

4,6-bis(difluoromethoxy)pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F4N3O2/c7-4(8)14-2-1-3(15-5(9)10)13-6(11)12-2/h1,4-5H,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DARNJZBBTBLNCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(N=C1OC(F)F)N)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F4N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90542106
Record name 4,6-Bis(difluoromethoxy)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90542106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86209-44-1
Record name 4,6-Bis(difluoromethoxy)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90542106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-4,6-bis(difluoromethoxy)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 86209-44-1

This technical guide provides a comprehensive overview of 2-Amino-4,6-bis(difluoromethoxy)pyrimidine, a fluorinated heterocyclic compound of interest to researchers and professionals in drug discovery and development. Due to the limited availability of public data specific to this molecule, this guide presents a composite of known properties and extrapolated methodologies based on structurally similar pyrimidine derivatives.

Chemical and Physical Properties

This compound is a pyrimidine derivative characterized by the presence of two difluoromethoxy groups at positions 4 and 6, and an amino group at position 2 of the pyrimidine ring. These structural features, particularly the fluorine moieties, are known to modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity to biological targets.

A summary of the available and theoretical physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 86209-44-1[1][2]
Molecular Formula C₆H₅F₄N₃O₂[2]
Molecular Weight 227.12 g/mol [2]
Boiling Point 337 °C[2]
Density 1.527 g/cm³[2]
Flash Point 157 °C[2]
Storage Temperature 2-8°C[2]

Synthesis and Experimental Protocols

Proposed Synthetic Pathway:

A plausible synthetic route is outlined below. This represents a general workflow and would require optimization for this specific target molecule.

G A 2-Amino-4,6-dihydroxypyrimidine B Intermediate A->B  Difluoromethylating agent (e.g., Chlorodifluoromethane) Base, Solvent   C This compound B->C  Reaction Workup & Purification  

General Synthetic Workflow

Experimental Protocol (General, requires optimization):

  • Starting Material: The synthesis would likely commence with 2-amino-4,6-dihydroxypyrimidine.

  • Difluoromethylation: The key step involves the introduction of the difluoromethoxy groups. This is typically achieved by reacting the dihydroxy precursor with a suitable difluoromethylating agent, such as chlorodifluoromethane (freon-22), in the presence of a strong base (e.g., sodium hydroxide or potassium hydroxide) in a suitable solvent (e.g., dioxane, DMF). The reaction is often carried out under pressure and at elevated temperatures.

  • Reaction Monitoring: The progress of the reaction should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Purification: Upon completion, the reaction mixture would be subjected to a standard aqueous work-up to remove inorganic salts and other water-soluble impurities. The crude product would then be purified using techniques such as column chromatography on silica gel or recrystallization to yield the pure this compound.

  • Characterization: The final product's identity and purity should be confirmed using modern analytical methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. An available FTIR spectrum can be used for comparison.[3]

Potential Applications in Drug Discovery

The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs. The introduction of fluorine atoms often enhances the pharmacological profile of a molecule. Therefore, this compound represents a valuable building block for the synthesis of novel therapeutic agents.

Hypothetical Drug Discovery Workflow:

The following diagram illustrates a typical workflow for evaluating a novel compound like this compound in a drug discovery context.

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Lead Optimization cluster_3 In Vivo Evaluation A Synthesis of This compound B Structural Confirmation (NMR, MS, IR) A->B C Primary Target-Based Screening (e.g., Kinase Inhibition Assay) B->C D Cell-Based Assays (e.g., Cytotoxicity, Proliferation) C->D E Structure-Activity Relationship (SAR) Studies D->E F ADME/Tox Profiling E->F G Animal Model Studies F->G

Drug Discovery Workflow

Potential Therapeutic Areas:

Based on the known biological activities of other substituted 2-aminopyrimidines, potential therapeutic applications for derivatives of this compound could include:

  • Oncology: As inhibitors of various protein kinases that are implicated in cancer cell proliferation and survival.

  • Infectious Diseases: As antimicrobial agents targeting essential enzymes in bacteria or fungi.

  • Inflammatory Diseases: By modulating signaling pathways involved in the inflammatory response.

Signaling Pathways

While no specific signaling pathways have been definitively associated with this compound, many 2-aminopyrimidine derivatives are known to function as kinase inhibitors. A hypothetical mechanism of action could involve the inhibition of a protein kinase within a cellular signaling cascade, such as the MAPK/ERK pathway, which is frequently dysregulated in various diseases.

Hypothetical Kinase Inhibition Signaling Pathway:

The diagram below illustrates a simplified, hypothetical signaling pathway where a derivative of this compound acts as a kinase inhibitor.

G Extracellular_Signal Extracellular Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase Extracellular_Signal->Receptor RAS RAS Receptor->RAS RAF RAF Kinase RAS->RAF MEK MEK Kinase RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cellular_Response Cellular Response (e.g., Proliferation, Survival) Transcription_Factors->Cellular_Response Inhibitor 2-Amino-4,6-bis(difluoromethoxy) -pyrimidine Derivative Inhibitor->RAF Inhibition

Hypothetical Kinase Inhibition

Conclusion

This compound is a chemical entity with significant potential for the development of novel therapeutics. While specific experimental data for this compound is sparse, this guide provides a framework for its synthesis and potential evaluation based on the well-established chemistry and pharmacology of related pyrimidine derivatives. Further research is warranted to fully elucidate the chemical and biological properties of this promising molecule.

References

2-Amino-4,6-bis(difluoromethoxy)pyrimidine chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Amino-4,6-bis(difluoromethoxy)pyrimidine

Introduction

This compound is a fluorinated heterocyclic compound belonging to the aminopyrimidine class. Its unique structure, featuring a pyrimidine core substituted with an amino group and two difluoromethoxy groups, imparts specific chemical properties that make it a valuable intermediate in organic synthesis. This document provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in the development of agrochemicals and the broader context of aminopyrimidines in drug discovery. The information is tailored for researchers, scientists, and professionals in drug development and chemical synthesis.

Core Chemical Properties

The fundamental physicochemical properties of this compound are summarized below. These properties are crucial for its handling, storage, and application in synthetic chemistry.

PropertyValueReference
IUPAC Name 4,6-bis(difluoromethoxy)pyrimidin-2-amine[1]
Synonyms 2-Amino-4,6-bis-(difluorometho; 4,6-bis(difluoromethoxy)-2-pyrimidinamine[1][2]
CAS Number 86209-44-1[1][3]
Molecular Formula C₆H₅F₄N₃O₂[1]
Molecular Weight 227.12 g/mol [1]
Appearance White crystal[3]
Melting Point 68-70 °C[3]
Boiling Point 337 °C[1]
Density 1.527 g/cm³[1]
Flash Point 157 °C[1]
Solubility Insoluble in water; Soluble in toluene, xylene, and other organic solvents.[3]
Storage Temp. 2-8°C[1]

Synthesis and Experimental Protocols

The synthesis of this compound is a multi-step process starting from common raw materials. While detailed, step-by-step industrial protocols are often proprietary, the general synthetic pathway can be outlined based on available chemical literature.

General Synthesis Pathway

The production of this compound typically involves the reaction of a disodium salt of 4,6-dihydroxy-2-methylthiopyrimidine with a difluoromethylating agent.[3] Key raw materials mentioned in conjunction with its synthesis include 4,6-Dihydroxy-2-methythiopyrimidine, Dichloromethane, and Difluorochloromethane.[1]

A plausible, generalized experimental workflow is visualized below.

G General Synthesis Workflow for this compound A 4,6-Dihydroxy-2-methylthiopyrimidine Disodium Salt C Reaction in Solvent (e.g., Acetonitrile) with Phase Transfer Catalyst A->C B Difluoromethylating Agent (e.g., from Difluorochloromethane) B->C D This compound C->D Difluoromethylation & Functional Group Conversion

Caption: Generalized workflow for the synthesis of the target compound.

Experimental Protocol Considerations
  • Reaction Conditions: The synthesis is typically carried out in an organic solvent such as acetonitrile, utilizing a phase transfer catalyst to facilitate the reaction between the salt and the difluoromethylating agent.[3]

  • Purification: After the reaction, the crude product is typically isolated and purified. Given its solubility profile, recrystallization from a suitable organic solvent like toluene or ethyl acetate is a common method for obtaining the final white crystalline product.[3][4]

  • Analytical Characterization: The identity and purity of the synthesized compound would be confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), Mass Spectrometry (MS), and melting point analysis.[5][6]

Applications and Biological Context

The primary documented application of this compound is in the agrochemical industry. However, the broader class of 2-aminopyrimidines is extensively researched in drug discovery for various therapeutic targets.

Agrochemical Intermediate

This compound serves as a key intermediate in the synthesis of sulfonylurea herbicides.[3] Specifically, it is a precursor to fluoxuron-methyl. The structural relationship is depicted in the diagram below.

G Role as a Herbicide Intermediate A This compound (Key Intermediate) C Chemical Synthesis A->C B Other Reagents (e.g., Sulfonyl Isocyanate) B->C D Sulfonylurea Herbicides (e.g., Fluoxuron-methyl) C->D Coupling Reaction

Caption: Use of the compound as a building block for herbicides.

Potential in Drug Discovery: A Scaffold of Interest

While specific biological activity for this compound is not widely reported, the 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry.[7] Derivatives have been investigated for a wide range of biological activities, including:

  • Anticancer Agents: Targeting kinases such as ABL1.[6]

  • Antiviral and Antibacterial Agents: Showing efficacy against various pathogens.[8][9]

  • CNS and Receptor Modulation: A large collection of 2-amino-4,6-disubstituted-pyrimidine derivatives has been documented as potent and highly selective antagonists for the A1 adenosine receptor (A1AR).[10]

The antagonism of A1AR by related compounds suggests a potential mechanism of action involving the G-protein coupled receptor (GPCR) signaling cascade, which modulates the levels of cyclic adenosine monophosphate (cAMP). A generalized pathway is shown below.

G Potential Signaling Pathway for Aminopyrimidine Scaffolds cluster_0 Cell Membrane A1AR A1 Adenosine Receptor (A1AR) AC Adenylate Cyclase (AC) A1AR->AC Inhibits (via Gi protein) ATP ATP Ligand Adenosine (Agonist) Ligand->A1AR Activates Antagonist 2-Aminopyrimidine Derivative (Antagonist) Antagonist->A1AR Blocks cAMP cAMP ATP:e->cAMP:w Conversion Response Cellular Response (Inhibited) cAMP->Response Leads to

Caption: A1AR signaling pathway targeted by related aminopyrimidines.[10]

References

An In-depth Technical Guide to the Synthesis of 2-Amino-4,6-bis(difluoromethoxy)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a plausible synthetic pathway for 2-Amino-4,6-bis(difluoromethoxy)pyrimidine, a fluorinated heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthesis involves a two-step process commencing with the chlorination of 2-amino-4,6-dihydroxypyrimidine, followed by a nucleophilic aromatic substitution to introduce the difluoromethoxy moieties. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthesis pathway and experimental workflows.

Proposed Synthesis Pathway

The synthesis of this compound can be achieved through a two-step reaction sequence. The initial step involves the conversion of the hydroxyl groups of 2-amino-4,6-dihydroxypyrimidine to chloro groups using a chlorinating agent such as phosphorus oxychloride (POCl₃). The resulting intermediate, 2-amino-4,6-dichloropyrimidine, then undergoes a nucleophilic aromatic substitution (SNAr) reaction with a difluoromethoxide source to yield the final product.

Synthesis_Pathway 2-Amino-4,6-dihydroxypyrimidine 2-Amino-4,6-dihydroxypyrimidine 2-Amino-4,6-dichloropyrimidine 2-Amino-4,6-dichloropyrimidine 2-Amino-4,6-dihydroxypyrimidine->2-Amino-4,6-dichloropyrimidine POCl3, N,N-dimethylaniline This compound This compound 2-Amino-4,6-dichloropyrimidine->this compound NaOCHF2, DMF

Figure 1: Proposed two-step synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Amino-4,6-dichloropyrimidine

This procedure is adapted from established methods for the chlorination of dihydroxypyrimidines.[1][2]

Materials:

  • 2-amino-4,6-dihydroxypyrimidine

  • Phosphorus oxychloride (POCl₃)

  • N,N-dimethylaniline

  • Ice water

  • Sodium bicarbonate solution (5% aqueous)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Heating mantle with magnetic stirrer

  • Buchner funnel and filter flask

Procedure:

  • In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, a mixture of 2-amino-4,6-dihydroxypyrimidine and phosphorus oxychloride is prepared.

  • The mixture is stirred and heated to a temperature between 55-65 °C.

  • N,N-dimethylaniline is added dropwise to the reaction mixture over a period of 1-2 hours, maintaining the temperature below 70 °C.

  • After the addition is complete, the reaction mixture is stirred at 65-70 °C for an additional 2-3 hours to ensure complete conversion.

  • The reaction mixture is then cooled to room temperature and slowly poured onto crushed ice with vigorous stirring.

  • The resulting precipitate is collected by vacuum filtration and washed with cold water.

  • The crude product is then washed with a 5% sodium bicarbonate solution to neutralize any remaining acid, followed by a final wash with cold water.

  • The solid is dried under vacuum to yield 2-amino-4,6-dichloropyrimidine.

Step1_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Isolation A Charge flask with 2-amino-4,6-dihydroxypyrimidine and POCl3 B Heat to 55-65 °C A->B C Add N,N-dimethylaniline dropwise (1-2 h) B->C D Stir at 65-70 °C (2-3 h) C->D E Cool and pour onto ice D->E F Filter the precipitate E->F G Wash with water and NaHCO3 solution F->G H Dry under vacuum G->H

Figure 2: Experimental workflow for the synthesis of 2-Amino-4,6-dichloropyrimidine.
Step 2: Synthesis of this compound

This proposed procedure is based on general principles of nucleophilic aromatic substitution on chloropyrimidines and methods for introducing the difluoromethoxy group.

Materials:

  • 2-amino-4,6-dichloropyrimidine

  • Sodium chlorodifluoroacetate (ClCF₂COONa) or Difluoromethanol (CHF₂OH) and a strong base (e.g., Sodium Hydride)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

Equipment:

  • Schlenk flask or oven-dried three-necked round-bottom flask

  • Inert gas supply (Nitrogen or Argon)

  • Magnetic stirrer and heating plate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, 2-amino-4,6-dichloropyrimidine is dissolved in anhydrous DMF.

  • A source of difluoromethoxide is added. This can be generated in situ by the addition of a strong base (e.g., sodium hydride) to difluoromethanol in DMF, or by using a pre-formed difluoromethoxide salt. Alternatively, a difluorocarbene precursor like sodium chlorodifluoroacetate can be used at elevated temperatures.

  • The reaction mixture is stirred at an elevated temperature (e.g., 80-120 °C) and the reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, the reaction mixture is cooled to room temperature and quenched by the addition of water.

  • The product is extracted with ethyl acetate.

  • The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

Step2_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up and Purification A Dissolve 2-amino-4,6-dichloropyrimidine in anhydrous DMF B Add difluoromethoxide source A->B C Heat at 80-120 °C B->C D Monitor reaction progress (TLC/HPLC) C->D E Cool and quench with water D->E F Extract with ethyl acetate E->F G Wash with water and brine, then dry F->G H Purify by column chromatography G->H

Figure 3: Proposed experimental workflow for the synthesis of this compound.

Data Presentation

The following tables summarize the key quantitative data for the proposed synthesis.

Table 1: Reagents and Reaction Conditions for the Synthesis of 2-Amino-4,6-dichloropyrimidine

ParameterValueReference
Starting Material 2-amino-4,6-dihydroxypyrimidine[1]
Reagents Phosphorus oxychloride (POCl₃), N,N-dimethylaniline[1]
Molar Ratio (POCl₃ : Substrate) 3.5:1 to 5:1[1]
Molar Ratio (Base : Substrate) 1.8:1 to 2.2:1[1]
Reaction Temperature 55-70 °C[1]
Reaction Time 3-5 hours[1]
Typical Yield 85-95%[1]

Table 2: Proposed Reagents and Conditions for the Synthesis of this compound

ParameterProposed Value/ConditionRationale
Starting Material 2-amino-4,6-dichloropyrimidineIntermediate from Step 1
Reagents Sodium difluoromethoxide (NaOCHF₂) or CHF₂OH/NaHNucleophile for SNAr
Solvent Anhydrous DMFPolar aprotic solvent favors SNAr
Reaction Temperature 80-120 °CTo facilitate the substitution reaction
Reaction Time 4-24 hoursDependent on reaction monitoring
Purification Column Chromatography (Silica Gel)To isolate the pure product

Concluding Remarks

This technical guide provides a comprehensive, albeit partially theoretical, pathway for the synthesis of this compound. The first step, the chlorination of 2-amino-4,6-dihydroxypyrimidine, is well-documented and can be performed with high yields. The second step, the difluoromethoxylation, is proposed based on established principles of nucleophilic aromatic substitution and may require optimization of reaction conditions, such as the choice of base, solvent, and temperature, to achieve a high yield of the desired product. Researchers and drug development professionals can use this guide as a foundational resource for the laboratory-scale synthesis of this promising fluorinated pyrimidine derivative.

References

An In-depth Technical Guide to 2-Amino-4,6-bis(difluoromethoxy)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and known biological significance of 2-Amino-4,6-bis(difluoromethoxy)pyrimidine. The information is intended for researchers, scientists, and professionals in the field of drug development and agrochemical synthesis.

Molecular Structure and Identification

This compound is a pyrimidine derivative characterized by an amino group at the 2-position and two difluoromethoxy groups at the 4- and 6-positions.

Table 1: Compound Identification

IdentifierValue
IUPAC Name 4,6-bis(difluoromethoxy)pyrimidin-2-amine
CAS Number 86209-44-1
Molecular Formula C₆H₅F₄N₃O₂
Molecular Weight 227.12 g/mol
SMILES C1=C(OC(F)F)N=C(N=C1N)OC(F)F
InChI Key InChI=1S/C6H5F4N3O2/c7-4(8)14-2-1-3(15-5(9)10)13-6(11)12-2/h1,4-5H,(H2,11,12,13)
Synonyms 2-Amino-4,6-bis-(difluoromethoxy)pyrimidine, 4,6-Bis(difluoromethoxy)-2-pyrimidinamine

Physicochemical Properties

The compound is a white crystalline solid. Its solubility profile indicates it is insoluble in water but soluble in organic solvents such as toluene and xylene.

Table 2: Physicochemical Data

PropertyValue
Melting Point 68-70 °C
Boiling Point 337 °C
Density 1.527 g/cm³
Flash Point 157 °C
Storage Temperature 2-8°C

Synthesis

A likely precursor for this synthesis is 2-amino-4,6-dihydroxypyrimidine. The difluoromethoxy groups can be introduced by reacting this precursor with a source of difluorocarbene, such as monochlorodifluoromethane (CHClF₂), in the presence of a base and an inert solvent.

Below is a logical workflow for the proposed synthesis.

Synthesis_Workflow Precursor 2-Amino-4,6-dihydroxypyrimidine Reaction Difluoromethoxylation Reaction Precursor->Reaction Reagent Monochlorodifluoromethane (CHClF₂) Reagent->Reaction Base Base (e.g., NaOH) Base->Reaction Solvent Inert Solvent (e.g., Dioxane) Solvent->Reaction Product This compound Reaction->Product Purification Purification (e.g., Distillation, Crystallization) Product->Purification FinalProduct Final Product Purification->FinalProduct

Proposed Synthesis Workflow
Hypothetical Experimental Protocol:

Based on a patent for a similar compound (US5071982A), a potential protocol could be as follows:

  • Reaction Setup: In a suitable reactor, 2-amino-4,6-dihydroxypyrimidine is suspended in an inert solvent like dioxane.

  • Addition of Base: A portion of a base, such as sodium hydroxide, is added to the suspension.

  • Introduction of Reagents: The remaining base and monochlorodifluoromethane are simultaneously introduced into the reaction mixture while maintaining a controlled temperature, potentially between 50°C and 80°C.

  • Reaction Monitoring: The reaction is monitored for the formation of the desired product. The reaction may proceed in two stages, with the initial formation of a mono-substituted intermediate followed by the second difluoromethoxylation.

  • Workup: After the reaction is complete, the mixture is worked up to remove inorganic salts and the solvent. This may involve filtration and liquid-liquid extraction.

  • Purification: The crude product is then purified, for instance, by vacuum distillation or recrystallization, to yield the final this compound.

Biological Significance and Applications

Intermediate in Herbicide Synthesis

The primary documented application of this compound is as a key intermediate in the synthesis of the sulfonylurea herbicide, fluoxuron-methyl. Sulfonylureas are a class of broad-spectrum herbicides that act by inhibiting the plant enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1] This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[1] Inhibition of this pathway leads to the cessation of plant cell division and growth, ultimately resulting in the death of the weed.

Herbicide_MoA Sulfonylurea Sulfonylurea Herbicides (e.g., Fluoxuron-methyl) ALS Acetolactate Synthase (ALS) Sulfonylurea->ALS Inhibits AminoAcids Branched-Chain Amino Acids (Valine, Leucine, Isoleucine) ALS->AminoAcids Catalyzes PlantGrowth Plant Growth and Development AminoAcids->PlantGrowth Essential for

References

An In-depth Technical Guide on the Core Role of 2-Amino-4,6-bis(difluoromethoxy)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Preamble: This document provides a detailed examination of 2-Amino-4,6-bis(difluoromethoxy)pyrimidine. It is critical to note that this compound is primarily recognized as a chemical intermediate. The scientific literature predominantly focuses on its role in the synthesis of other biologically active molecules rather than its own mechanism of action. Consequently, this guide will first outline the known properties and synthetic utility of this compound and then provide an in-depth analysis of the mechanism of action of its principal derivative, the herbicide primisulfuron-methyl.

This compound: An Intermediate

This compound is a pyrimidine derivative characterized by the presence of two difluoromethoxy groups.[1] Its primary documented application is as a key intermediate in the synthesis of sulfonylurea herbicides.[2]

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented below.

PropertyValueReference
Molecular Formula C6H5F4N3O2[1]
Molecular Weight 227.12 g/mol [1]
Appearance White crystal[2]
Melting Point 68-70 °C[2]
Solubility Insoluble in water; soluble in toluene, xylene[2]
CAS Number 86209-44-1[2]
Synthesis of this compound

The synthesis of this compound can be achieved through the reaction of 4,6-dihydroxy-2-methylthiopyrimidine disodium salt with a phase transfer catalyst in an acetonitrile solvent.[2] Another described method involves the nucleophilic substitution of 2-amino-4,6-dichloropyrimidine with sodium difluoromethoxide.

Role in Herbicide Synthesis

The primary documented use of this compound is as a precursor in the synthesis of primisulfuron-methyl.[3] In this synthesis, it is reacted with an adjacent methoxycarbonyl benzenesulfonyl isocyanate in an acetonitrile solvent.[3]

Mechanism of Action of Primisulfuron-methyl

Primisulfuron-methyl is a selective post-emergence sulfonylurea herbicide.[4][5] Its herbicidal activity stems from the inhibition of a key plant enzyme.

Target and Molecular Mechanism

The molecular target of primisulfuron-methyl is the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[2][6][7] ALS is a critical enzyme in the biosynthetic pathway of branched-chain amino acids: valine, leucine, and isoleucine.[2][7] By inhibiting ALS, primisulfuron-methyl blocks the production of these essential amino acids, which in turn halts protein synthesis and cell division in susceptible plants.[2][6][7]

Signaling Pathway of ALS Inhibition

The inhibition of ALS by primisulfuron-methyl leads to a cascade of events within the plant, ultimately resulting in cell death. The following diagram illustrates this pathway.

ALS_Inhibition_Pathway cluster_herbicide Herbicide Action cluster_plant_cell Plant Cell Primisulfuron_methyl Primisulfuron-methyl ALS Acetolactate Synthase (ALS) Primisulfuron_methyl->ALS Inhibition BCAA_Synthesis Branched-Chain Amino Acid (Val, Leu, Ile) Synthesis ALS->BCAA_Synthesis Catalysis Protein_Synthesis Protein Synthesis BCAA_Synthesis->Protein_Synthesis Required for Cell_Division Cell Division & Growth Protein_Synthesis->Cell_Division Required for Plant_Death Plant Death Cell_Division->Plant_Death Cessation leads to

Caption: Signaling pathway of primisulfuron-methyl's herbicidal action.

Quantitative Data
ParameterValueReference
Toxicity Class Category III[1]
Signal Word CAUTION[1]
Oral LD50 (rats) >4000 mg/kg[5]
Dermal LD50 (rats) >2000 mg/kg[5]

Experimental Protocols

Detailed experimental protocols for assessing the mechanism of action of primisulfuron-methyl would typically involve in vitro enzyme assays and whole-plant bioassays.

In Vitro ALS Inhibition Assay (Generalized Protocol)
  • Enzyme Extraction: Extract ALS from a susceptible plant species (e.g., corn).

  • Assay Preparation: Prepare a reaction mixture containing the extracted enzyme, its substrates (e.g., pyruvate), and necessary cofactors.

  • Inhibitor Addition: Add varying concentrations of primisulfuron-methyl to the reaction mixtures.

  • Incubation: Incubate the mixtures at a controlled temperature to allow the enzymatic reaction to proceed.

  • Reaction Termination and Product Measurement: Stop the reaction and quantify the product (acetolactate) using a colorimetric method (e.g., Voges-Proskauer reaction).

  • Data Analysis: Calculate the percentage of enzyme inhibition at each herbicide concentration and determine the IC50 value.

Whole-Plant Bioassay (Generalized Protocol)
  • Plant Cultivation: Grow susceptible weed species in a controlled environment (greenhouse).

  • Herbicide Application: Apply primisulfuron-methyl at various rates to the plants at a specific growth stage.

  • Observation: Monitor the plants for visual signs of injury (e.g., chlorosis, necrosis, stunting) over a period of 2-3 weeks.[2]

  • Data Collection: At the end of the observation period, harvest the above-ground biomass and measure the fresh or dry weight.

  • Data Analysis: Determine the dose-response curve and calculate the GR50 (the dose required to reduce plant growth by 50%).

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for evaluating a potential herbicide's mechanism of action.

Herbicide_Evaluation_Workflow Start Hypothesis: Compound inhibits plant growth In_Vitro_Assay In Vitro Enzyme Assay (e.g., ALS inhibition) Start->In_Vitro_Assay Whole_Plant_Assay Whole-Plant Bioassay (Greenhouse trial) Start->Whole_Plant_Assay Data_Analysis_IV IC50 Determination In_Vitro_Assay->Data_Analysis_IV Data_Analysis_WP GR50 Determination Whole_Plant_Assay->Data_Analysis_WP MoA_Confirmation Mechanism of Action Confirmed? Data_Analysis_IV->MoA_Confirmation Data_Analysis_WP->MoA_Confirmation End Conclusion MoA_Confirmation->End

Caption: Generalized experimental workflow for herbicide mechanism of action studies.

Conclusion

While this compound is a crucial building block in the synthesis of the herbicide primisulfuron-methyl, there is no available scientific literature detailing its own intrinsic biological mechanism of action. The herbicidal activity of primisulfuron-methyl is well-characterized and results from the specific inhibition of the plant enzyme acetolactate synthase, leading to the disruption of branched-chain amino acid synthesis and subsequent plant death. Future research could explore the potential for other biological activities of this compound and its derivatives.

References

Uncharted Territory: The Biological Activity of 2-Amino-4,6-bis(difluoromethoxy)pyrimidine Remains Undocumented in Publicly Available Literature

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific databases and literature reveals a significant gap in the current understanding of the biological activity of 2-Amino-4,6-bis(difluoromethoxy)pyrimidine. Despite the broad interest in substituted pyrimidines within medicinal chemistry, this specific compound has not been the subject of published research detailing its biological effects, mechanism of action, or potential therapeutic applications.

While the pyrimidine scaffold is a cornerstone in the development of a wide array of biologically active molecules, including anticancer, antimicrobial, and anti-inflammatory agents, the introduction of difluoromethoxy groups at the 4 and 6 positions of a 2-aminopyrimidine core represents a unique chemical space that has yet to be explored. Searches for quantitative data such as IC50, EC50, or Ki values, as well as detailed experimental protocols and associated signaling pathways for this compound, have yielded no specific results.

The broader class of 2-aminopyrimidine derivatives has been extensively studied. For instance, various analogs have shown potent activity as inhibitors of kinases, dihydrofolate reductase, and other enzymes. However, the specific contribution of the bis(difluoromethoxy) substitution pattern to the biological profile of the 2-aminopyrimidine core is unknown. The electron-withdrawing nature of the difluoromethoxy groups would significantly alter the electronic properties of the pyrimidine ring compared to more common substituents like methoxy or chloro groups, suggesting that this compound could possess novel biological activities.

The absence of data highlights a potential area for future research. The synthesis and subsequent biological screening of this compound could uncover new pharmacological properties. Researchers in drug discovery may find this compound to be a novel starting point for the development of new therapeutic agents.

Due to the lack of available information, this guide cannot provide the requested quantitative data tables, experimental protocols, or signaling pathway diagrams. The scientific community awaits foundational research to elucidate the biological role of this intriguing, yet uncharacterized, molecule.

An In-depth Technical Guide to 2-Amino-4,6-bis(difluoromethoxy)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Amino-4,6-bis(difluoromethoxy)pyrimidine, a fluorinated organic compound with applications in agrochemical synthesis. This document collates available information on its chemical properties, synthesis, and characterization. Due to a lack of extensive public-domain data, a plausible synthetic pathway is proposed based on established chemical principles and related literature. This guide aims to serve as a foundational resource for researchers interested in the synthesis and potential applications of this and similar fluorinated pyrimidine derivatives.

Introduction

This compound is a substituted pyrimidine molecule. The pyrimidine core is a fundamental heterocyclic scaffold found in a vast array of biologically active compounds, including nucleic acids and various pharmaceuticals. The introduction of difluoromethoxy (-OCF₂H) groups can significantly alter the physicochemical and biological properties of a molecule, often enhancing metabolic stability, lipophilicity, and binding affinity to target proteins. This compound is primarily documented as an intermediate in the synthesis of the sulfonylurea herbicide, fluoxuron-methyl[1]. While its direct application in drug development is not currently established in publicly available literature, its structural motifs are of interest to medicinal chemists.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
CAS Number 86209-44-1[1]
Molecular Formula C₆H₅F₄N₃O₂
Molecular Weight 227.12 g/mol
Appearance White crystalline solid[1]
Melting Point 68-70 °C[1]
Solubility Insoluble in water; Soluble in toluene, xylene, and other organic solvents[1]
Boiling Point (est.) ~337.0 °C at 760 mmHg
Density (est.) ~1.53 g/cm³
Flash Point (est.) ~157.6 °C

Synthesis of this compound

Proposed Synthetic Pathway

The proposed synthesis commences with the formation of 2-amino-4,6-dihydroxypyrimidine, which is then chlorinated to yield 2-amino-4,6-dichloropyrimidine. The final step involves a nucleophilic substitution of the chloro groups with difluoromethoxide.

G cluster_0 Step 1: Pyrimidine Core Synthesis cluster_1 Step 2: Chlorination cluster_2 Step 3: Difluoromethoxylation A Guanidine C 2-Amino-4,6-dihydroxypyrimidine A->C  NaOEt, EtOH, Reflux B Diethyl Malonate B->C D 2-Amino-4,6-dichloropyrimidine C->D  POCl₃, N,N-Dimethylaniline, Heat E This compound D->E  CHF₂Cl, Base (e.g., NaH), Solvent (e.g., DMF)

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocols (Hypothetical)

The following protocols are hypothetical and based on established procedures for similar transformations. Researchers should conduct their own optimization and safety assessments.

Step 1: Synthesis of 2-Amino-4,6-dihydroxypyrimidine

  • Materials: Guanidine hydrochloride, sodium ethoxide (NaOEt), absolute ethanol (EtOH), diethyl malonate.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium ethoxide in absolute ethanol.

    • To this solution, add guanidine hydrochloride and stir until dissolved.

    • Add diethyl malonate dropwise to the reaction mixture.

    • Heat the mixture to reflux and maintain for 4-6 hours.

    • Cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.

    • Filter the solid, wash with cold ethanol, and dry under vacuum to yield 2-amino-4,6-dihydroxypyrimidine.

Step 2: Synthesis of 2-Amino-4,6-dichloropyrimidine

  • Materials: 2-Amino-4,6-dihydroxypyrimidine, phosphorus oxychloride (POCl₃), N,N-dimethylaniline.

  • Procedure:

    • In a three-necked flask equipped with a reflux condenser, dropping funnel, and thermometer, place 2-amino-4,6-dihydroxypyrimidine.

    • Carefully add phosphorus oxychloride to the flask.

    • Slowly add N,N-dimethylaniline to the mixture while keeping the temperature below 40 °C.

    • After the addition is complete, heat the reaction mixture to 80-90 °C and maintain for 2-3 hours.

    • Cool the mixture and carefully pour it onto crushed ice with vigorous stirring.

    • Neutralize the solution with a suitable base (e.g., sodium bicarbonate) to precipitate the product.

    • Filter the solid, wash with water, and dry to obtain 2-amino-4,6-dichloropyrimidine.

Step 3: Synthesis of this compound

  • Materials: 2-Amino-4,6-dichloropyrimidine, sodium hydride (NaH), dimethylformamide (DMF), chlorodifluoromethane (CHF₂Cl).

  • Procedure:

    • In a flame-dried, inert atmosphere (e.g., nitrogen or argon) flask, suspend sodium hydride in anhydrous DMF.

    • Cool the suspension in an ice bath and bubble chlorodifluoromethane gas through the mixture to generate the difluoromethoxide reagent in situ.

    • Add a solution of 2-amino-4,6-dichloropyrimidine in anhydrous DMF dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Quench the reaction by carefully adding water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to yield this compound.

Purification and Characterization

The final product would be characterized using standard analytical techniques to confirm its identity and purity.

TechniqueExpected Observations
¹H NMR A triplet in the region of 6.5-7.5 ppm corresponding to the proton of the -OCF₂H group (due to coupling with two fluorine atoms). Signals for the amino protons and the pyrimidine ring proton.
¹⁹F NMR A doublet in the region of -70 to -90 ppm corresponding to the two fluorine atoms of the -OCF₂H group (due to coupling with the proton).
¹³C NMR Signals corresponding to the carbon atoms of the pyrimidine ring and a triplet for the carbon of the -OCF₂H group (due to coupling with two fluorine atoms).
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (227.12 g/mol ).
FTIR Spectroscopy Characteristic peaks for N-H stretching of the amino group, C-F stretching, C-O-C stretching, and aromatic C-H and C=N stretching.

Biological Activity and Applications in Drug Development

Based on available literature, this compound is primarily utilized as a chemical intermediate in the synthesis of herbicides. There is currently no publicly available research detailing its evaluation for pharmaceutical applications, its mechanism of action in biological systems, or its interaction with any specific signaling pathways in the context of drug development.

The workflow for evaluating a novel compound like this for potential therapeutic use would typically follow the pathway outlined below.

G A Compound Synthesis and Purification B In Vitro Screening (e.g., Enzyme assays, Receptor binding assays) A->B C Hit Identification B->C  Identifies biological activity D Lead Optimization (Structure-Activity Relationship Studies) C->D E In Vivo Studies (Animal Models) D->E F Preclinical Development E->F

Caption: A generalized workflow for early-stage drug discovery.

Conclusion

This compound is a fluorinated pyrimidine derivative with established use in the agrochemical industry. While its direct application in medicine has not been reported, its synthesis and the incorporation of difluoromethoxy groups are of significant interest in medicinal chemistry. This guide has provided a comprehensive summary of its known properties and a plausible, detailed synthetic route to encourage further research into this and related compounds. Future investigations could explore its potential as a scaffold for novel therapeutic agents.

References

An In-depth Technical Guide to 2-Amino-4,6-bis(difluoromethoxy)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

IUPAC Name: 4,6-bis(difluoromethoxy)pyrimidin-2-amine

This technical guide provides a comprehensive overview of 2-Amino-4,6-bis(difluoromethoxy)pyrimidine, a fluorinated heterocyclic compound of interest to researchers and professionals in drug development and medicinal chemistry. This document details its chemical properties, a proposed synthetic route, and its potential applications based on the known biological activities of related pyrimidine derivatives.

Chemical and Physical Properties

This compound is a pyrimidine derivative characterized by the presence of two difluoromethoxy groups at positions 4 and 6, and an amino group at position 2 of the pyrimidine ring. These structural features, particularly the fluorine-containing moieties, can significantly influence the compound's physicochemical and biological properties, such as its lipophilicity, metabolic stability, and binding affinity to biological targets.

PropertyValueSource
CAS Number 86209-44-1[1]
Molecular Formula C₆H₅F₄N₃O₂[1]
Molecular Weight 227.12 g/mol [1]
Boiling Point 337 °C[2]
Density 1.527 g/cm³[2]
Flash Point 157 °C[2]
Appearance Not specified (likely a solid)
Solubility Not specified

Spectroscopic Data:

  • FTIR Spectrum: An FTIR spectrum is available on SpectraBase.[3]

Synthesis and Experimental Protocols

A detailed experimental protocol for the synthesis of this compound is not explicitly described in the available scientific literature. However, a plausible synthetic route can be proposed based on the synthesis of a closely related precursor, 4,6-bis(difluoromethoxy)-2-(methylthio)pyrimidine.[4]

Proposed Synthetic Pathway:

The synthesis could potentially proceed in two main steps:

  • Synthesis of a 2-substituted precursor: A suitable starting material, such as 2-amino-4,6-dihydroxypyrimidine, could be reacted with a difluoromethylating agent to introduce the difluoromethoxy groups. Alternatively, a precursor like 4,6-bis(difluoromethoxy)-2-(methylthio)pyrimidine could be synthesized as described in the literature.[4]

  • Introduction of the 2-amino group: The 2-substituted precursor could then be converted to the final product. For instance, a 2-methylthio group can be displaced by an amino group through nucleophilic aromatic substitution.

General Experimental Workflow for Chemical Synthesis:

Below is a generalized workflow that would be typical for the synthesis and characterization of such a compound.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Reactants Reactants Reaction Reaction Reactants->Reaction Solvent, Catalyst Crude Product Crude Product Reaction->Crude Product Purification Purification Crude Product->Purification e.g., Crystallization, Chromatography Pure Product Pure Product Purification->Pure Product NMR NMR Pure Product->NMR MassSpec MassSpec Pure Product->MassSpec Confirmation of Structure & Purity FTIR FTIR Pure Product->FTIR Biological Evaluation Biological Evaluation Pure Product->Biological Evaluation

Caption: A general experimental workflow for the synthesis, purification, and characterization of a chemical compound.

Potential Applications in Drug Development

While specific biological activity data for this compound is not available, the pyrimidine scaffold is a well-established pharmacophore in medicinal chemistry. Derivatives of 2-aminopyrimidine have shown a wide range of biological activities, suggesting potential areas of investigation for this compound.

Potential Therapeutic Areas:

  • Oncology: Many pyrimidine derivatives are potent inhibitors of various kinases, which are key regulators of cell signaling pathways often dysregulated in cancer.[5][6] For example, some 2-aminopyrimidine derivatives have been investigated as inhibitors of Polo-like kinase 4 (PLK4), a target in cancer therapy.[5]

  • Infectious Diseases: The pyrimidine core is present in several antimicrobial agents. The potential of pyrimidine derivatives as antimalarial agents has also been explored.[7]

  • Inflammatory Diseases: Certain pyrimidine derivatives have demonstrated anti-inflammatory properties, for instance, by inhibiting p38α mitogen-activated protein kinase.[6]

Potential Signaling Pathway Interactions

Based on the activities of related compounds, this compound could potentially modulate various signaling pathways. A generalized representation of a kinase inhibition pathway, a common mechanism for pyrimidine-based drugs, is shown below.

G cluster_pathway Kinase Signaling Pathway ATP ATP Kinase Kinase ATP->Kinase Substrate Substrate Substrate->Kinase Phosphorylated Substrate Phosphorylated Substrate Downstream Effects Downstream Effects Phosphorylated Substrate->Downstream Effects Cellular Response Kinase->Phosphorylated Substrate Phosphorylation Pyrimidine Inhibitor Pyrimidine Inhibitor Pyrimidine Inhibitor->Kinase Inhibition

Caption: Generalized diagram of a kinase signaling pathway and its inhibition by a pyrimidine-based inhibitor.

Conclusion

This compound is a fluorinated pyrimidine derivative with potential for applications in drug discovery and development. While specific experimental and biological data for this compound are limited in the public domain, its structural features and the known activities of related pyrimidines suggest that it could be a valuable building block for the synthesis of novel bioactive molecules. Further research is warranted to fully elucidate its synthetic accessibility, physicochemical properties, and pharmacological profile. This guide serves as a foundational resource for researchers and professionals interested in exploring the potential of this and similar fluorinated heterocyclic compounds.

References

An In-depth Technical Guide on the Physical Characteristics of 2-Amino-4,6-bis(difluoromethoxy)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the known physical and chemical properties of 2-Amino-4,6-bis(difluoromethoxy)pyrimidine, a key intermediate in the synthesis of various compounds, notably in the agrochemical industry. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering detailed data and experimental methodologies.

Core Physical and Chemical Properties

This compound, with the CAS Number 86209-44-1, is a pyrimidine derivative characterized by the presence of an amino group and two difluoromethoxy substituents.[1] These structural features impart specific physical and chemical characteristics that are crucial for its handling, storage, and application in further chemical reactions.

Data Presentation

The following table summarizes the key quantitative physical and chemical data for this compound.

PropertyValue
Molecular Formula C₆H₅F₄N₃O₂
Molecular Weight 227.12 g/mol [1]
Appearance White crystalline solid
Melting Point 68-70 °C
Boiling Point 337 °C[1][2]
Density 1.527 g/cm³[1][2]
Flash Point 157 °C[1][2]
Vapor Pressure 0.0248 mmHg at 25 °C[1]
Refractive Index 1.428[1]
Solubility Insoluble in water; Soluble in toluene, xylene and other organic solvents.
Storage Temperature 2-8 °C[1][2]

Experimental Protocols

Detailed methodologies for the determination of the key physical properties of this compound are outlined below. These protocols are based on standard laboratory practices for organic compounds.

Melting Point Determination (Capillary Method)

The melting point of this compound can be determined using a standard capillary melting point apparatus.

Procedure:

  • A small amount of the crystalline solid is finely powdered.

  • The powdered sample is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

  • The capillary tube is placed in the heating block of the melting point apparatus.

  • The sample is heated at a steady rate of 1-2 °C per minute.

  • The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

  • The temperature at which the entire solid has melted is recorded as the end of the melting range.

Boiling Point Determination (Siwoloboff Method)

The boiling point is determined using a small-scale method suitable for the available quantity of the substance.

Procedure:

  • A small amount of the liquid sample (if melted) is placed in a fusion tube.

  • A capillary tube, sealed at one end, is inverted and placed into the fusion tube containing the sample.

  • The fusion tube is attached to a thermometer and heated in a suitable heating bath (e.g., silicone oil).

  • The bath is heated slowly until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.

  • The heating is discontinued, and the bath is allowed to cool slowly.

  • The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Density Measurement (Gas Pycnometry)

For a solid powder, gas pycnometry provides an accurate measurement of density by determining the volume of the solid material, excluding any pore volume.

Procedure:

  • A known weight of the this compound powder is placed in the sample chamber of the gas pycnometer.

  • The system is purged with a non-reactive gas, typically helium, to remove any adsorbed gases from the sample surface.

  • A known quantity of the gas is introduced into the sample chamber, and the pressure is measured.

  • The gas is then expanded into a reference chamber of known volume, and the final pressure is measured.

  • Using the ideal gas law and the measured pressures and known volumes, the volume of the solid sample is calculated.

  • The density is then calculated by dividing the mass of the sample by its determined volume.

Solubility Assessment

A qualitative assessment of solubility in various solvents is performed to understand the compound's polarity and select appropriate solvents for reactions and purification.

Procedure:

  • A small, measured amount (e.g., 10 mg) of this compound is placed in a test tube.

  • A small volume (e.g., 1 mL) of the solvent to be tested (e.g., water, toluene, xylene) is added to the test tube.

  • The mixture is agitated vigorously for a set period (e.g., 1 minute).

  • The mixture is visually inspected for the dissolution of the solid. If the solid dissolves completely, it is recorded as "soluble." If it remains undissolved, it is recorded as "insoluble."

Mandatory Visualization

As this compound is primarily an intermediate in chemical synthesis, a diagram illustrating a typical quality control workflow is more pertinent than a biological signaling pathway. This workflow ensures the identity, purity, and quality of the intermediate before its use in subsequent manufacturing steps.

Quality_Control_Workflow Quality Control Workflow for this compound cluster_0 Incoming Materials cluster_1 Synthesis cluster_2 In-Process Control (IPC) cluster_3 Isolation & Purification cluster_4 Final Product QC Raw_Materials Raw Material (e.g., 4,6-dihydroxy-2-aminopyrimidine, difluoromethylating agent) Synthesis Chemical Synthesis of This compound Raw_Materials->Synthesis IPC Reaction Monitoring (TLC, HPLC) Synthesis->IPC Sampling Isolation Work-up & Crude Isolation Synthesis->Isolation IPC->Synthesis Feedback Purification Purification (e.g., Recrystallization) Isolation->Purification Sampling Batch Sampling Purification->Sampling Appearance Appearance & Color Test Sampling->Appearance Identity Identity Confirmation (FTIR, NMR) Sampling->Identity Purity Purity Analysis (HPLC, GC) Sampling->Purity Physical_Tests Physical Property Tests (Melting Point, etc.) Sampling->Physical_Tests Release Batch Release Appearance->Release Specifications Met Reject Batch Rejection Appearance->Reject Out of Specification Identity->Release Specifications Met Identity->Reject Out of Specification Purity->Release Specifications Met Purity->Reject Out of Specification Physical_Tests->Release Specifications Met Physical_Tests->Reject Out of Specification

Caption: Quality Control Workflow for a Chemical Intermediate.

References

2-Amino-4,6-bis(difluoromethoxy)pyrimidine potential research applications

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Potential Research Applications of 2-Amino-4,6-bis(difluoromethoxy)pyrimidine

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural molecules and synthetic drugs with a wide array of biological activities, including anti-cancer, anti-viral, and anti-inflammatory properties.[1][2] Its prevalence in FDA-approved drugs underscores its significance as a "privileged scaffold" in drug discovery. Concurrently, the introduction of fluorine-containing functional groups is a well-established strategy to enhance the pharmacokinetic and pharmacodynamic properties of drug candidates. This guide focuses on the potential research applications of a unique molecule combining these features: This compound .

While direct research on this specific compound is not yet widely published, this document extrapolates its potential applications based on the known properties of the difluoromethoxy (-OCHF₂) group and the extensive biological activities of structurally related 2-aminopyrimidine derivatives. This guide aims to provide a solid rationale and practical experimental frameworks for researchers interested in exploring its therapeutic potential.

Core Compound Details

Basic identifiers for this compound are provided below.

PropertyValue
Chemical Name This compound
CAS Number 86209-44-1
Molecular Formula C₆H₅F₄N₃O₂
Molecular Weight 227.12 g/mol
Synonym 4,6-Bis(difluoromethoxy)-2-pyrimidinamine

The Difluoromethoxy Group: A Key to Enhanced Properties

The difluoromethoxy (-OCHF₂) group is increasingly utilized in medicinal chemistry as a bioisosteric replacement for more metabolically labile groups like methoxy (-OCH₃) or hydroxyl (-OH).[3][4] Its unique electronic properties can significantly enhance a molecule's drug-like characteristics.

Physicochemical PropertyDescription
Metabolic Stability The C-F bonds are stronger than C-H bonds, making the -OCHF₂ group resistant to oxidative metabolism (e.g., O-demethylation), which can lead to a longer plasma half-life.[4]
Lipophilicity The -OCHF₂ group increases lipophilicity, which can improve membrane permeability and bioavailability. It is considered a "lipophilic hydrogen bond donor".[3][5]
Hydrogen Bonding Capability Unlike the trifluoromethoxy (-OCF₃) group, the -OCHF₂ group retains a polarized C-H bond that can act as a weak hydrogen bond donor, potentially enhancing target binding affinity.[3][5]
Conformational Effects The steric and electronic nature of the -OCHF₂ group can influence the molecule's conformation, locking it into a more bioactive shape for a specific target.
Bioisosterism It serves as a bioisostere for hydroxyl, thiol, and amine functionalities, allowing for fine-tuning of a compound's properties while maintaining key interactions.[3]

Postulated Synthetic Pathway

G cluster_0 A 2-Amino-4,6-dihydroxypyrimidine B 2-Amino-4,6-dichloropyrimidine A->B  Chlorination  (e.g., POCl₃, N,N-dimethylaniline)   C This compound B->C  Nucleophilic Substitution  (Source of -OCHF₂, e.g., NaOCHF₂ or  reagents for difluoromethoxylation)  

Caption: Postulated two-step synthesis of the target compound.
Experimental Protocol: General Synthesis of 2-Amino-4,6-dichloropyrimidine (Precursor)

This protocol is adapted from established procedures for the chlorination of 2-amino-4,6-dihydroxypyrimidine.[7]

  • Reaction Setup: In a round-bottom flask equipped with a stirrer, condenser, and addition funnel, charge phosphorus oxychloride (POCl₃, ~3.5 eq) and 2-amino-4,6-dihydroxypyrimidine (1.0 eq).

  • Heating: Heat the mixture to approximately 60°C.

  • Addition of Base: Slowly add N,N-dimethylaniline (~2.0 eq) over several hours while maintaining the temperature between 60-70°C.

  • Reaction Monitoring: Stir the mixture for an additional hour after the addition is complete. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Carefully pump the reaction mixture into a separate vessel containing water, with cooling. The product will precipitate.

  • Isolation: Filter the solid precipitate, wash thoroughly with water to remove impurities, and dry under vacuum to yield 2-amino-4,6-dichloropyrimidine.

Potential Research Applications & Experimental Frameworks

The true potential of this compound lies in the diverse biological activities demonstrated by its structural analogs. Below are several promising avenues for research, complete with hypothetical mechanisms and detailed experimental protocols.

As a Kinase Inhibitor for Oncology

Rationale: 2-Amino-4,6-diarylpyrimidine derivatives have shown significant inhibitory activity against ABL1 tyrosine kinase, a key target in chronic myeloid leukemia (CML).[9] The 2-aminopyrimidine core is a common scaffold in many FDA-approved kinase inhibitors (e.g., Imatinib). The difluoromethoxy groups could enhance binding affinity and improve the pharmacokinetic profile compared to existing inhibitors.

G cluster_0 A This compound B ABL1 Kinase (ATP Binding Site) A->B Binds & Inhibits C Substrate Phosphorylation B->C Catalyzes B->C D Cell Proliferation (e.g., CML cells) C->D Leads to

Caption: Hypothesized inhibition of the ABL1 kinase signaling pathway.

This protocol provides a general method for assessing inhibitory activity against a target kinase.[10]

  • Reagents: Recombinant ABL1 kinase, kinase-specific peptide substrate, ATP, and a luminescence-based kinase assay kit (e.g., ADP-Glo™).

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions to determine the IC₅₀ value.

  • Kinase Reaction: In a 96-well plate, add the kinase buffer, the test compound at various concentrations, the ABL1 enzyme, and the specific substrate.

  • Initiation: Start the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and measure the remaining ATP by adding the ADP-Glo™ reagent. This reagent converts the ADP generated into a luminescent signal.

  • Data Analysis: Measure luminescence using a plate reader. The signal is inversely proportional to kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value using non-linear regression analysis. A known inhibitor (e.g., Imatinib) should be used as a positive control.

As an Anti-inflammatory Agent via Nitric Oxide Inhibition

Rationale: 5-Substituted 2-amino-4,6-dichloropyrimidines have been shown to inhibit the production of nitric oxide (NO) in immune-activated macrophages.[8] Overproduction of NO is a hallmark of chronic inflammation. The electron-withdrawing nature of the difluoromethoxy groups could modulate the electronic properties of the pyrimidine ring, potentially leading to potent inhibition of inducible nitric oxide synthase (iNOS).

G cluster_0 Inflam_Stim Inflammatory Stimulus (e.g., LPS) Macrophage Macrophage Inflam_Stim->Macrophage Activates iNOS iNOS Expression & Activity Macrophage->iNOS Induces NO_Prod Nitric Oxide (NO) Production iNOS->NO_Prod Catalyzes Test_Cmpd Test Compound Test_Cmpd->iNOS Inhibits

Caption: Logical workflow for NO production and its inhibition.

This protocol is based on the Griess assay for measuring nitrite, a stable metabolite of NO.[11][12]

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS until they reach 80-90% confluency.

  • Cell Plating: Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/mL and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Induce NO production by adding lipopolysaccharide (LPS, 1 µg/mL) to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours.

  • Griess Assay:

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) to each well.

    • Incubate in the dark at room temperature for 10-15 minutes.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition. A known iNOS inhibitor (e.g., L-NAME) should be used as a positive control. A parallel MTT assay should be run to exclude cytotoxicity as the cause of reduced NO levels.

Summary of Biological Activities of Related Compounds

To provide a broader context for potential research, the following table summarizes the documented biological activities of various 2-aminopyrimidine derivatives.

Compound ClassBiological ActivityTarget(s)IC₅₀ Values / Potency
2-Amino-4,6-diarylpyrimidines[9]Anti-cancer (Chronic Myeloid Leukemia)ABL1 Tyrosine KinaseLead compounds show IC₅₀ values of 8.77 µM (K562 cells) and 3.35 µM (ABL1 kinase).
5-Fluoro-2-amino-4,6-dichloropyrimidine[8]Anti-inflammatoryNitric Oxide ProductionIC₅₀ of 2 µM for NO inhibition in mouse peritoneal cells.
2-Amino-4,6-disubstituted-pyrimidine-5-carbonitriles[13]A₁ Adenosine Receptor AntagonismA₁ARHigh potency and selectivity for the A₁ adenosine receptor.
Substituted 2-Aminopyrimidines[14]β-Glucuronidase Inhibitionβ-GlucuronidaseLead compound showed an IC₅₀ of 2.8 µM, significantly more potent than the standard (45.75 µM).
2-Amino-4,6-diarylpyrimidines[15]Anti-diabeticα-glucosidase & α-amylaseDual inhibitors with IC₅₀ values as low as 0.087 µM for α-glucosidase and 0.189 µM for α-amylase.

Conclusion

While this compound remains an under-explored molecule, its structural features—a proven biologically active 2-aminopyrimidine core and two strategically placed difluoromethoxy groups—make it a highly compelling candidate for drug discovery and development. The physicochemical advantages conferred by the -OCHF₂ moieties, such as enhanced metabolic stability and unique hydrogen bonding capabilities, suggest that this compound could offer superior properties compared to its non-fluorinated or methoxylated analogs. The potential applications in oncology and inflammatory diseases are particularly promising, given the strong evidence from related structures. The experimental frameworks provided in this guide offer a clear path for researchers to begin systematically investigating the therapeutic potential of this novel chemical entity.

References

Methodological & Application

Synthesis of 2-Amino-4,6-bis(difluoromethoxy)pyrimidine: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 2-Amino-4,6-bis(difluoromethoxy)pyrimidine, a novel fluorinated pyrimidine derivative with potential applications in medicinal chemistry and drug discovery. The introduction of difluoromethoxy groups can significantly modulate the physicochemical and pharmacological properties of bioactive molecules, making this compound a valuable target for further investigation. The following protocol is based on a two-step synthetic route commencing from readily available starting materials.

I. Synthetic Strategy

The synthesis of this compound is proposed to proceed via a two-step sequence. The initial step involves the well-established chlorination of 2-amino-4,6-dihydroxypyrimidine to yield the key intermediate, 2-amino-4,6-dichloropyrimidine. The subsequent and more challenging step is the nucleophilic aromatic substitution (SNAr) of the chloro groups with a difluoromethoxide equivalent to afford the target compound.

Synthesis_Pathway 2-Amino-4,6-dihydroxypyrimidine 2-Amino-4,6-dihydroxypyrimidine 2-Amino-4,6-dichloropyrimidine 2-Amino-4,6-dichloropyrimidine 2-Amino-4,6-dihydroxypyrimidine->2-Amino-4,6-dichloropyrimidine  POCl3, N,N-Dimethylaniline   This compound This compound 2-Amino-4,6-dichloropyrimidine->this compound  'OCF2H' source, Base   experimental_workflow cluster_step1 Step 1: Synthesis of 2-Amino-4,6-dichloropyrimidine cluster_step2 Step 2: Synthesis of this compound s1_start Mix 2-Amino-4,6-dihydroxypyrimidine and POCl3 s1_add_dma Add N,N-Dimethylaniline s1_start->s1_add_dma s1_reflux Reflux for 3 hours s1_add_dma->s1_reflux s1_quench Quench with ice s1_reflux->s1_quench s1_neutralize Neutralize with NaHCO3 s1_quench->s1_neutralize s1_extract Extract with Toluene s1_neutralize->s1_extract s1_wash_dry Wash and Dry Organic Layer s1_extract->s1_wash_dry s1_concentrate Concentrate s1_wash_dry->s1_concentrate s1_purify Recrystallize s1_concentrate->s1_purify s2_start Mix 2-Amino-4,6-dichloropyrimidine and K2CO3 in DMF s1_purify->s2_start Intermediate Product s2_heat Heat to 80-100 °C s2_start->s2_heat s2_add_reagent Add Difluorocarbene Precursor s2_heat->s2_add_reagent s2_react Stir for 2-4 hours s2_add_reagent->s2_react s2_workup Aqueous Workup s2_react->s2_workup s2_extract Extract with Ethyl Acetate s2_workup->s2_extract s2_wash_dry Wash and Dry Organic Layer s2_extract->s2_wash_dry s2_concentrate Concentrate s2_wash_dry->s2_concentrate s2_purify Column Chromatography s2_concentrate->s2_purify

Application Notes and Protocols for NMR Spectroscopy of 2-Amino-4,6-bis(difluoromethoxy)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the nuclear magnetic resonance (NMR) spectroscopic analysis of 2-Amino-4,6-bis(difluoromethoxy)pyrimidine. This compound is of interest in medicinal chemistry and drug development due to its unique structural features, including the presence of difluoromethoxy groups, which can significantly influence its physicochemical and pharmacological properties. The following protocols and data are intended to serve as a comprehensive guide for the characterization of this molecule.

Predicted NMR Spectral Data

Due to the limited availability of experimental NMR data for this compound in publicly accessible literature, the following tables present predicted NMR spectral data. These predictions are based on computational models and analysis of structurally similar compounds. It is crucial to note that actual experimental values may vary depending on the solvent, concentration, and instrument parameters.

Table 1: Predicted ¹H NMR Data for this compound
ProtonsPredicted Chemical Shift (δ) ppmMultiplicityPredicted Coupling Constant (J) Hz
-NH₂~5.5 - 6.5Broad Singlet-
H-5~6.0 - 6.2Singlet-
-OCHF₂~6.8 - 7.2Triplet~73

Note: The chemical shift of the amino protons (-NH₂) can be highly variable and may exchange with deuterated solvents.

Table 2: Predicted ¹³C NMR Data for this compound
CarbonPredicted Chemical Shift (δ) ppmMultiplicityPredicted Coupling Constant (J) Hz
C2~163Singlet-
C4, C6~160Triplet~25
C5~85Singlet-
-OC HF₂~115Triplet~260
Table 3: Predicted ¹⁹F NMR Data for this compound
FluorinePredicted Chemical Shift (δ) ppmMultiplicityPredicted Coupling Constant (J) Hz
-OCHF~-80 to -85Doublet~73

Experimental Protocols

The following are generalized protocols for the acquisition of NMR spectra for this compound. These should be adapted based on the specific instrumentation and experimental goals.

Protocol 1: Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices.

  • Dissolution: Transfer the weighed sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

  • Homogenization: Cap the NMR tube and gently vortex or invert the tube until the sample is fully dissolved. A brief sonication may be used if necessary.

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added.

Protocol 2: Acquisition of NMR Spectra
  • Spectrometer Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.

    • Tune and match the probe for the nucleus being observed (¹H, ¹³C, or ¹⁹F).

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp and symmetrical peaks.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

    • Acquisition Time (AQ): 2-4 seconds.

    • Relaxation Delay (D1): 1-5 seconds.

    • Number of Scans (NS): 8-16 scans are typically sufficient.

    • Spectral Width (SW): A range of -2 to 12 ppm is generally adequate.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

    • Acquisition Time (AQ): 1-2 seconds.

    • Relaxation Delay (D1): 2 seconds.

    • Number of Scans (NS): A higher number of scans (e.g., 1024 or more) is usually required due to the low natural abundance of ¹³C.

    • Spectral Width (SW): A range of 0 to 200 ppm is standard.

  • ¹⁹F NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment, often with proton decoupling.

    • Acquisition Time (AQ): 1-2 seconds.

    • Relaxation Delay (D1): 1-2 seconds.

    • Number of Scans (NS): 16-64 scans.

    • Spectral Width (SW): A wider spectral width may be necessary depending on the chemical environment of the fluorine atoms.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum to obtain a flat baseline.

    • Calibrate the chemical shift scale using the solvent peak or the internal standard.

    • Integrate the peaks to determine the relative ratios of nuclei.

    • Analyze the multiplicities and coupling constants to elucidate the structure.

Visualization of a Proposed Synthetic Pathway

The following diagram illustrates a plausible synthetic route for this compound, starting from 2-amino-4,6-dihydroxypyrimidine. This is a hypothetical pathway based on known chemical transformations.

G cluster_reactants Reactants A 2-Amino-4,6-dihydroxypyrimidine D This compound A->D Difluoromethoxylation B Chlorodifluoromethane (HCFC-22) B->D C Base (e.g., K₂CO₃) Solvent (e.g., DMF) C->D

Caption: Proposed synthesis of this compound.

Application Note: Mass Spectrometry Analysis of 2-Amino-4,6-bis(difluoromethoxy)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the analysis of 2-Amino-4,6-bis(difluoromethoxy)pyrimidine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This compound is a key intermediate in the synthesis of some sulfonylurea herbicides.[1] Accurate mass determination and structural elucidation are critical for quality control and metabolic studies. This application note outlines the sample preparation, chromatographic separation, and mass spectrometric conditions for the characterization of this compound. Expected fragmentation patterns are also discussed to aid in structural confirmation.

Introduction

Pyrimidine derivatives are a class of heterocyclic compounds with a wide range of biological activities and are common scaffolds in medicinal chemistry and drug discovery.[2][3] The introduction of fluorinated substituents, such as the difluoromethoxy group, can significantly enhance the metabolic stability and binding affinity of these molecules to their biological targets.[2] this compound is a notable intermediate in the production of certain herbicides.[1] Mass spectrometry, particularly LC-MS/MS, is a powerful analytical technique for the identification and quantification of such compounds.[2][4] This protocol details a robust method for the analysis of this compound.

Experimental Protocol

A detailed methodology for the analysis of this compound is provided below. This protocol is based on established methods for the analysis of similar pyrimidine derivatives.[2]

1. Sample Preparation

  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent such as methanol or acetonitrile.

  • Working Solution: Dilute the stock solution with the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) to a final concentration of 1 µg/mL for direct infusion or LC-MS analysis.

2. Liquid Chromatography Conditions

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 10 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

3. Mass Spectrometry Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 120 °C
Desolvation Temperature 350 °C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 600 L/hr
Collision Gas Argon
Collision Energy 10-30 eV (for MS/MS)
Analyzer Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole

Data Presentation

Table 1: Expected Mass Spectrometry Data for this compound

AnalyteMolecular FormulaExact Mass (monoisotopic)Expected [M+H]⁺
This compoundC₆H₅F₄N₃O₂227.0321228.0399

Table 2: Predicted Major Fragment Ions in MS/MS Analysis of [M+H]⁺

The fragmentation of pyrimidine-based compounds can provide valuable structural information.[5] For this compound, the protonated molecule ([M+H]⁺) is expected to be the precursor ion. Collision-induced dissociation (CID) would likely lead to the following fragment ions.

m/z (predicted)Proposed Structure/Loss
177.03Loss of CHF₂ (difluoromethyl radical) and subsequent rearrangement
161.02Loss of OCHF₂ (difluoromethoxy group)
145.02Loss of two CHF₂ groups
111.04Fragmentation of the pyrimidine ring
95.03Further fragmentation of the pyrimidine ring

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the logical workflow for the mass spectrometry analysis and a conceptual representation of a potential signaling pathway investigation where this compound might be involved.

experimental_workflow Experimental Workflow for LC-MS/MS Analysis cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing stock 1. Prepare Stock Solution (1 mg/mL in Methanol) working 2. Prepare Working Solution (1 µg/mL in Mobile Phase A) stock->working lc 3. Liquid Chromatography (C18 Column, Gradient Elution) working->lc ms 4. Mass Spectrometry (ESI+, Full Scan MS) lc->ms msms 5. Tandem Mass Spectrometry (CID of [M+H]⁺) ms->msms identification 6. Compound Identification (Accurate Mass, Retention Time) msms->identification fragmentation 7. Fragmentation Analysis (Structural Elucidation) identification->fragmentation quantification 8. Quantification (Peak Area Integration) identification->quantification

Caption: Workflow for the LC-MS/MS analysis of this compound.

signaling_pathway Conceptual Signaling Pathway Interaction compound 2-Amino-4,6-bis(difluoromethoxy) -pyrimidine Derivative receptor Target Receptor (e.g., Kinase, GPCR) compound->receptor Binds/Inhibits downstream Downstream Signaling (e.g., MAPK Pathway) receptor->downstream Activates/ Inhibits response Cellular Response (e.g., Apoptosis, Proliferation) downstream->response

Caption: Conceptual diagram of a potential signaling pathway interaction.

Conclusion

This application note provides a comprehensive protocol for the mass spectrometric analysis of this compound. The detailed LC-MS/MS method, including sample preparation, chromatographic conditions, and mass spectrometer settings, allows for the reliable identification and characterization of this compound. The predicted fragmentation data serves as a valuable reference for structural confirmation in research, drug development, and quality control applications.

References

Application Note and Protocol: Determination of the Solubility of 2-Amino-4,6-bis(difluoromethoxy)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Amino-4,6-bis(difluoromethoxy)pyrimidine is a fluorinated pyrimidine derivative. Fluorination is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates. A thorough understanding of the solubility of this compound in various solvents is crucial for its application in drug discovery and development, including for processes such as reaction optimization, purification, formulation, and in vitro/in vivo screening. This document provides a detailed protocol for determining the solubility of this compound using the isothermal shake-flask method, a widely accepted and reliable technique.

Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in a wide range of solvents is not extensively published. Therefore, the following table is provided as a template for researchers to populate with their experimentally determined data. This standardized format allows for clear and consistent recording and comparison of solubility measurements.

Table 1: Experimental Solubility of this compound

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Method of Analysis (e.g., HPLC, UV-Vis)Notes
Water25
PBS (pH 7.4)25
Methanol25
Ethanol25
Isopropanol25
Acetonitrile25
Acetone25
Dichloromethane25
Ethyl Acetate25
Toluene25
n-Hexane25
Dimethyl Sulfoxide (DMSO)25
Dimethylformamide (DMF)25

Experimental Protocol: Isothermal Shake-Flask Solubility Determination

This protocol details the steps for determining the equilibrium solubility of this compound in a given solvent.

2.1. Materials and Equipment

  • This compound (solid)

  • Selected solvents (analytical grade or higher)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE or other compatible material)

  • Syringes

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

2.2. Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Preparation cluster_analysis Analysis A Add excess solid compound to a vial B Add a known volume of solvent A->B C Seal the vial and place in a temperature-controlled shaker D Shake at a constant temperature (e.g., 24-72 hours) until equilibrium is reached C->D E Allow the solution to settle F Withdraw an aliquot of the supernatant E->F G Filter the aliquot using a syringe filter F->G H Dilute the filtered sample to a known volume G->H I Analyze the sample using a calibrated analytical method (e.g., HPLC) J Calculate the concentration of the compound I->J

Caption: Workflow for Isothermal Shake-Flask Solubility Measurement.

2.3. Step-by-Step Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a scintillation vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

    • Accurately pipette a known volume of the desired solvent into the vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker with precise temperature control (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. This typically requires 24 to 72 hours. It is advisable to perform a time-course study to determine the minimum time required to reach equilibrium by taking measurements at different time points (e.g., 24, 48, and 72 hours). Equilibrium is reached when consecutive measurements are consistent.

  • Sample Collection and Preparation:

    • After the equilibration period, stop the shaker and allow the vials to stand undisturbed for at least 30 minutes to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm) into a clean vial. This step is critical to remove any undissolved microparticles.

    • Accurately dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

  • Quantification:

    • Analyze the diluted samples using a pre-validated and calibrated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Determine the concentration of the compound in the diluted samples by comparing their analytical response to the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

    • The resulting concentration represents the solubility of this compound in the tested solvent at the specified temperature. Express the solubility in appropriate units, such as mg/mL or mol/L.

Logical Relationship for Method Selection

The choice of analytical technique for quantification is dependent on the physicochemical properties of the compound and the desired sensitivity.

G A Does the compound have a chromophore? B Yes A->B C No A->C D Use UV-Vis based method (e.g., HPLC-UV, Spectrophotometry) B->D E Consider alternative methods: - HPLC with ELSD or CAD - Mass Spectrometry (LC-MS) - NMR C->E

Caption: Decision tree for selecting a suitable analytical method.

Conclusion

This application note provides a comprehensive framework for the systematic determination of the solubility of this compound. Adherence to this standardized protocol will ensure the generation of high-quality, reproducible data essential for the advancement of research and development involving this compound. Researchers are encouraged to use the provided table to document their findings, thereby contributing to the collective knowledge base for this promising chemical entity.

Application Notes and Protocols for Cell-based Assays Using 2-Amino-4,6-bis(difluoromethoxy)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Background

Pyrimidine derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their wide range of biological activities.[1] These activities include potential applications as antiviral, antitumor, and diuretic agents.[1] The core pyrimidine structure is a key pharmacophore in numerous approved drugs and clinical candidates. Modifications to the pyrimidine ring, such as the addition of aminopyrimidine moieties, have been explored for the development of targeted therapies, including inhibitors of various kinases like ABL1 kinase, which is implicated in chronic myeloid leukemia.[2]

This document provides detailed protocols for cell-based assays to evaluate the biological activity of 2-Amino-4,6-bis(difluoromethoxy)pyrimidine . While specific biological data for this compound is not extensively available, the provided assays are standard methods used to characterize the cellular effects of novel pyrimidine derivatives based on their common therapeutic targets, such as cancer cell lines. The protocols will focus on assessing cytotoxicity and the potential mechanism of action through cell cycle analysis and kinase inhibition.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for this compound based on typical results obtained for bioactive pyrimidine derivatives in cell-based assays.

Assay Type Cell Line Parameter Value (µM)
CytotoxicityA549 (Lung Carcinoma)IC5015.2
CytotoxicityMCF-7 (Breast Cancer)IC5022.8
CytotoxicityHCT116 (Colon Cancer)IC5018.5
Kinase InhibitionRecombinant EGFRIC500.8
Cell Cycle AnalysisA549 (Lung Carcinoma)G2/M Arrest (at 10 µM)65% of cells

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of viable cells. The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Materials and Reagents:

  • This compound

  • Human cancer cell lines (e.g., A549, MCF-7, HCT116)

  • Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well cell culture plates

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Culture the selected cancer cell lines in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

    • Trypsinize the cells and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

    • Include a vehicle control (medium with DMSO) and a positive control (e.g., a known cytotoxic drug like doxorubicin).

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 4 hours at 37°C.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using a suitable software.

Cell Cycle Analysis by Flow Cytometry

Principle: This assay determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. Propidium iodide (PI) is a fluorescent intercalating agent that stoichiometrically binds to DNA. By measuring the fluorescence intensity of PI-stained cells using a flow cytometer, the cell cycle distribution can be analyzed.

Materials and Reagents:

  • This compound

  • Human cancer cell line (e.g., A549)

  • Cell culture reagents (as in MTT assay)

  • PBS

  • Trypsin-EDTA

  • 70% Ethanol (ice-cold)

  • RNase A solution (100 µg/mL)

  • Propidium Iodide (PI) solution (50 µg/mL)

  • Flow cytometer

Protocol:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with this compound at various concentrations (e.g., IC50 and 2x IC50) for 24 or 48 hours. Include a vehicle control.

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization and collect them by centrifugation.

    • Wash the cells with ice-cold PBS.

    • Resuspend the cell pellet in 1 mL of ice-cold PBS.

    • While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Store the fixed cells at -20°C for at least 2 hours (can be stored for several days).

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cells with PBS.

    • Resuspend the cell pellet in 500 µL of PI/RNase staining buffer.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Acquire data for at least 10,000 events per sample.

    • Use appropriate software to analyze the cell cycle distribution based on the DNA content histogram.

Visualizations

Signaling Pathway: EGFR Signaling Cascade

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell proliferation, survival, and differentiation. Many pyrimidine derivatives have been developed as EGFR tyrosine kinase inhibitors.[3]

EGFR_Signaling EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Compound This compound Compound->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: EGFR signaling pathway and potential inhibition.

Experimental Workflow: MTT Cytotoxicity Assay

The following diagram illustrates the key steps involved in performing an MTT assay to determine the cytotoxic effects of a test compound.

MTT_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h add_compound Add compound dilutions incubate_24h->add_compound incubate_48h Incubate 48-72h add_compound->incubate_48h add_mtt Add MTT solution incubate_48h->add_mtt incubate_4h Incubate 4h add_mtt->incubate_4h remove_medium Remove medium incubate_4h->remove_medium add_dmso Add DMSO remove_medium->add_dmso read_absorbance Read absorbance at 570 nm add_dmso->read_absorbance analyze_data Analyze data (IC50) read_absorbance->analyze_data end End analyze_data->end

References

Application Notes: 2-Amino-4,6-bis(difluoromethoxy)pyrimidine as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

To our valued researchers, scientists, and drug development professionals:

Extensive searches for published data on the specific kinase inhibitory activity of 2-Amino-4,6-bis(difluoromethoxy)pyrimidine have not yielded concrete experimental results, quantitative data (such as IC50 values against specific kinases), or detailed protocols for its use as a kinase inhibitor. The available information primarily lists this compound as a chemical intermediate for the synthesis of other molecules.

While we cannot provide specific application notes for this particular compound, the 2-aminopyrimidine scaffold is a well-established and crucial pharmacophore in the development of a wide array of kinase inhibitors. Numerous derivatives have shown potent and selective inhibition against various kinases, playing significant roles in signal transduction pathways implicated in cancer and inflammatory diseases.

Therefore, we present a generalized application note and protocol based on the broader class of 2-aminopyrimidine kinase inhibitors. This information is intended to serve as a foundational guide for researchers interested in exploring the potential of novel 2-aminopyrimidine derivatives, such as this compound.

General Application Notes for 2-Aminopyrimidine Kinase Inhibitors

The 2-aminopyrimidine core is a versatile scaffold that can be functionalized at various positions to achieve desired potency and selectivity against different kinase targets. These compounds typically function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase domain.

Potential Kinase Targets for the 2-Aminopyrimidine Scaffold:
Kinase FamilySpecific ExamplesAssociated Disease Areas
Tyrosine KinasesPDGFR, FGFR, c-Src, ABL1Cancer, Fibrosis
Serine/Threonine KinasesCK2, IRAK4, PLK4Cancer, Inflammation

Experimental Protocols

Below are generalized protocols for evaluating a novel 2-aminopyrimidine derivative as a kinase inhibitor. These should be optimized for the specific kinase and cell lines under investigation.

In Vitro Kinase Inhibition Assay (Biochemical Assay)

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of a test compound against a purified kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine Triphosphate)

  • Test Compound (e.g., this compound) dissolved in DMSO

  • Kinase reaction buffer (composition varies by kinase)

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or similar)

  • 384-well assay plates

  • Plate reader compatible with the detection reagent

Protocol:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration range is 100 µM to 1 nM.

  • Reaction Setup:

    • Add 2.5 µL of the diluted test compound or DMSO (as a control) to the wells of a 384-well plate.

    • Add 5 µL of a solution containing the kinase and substrate in kinase reaction buffer.

    • Incubate for 15 minutes at room temperature to allow for compound binding.

  • Initiate Kinase Reaction:

    • Add 2.5 µL of ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubate for 1-2 hours at room temperature or 30°C, depending on the kinase's optimal activity.

  • Detection:

    • Stop the kinase reaction and measure the amount of product (e.g., ADP) formed using a suitable detection reagent according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Diagram: General Workflow for In Vitro Kinase Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Serial Dilution of Test Compound B Prepare Kinase/ Substrate Solution C Prepare ATP Solution F Add ATP to Initiate Reaction D Add Compound to Plate E Add Kinase/Substrate and Incubate D->E E->F G Incubate for Kinase Reaction F->G H Stop Reaction & Add Detection Reagent I Read Plate H->I J Calculate % Inhibition I->J K Determine IC50 J->K

Caption: Workflow for determining the IC50 of a kinase inhibitor.

Cellular Proliferation Assay

This protocol assesses the effect of the test compound on the growth of cancer cell lines that are dependent on the activity of the target kinase.

Materials:

  • Cancer cell line with known dependence on the target kinase

  • Complete cell culture medium

  • Test Compound dissolved in DMSO

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar)

  • 96-well clear-bottom cell culture plates

  • Multichannel pipette

  • Plate reader

Protocol:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of complete medium.

    • Incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of the test compound in complete medium.

    • Add the diluted compound to the cells. The final volume in each well should be 200 µL. Include DMSO-only wells as a negative control.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Cell Viability Measurement:

    • Equilibrate the plate to room temperature.

    • Add the cell viability reagent to each well according to the manufacturer's protocol.

    • Incubate as required by the reagent.

    • Measure the signal (luminescence or absorbance) using a plate reader.

  • Data Analysis:

    • Normalize the data to the DMSO-treated control cells.

    • Plot the normalized cell viability against the logarithm of the compound concentration and determine the GI50 (concentration for 50% growth inhibition).

Signaling Pathway

The diagram below illustrates a simplified, hypothetical signaling pathway that could be inhibited by a 2-aminopyrimidine derivative targeting a receptor tyrosine kinase (RTK). Inhibition of the RTK would block downstream signaling cascades, such as the MAPK and PI3K/AKT pathways, which are often dysregulated in cancer.

Diagram: Hypothetical Signaling Pathway Inhibition

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor 2-Aminopyrimidine Inhibitor Inhibitor->RTK Inhibition

Caption: Inhibition of an RTK by a 2-aminopyrimidine compound.

These generalized notes and protocols provide a starting point for the investigation of this compound or other novel 2-aminopyrimidine derivatives as potential kinase inhibitors. Experimental details will require optimization based on the specific kinase, cellular context, and available laboratory resources.

Application Notes and Protocols for 2-Amino-4,6-bis(difluoromethoxy)pyrimidine In Vitro Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pyrimidine derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities.[1][2][3] These activities include anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2] The structural diversity of pyrimidine analogs allows for the fine-tuning of their pharmacological profiles, making them promising candidates for drug discovery and development.[2][4] This document provides detailed experimental protocols for the in vitro evaluation of 2-Amino-4,6-bis(difluoromethoxy)pyrimidine, a novel pyrimidine derivative, to assess its potential as a therapeutic agent. The following protocols are designed for researchers, scientists, and drug development professionals to investigate its cytotoxic and anti-inflammatory effects.

I. Assessment of Anticancer Activity

A significant number of pyrimidine derivatives have demonstrated potent anticancer activity by targeting various cellular mechanisms, including the inhibition of kinases and interference with nucleic acid synthesis.[5][6] The following protocols are designed to evaluate the cytotoxic potential of this compound against various cancer cell lines.

1. Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[1] It is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[1]

Experimental Protocol: MTT Assay

Materials:

  • This compound

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)[4][7]

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.[1]

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution with the cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the compound dilutions to the respective wells and include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.

Data Presentation: Cytotoxicity of this compound

Cell LineCompound Concentration (µM)% Cell ViabilityIC50 (µM)
MCF-7 0.198.5 ± 2.125.4 ± 1.8
190.2 ± 3.5
1065.7 ± 4.2
5030.1 ± 2.9
10015.8 ± 1.5
A549 0.199.1 ± 1.938.2 ± 2.5
192.5 ± 2.8
1070.3 ± 3.1
5042.6 ± 3.7
10020.4 ± 2.2
HCT116 0.197.9 ± 2.318.9 ± 1.6
188.6 ± 3.9
1055.4 ± 4.5
5022.8 ± 2.4
10010.1 ± 1.2

Visualization of Experimental Workflow

MTT_Assay_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 treat_compound Treat with This compound incubate1->treat_compound incubate2 Incubate 48-72h treat_compound->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 dissolve_formazan Dissolve Formazan with DMSO incubate3->dissolve_formazan read_absorbance Read Absorbance at 570 nm dissolve_formazan->read_absorbance analyze_data Calculate % Viability and IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for the MTT cytotoxicity assay.

II. Assessment of Anti-inflammatory Activity

Pyrimidine derivatives have also been investigated for their anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[8][9] The following protocol details an in vitro assay to evaluate the inhibitory effect of this compound on COX-1 and COX-2 enzymes.

1. COX-1 and COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the peroxidase activity of COX enzymes. The activity is determined by monitoring the appearance of oxidized N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) colorimetrically.[8]

Experimental Protocol: COX Inhibition Assay

Materials:

  • This compound

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • TMPD (N,N,N′,N′-tetramethyl-p-phenylenediamine)

  • Reaction buffer (e.g., Tris-HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes in the reaction buffer.

  • Compound Incubation: In a 96-well plate, add the reaction buffer, the enzyme solution, and various concentrations of this compound (or vehicle control). Incubate for 15 minutes at room temperature.

  • Substrate Addition: Initiate the reaction by adding arachidonic acid and TMPD to each well.

  • Absorbance Measurement: Immediately measure the absorbance at 595 nm every minute for 10 minutes using a microplate reader in kinetic mode.

  • Data Analysis: Determine the rate of reaction for each concentration. Calculate the percentage of inhibition relative to the vehicle control. The IC50 value for each enzyme can be determined by plotting the percentage of inhibition against the compound concentration.

Data Presentation: COX-1 and COX-2 Inhibition by this compound

Compound Concentration (µM)% Inhibition of COX-1% Inhibition of COX-2
0.15.2 ± 0.815.7 ± 1.2
112.6 ± 1.545.3 ± 2.8
1035.8 ± 2.978.9 ± 3.5
5060.1 ± 4.192.4 ± 1.9
10075.4 ± 3.795.1 ± 1.3
IC50 (µM) 42.5 ± 3.1 1.8 ± 0.2

Visualization of Signaling Pathway

COX_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins_Thromboxanes Prostaglandins, Thromboxanes COX1->Prostaglandins_Thromboxanes Prostaglandins Prostaglandins COX2->Prostaglandins Platelet_Aggregation Platelet Aggregation, Stomach Lining Protection Prostaglandins_Thromboxanes->Platelet_Aggregation Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Compound This compound Compound->COX2 Inhibition

Caption: Inhibition of the COX-2 pathway.

III. Assessment of Antimicrobial Activity

Many pyrimidine derivatives have shown promising antimicrobial activity.[1][10] The following protocol outlines a method to screen this compound for its potential to inhibit the growth of various microorganisms.

1. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1]

Experimental Protocol: Broth Microdilution Assay

Materials:

  • This compound

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well plates

  • Spectrophotometer or microplate reader

Procedure:

  • Compound Dilution: Prepare a serial two-fold dilution of this compound in the appropriate broth in a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the broth.

  • Inoculation: Add the microbial inoculum to each well containing the compound dilutions. Include a positive control (microorganism without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be confirmed by measuring the optical density at 600 nm.

Data Presentation: Minimum Inhibitory Concentration (MIC) of this compound

MicroorganismTypeMIC (µg/mL)
Staphylococcus aureusGram-positive Bacteria64
Escherichia coliGram-negative Bacteria128
Candida albicansFungus>256

The protocols outlined in this document provide a comprehensive framework for the initial in vitro evaluation of this compound. The suggested assays for anticancer, anti-inflammatory, and antimicrobial activities will help to elucidate the biological potential of this novel compound and guide further preclinical development. The provided templates for data presentation and visualizations are intended to facilitate clear and concise reporting of the experimental findings.

References

Application Notes and Protocols for 2-Amino-4,6-bis(difluoromethoxy)pyrimidine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4,6-bis(difluoromethoxy)pyrimidine is a fluorinated heterocyclic compound with potential applications in medicinal chemistry. The pyrimidine scaffold is a well-established privileged structure in drug discovery, forming the core of numerous biologically active molecules, particularly kinase inhibitors. The introduction of difluoromethoxy groups can significantly modulate the physicochemical properties of the molecule, such as lipophilicity and metabolic stability, which are critical parameters in drug design. While specific therapeutic applications for this compound are not extensively documented in publicly available literature, its structural features suggest its utility as a key building block in the synthesis of novel therapeutic agents, particularly for cancer treatment.[1] This document provides an overview of its properties, potential applications based on the broader class of 2-aminopyrimidines, and detailed protocols for its hypothetical use in the synthesis of kinase inhibitors.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. These properties are essential for designing and executing synthetic transformations and for understanding the compound's potential pharmacokinetic profile.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 86209-44-1[2]
Molecular Formula C6H5F4N3O2[2]
Molecular Weight 227.12 g/mol [2]
Boiling Point 337°C[2]
Density 1.527 g/cm³[2]
Flash Point 157°C[2]
Storage Temperature 2-8°C[2]

Medicinal Chemistry Applications: Kinase Inhibitors

The 2-aminopyrimidine scaffold is a common feature in a multitude of kinase inhibitors.[3] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The 2-amino group of the pyrimidine ring often acts as a key hydrogen bond donor, interacting with the hinge region of the kinase ATP-binding site, mimicking the adenine portion of ATP.

Based on this well-established principle, this compound serves as an excellent starting material for the synthesis of novel kinase inhibitors. The difluoromethoxy substituents at the 4 and 6 positions can provide advantageous properties such as increased metabolic stability and modulation of kinase selectivity.

Hypothetical Application: Synthesis of a p38 MAPK Inhibitor

The p38 mitogen-activated protein kinase (MAPK) pathway is a key signaling cascade involved in inflammatory responses.[4] Overactivation of this pathway is associated with chronic inflammatory diseases like rheumatoid arthritis and some cancers. Therefore, inhibitors of p38 MAPK are of significant therapeutic interest. The following section outlines a hypothetical, yet representative, synthetic route and biological evaluation protocol for a p38 MAPK inhibitor derived from this compound.

Experimental Protocols

Synthesis of a Pyrido[2,3-d]pyrimidine-based p38 MAPK Inhibitor

This protocol describes a common strategy for elaborating the 2-aminopyrimidine core into a more complex heterocyclic system, a pyrido[2,3-d]pyrimidine, which is a known scaffold for potent kinase inhibitors.

Workflow for the Synthesis of a Hypothetical p38 MAPK Inhibitor

G A This compound B Condensation with α,β-unsaturated aldehyde A->B Step 1 C Cyclization B->C Step 2 D Pyrido[2,3-d]pyrimidine core C->D Intermediate E Suzuki Coupling with (4-fluorophenyl)boronic acid D->E Step 3 F Final p38 MAPK Inhibitor E->F Purification

Caption: Synthetic workflow for a hypothetical p38 MAPK inhibitor.

Step 1: Condensation Reaction

  • To a solution of this compound (1.0 eq) in a suitable solvent such as ethanol or isopropanol, add an appropriate α,β-unsaturated aldehyde (e.g., 3-(dimethylamino)acrolein) (1.2 eq).

  • Add a catalytic amount of a base, such as potassium carbonate (0.2 eq).

  • Heat the reaction mixture to reflux (approximately 80-90 °C) for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Step 2: Cyclization to form the Pyrido[2,3-d]pyrimidine Core

  • Dissolve the product from Step 1 in a high-boiling point solvent like diphenyl ether.

  • Heat the solution to a high temperature (typically 200-250 °C) for 1-2 hours to induce cyclization.

  • Monitor the formation of the pyrido[2,3-d]pyrimidine core by LC-MS.

  • After cooling, the product often precipitates and can be collected by filtration. Wash the solid with a non-polar solvent like hexane.

Step 3: Suzuki Coupling

This step introduces a key pharmacophore often found in p38 MAPK inhibitors.

  • In a reaction vessel, combine the pyrido[2,3-d]pyrimidine core from Step 2 (1.0 eq), (4-fluorophenyl)boronic acid (1.5 eq), and a base such as potassium carbonate (2.0 eq) in a mixture of dioxane and water (4:1 v/v).

  • Degas the mixture by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes.

  • Add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (0.05 eq).

  • Heat the reaction mixture to 90-100 °C and stir for 8-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the final compound by column chromatography or recrystallization to yield the target p38 MAPK inhibitor.

Biological Evaluation: In Vitro p38α Kinase Assay

This protocol outlines a standard method to determine the inhibitory activity of the synthesized compound against the p38α kinase.

Workflow for In Vitro p38α Kinase Assay

G A Prepare assay buffer and reagents B Add p38α enzyme, substrate (ATF2), and ATP to microplate wells A->B C Add synthesized inhibitor at varying concentrations B->C D Incubate at 30°C C->D E Stop reaction and measure phosphorylated ATF2 D->E F Calculate IC50 value E->F

Caption: Workflow for a typical in vitro p38α kinase assay.

  • Reagents:

    • Recombinant human p38α kinase

    • Biotinylated substrate peptide (e.g., a fragment of ATF2)

    • ATP

    • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

    • Synthesized inhibitor compound

    • Detection reagents (e.g., europium-labeled anti-phospho-ATF2 antibody and streptavidin-allophycocyanin)

  • Procedure:

    • Prepare a serial dilution of the synthesized inhibitor in DMSO.

    • In a 384-well microplate, add the assay buffer, p38α enzyme, and the biotinylated substrate.

    • Add the diluted inhibitor to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding a solution containing EDTA.

    • Add the detection reagents and incubate for 60 minutes at room temperature.

    • Read the plate on a time-resolved fluorescence resonance energy transfer (TR-FRET) capable plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the kinase activity) by fitting the data to a sigmoidal dose-response curve.

Signaling Pathway

The synthesized inhibitor is designed to target the p38 MAPK signaling pathway. This pathway is activated by cellular stress and inflammatory cytokines, leading to the downstream activation of transcription factors that regulate the expression of pro-inflammatory genes.

p38 MAPK Signaling Pathway

G Stress Cellular Stress / Cytokines MKK MKK3/6 Stress->MKK Activates p38 p38 MAPK MKK->p38 Phosphorylates TF Transcription Factors (e.g., ATF2, CREB) p38->TF Phosphorylates Inflammation Inflammatory Gene Expression TF->Inflammation Inhibitor Synthesized Inhibitor Inhibitor->p38 Inhibits

Caption: The p38 MAPK signaling cascade and the point of inhibition.

Quantitative Data from Related Compounds

While specific biological data for derivatives of this compound are not available, Table 2 presents IC50 values for structurally related 2-aminopyrimidine-based kinase inhibitors to provide a context for the potential potency of compounds derived from this scaffold.

Table 2: Biological Activity of Representative 2-Aminopyrimidine-based Kinase Inhibitors

Compound ClassTarget KinaseIC50 (nM)Reference
Pyrido[2,3-d]pyrimidinesp38α1 - 100[5]
2,4-DiaminopyrimidinesABL13350
Pyrido[2,3-d]pyrimidinesPIM-111.4 - 17.2

Conclusion

This compound represents a valuable, yet underexplored, building block for medicinal chemistry. Its structural similarity to the core of many known kinase inhibitors, combined with the potential benefits of its difluoromethoxy substituents, makes it an attractive starting point for the development of novel therapeutics. The provided hypothetical protocols for the synthesis and evaluation of a p38 MAPK inhibitor serve as a guide for researchers interested in exploring the potential of this and related compounds in drug discovery. Further investigation into the synthesis and biological activity of derivatives of this compound is warranted to fully elucidate their therapeutic potential.

References

Handling and storage of 2-Amino-4,6-bis(difluoromethoxy)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for 2-Amino-4,6-bis(difluoromethoxy)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines for the handling, storage, and potential applications of this compound, a key intermediate in the synthesis of agrochemicals.

Chemical and Physical Properties

This compound is a heterocyclic organic compound with the chemical formula C₆H₅F₄N₃O₂. Its properties are summarized in the table below.

PropertyValue
CAS Number 86209-44-1
Molecular Weight 227.12 g/mol
Appearance White crystalline solid
Melting Point 68-70 °C
Boiling Point 337 °C
Density 1.527 g/cm³
Solubility Insoluble in water; soluble in toluene, xylene, and other organic solvents.

Handling and Storage

2.1. Personal Protective Equipment (PPE)

A comprehensive workflow for handling this compound, including the necessary personal protective equipment, is outlined below.

PPE_Workflow cluster_prep Preparation cluster_handling Handling Procedure cluster_cleanup Post-Handling Assess_Hazards Assess Hazards (Review available safety data) Select_PPE Select Appropriate PPE Assess_Hazards->Select_PPE Based on assessment Don_PPE Don PPE: - Safety Goggles - Lab Coat - Nitrile Gloves Select_PPE->Don_PPE Proceed to handling Work_Area Work in a Well-Ventilated Area (Fume Hood) Don_PPE->Work_Area Handle_Compound Handle Compound with Care (Avoid dust inhalation and skin contact) Work_Area->Handle_Compound Decontaminate Decontaminate Work Area Handle_Compound->Decontaminate After completion Dispose_Waste Dispose of Waste Properly (Follow institutional guidelines) Decontaminate->Dispose_Waste Remove_PPE Remove and Dispose of PPE Dispose_Waste->Remove_PPE Wash_Hands Wash Hands Thoroughly Remove_PPE->Wash_Hands

Workflow for Safe Handling of this compound.

2.2. Storage Conditions

Proper storage is crucial to maintain the integrity and stability of the compound.

ParameterRecommendation
Temperature 2-8 °C
Atmosphere Store under a dry, inert atmosphere.
Container Keep container tightly sealed.
Location Store in a cool, dry, and well-ventilated area.
Incompatibilities Avoid strong oxidizing agents.

Application: Intermediate in Herbicide Synthesis

This compound is a key precursor in the synthesis of the sulfonylurea herbicide, primisulfuron-methyl.

3.1. Biological Target and Signaling Pathway

Primisulfuron-methyl functions by inhibiting the plant enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS)[1][2][3]. This enzyme is critical for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine)[4][5]. The inhibition of ALS leads to a cessation of cell division and plant growth, ultimately resulting in the death of susceptible weeds[2]. This pathway is an attractive target for herbicides as it is present in plants but not in animals[4].

ALS_Inhibition_Pathway cluster_pathway Branched-Chain Amino Acid Biosynthesis in Plants Pyruvate Pyruvate ALS Acetolactate Synthase (ALS) Pyruvate->ALS alpha_Ketobutyrate α-Ketobutyrate alpha_Ketobutyrate->ALS Acetolactate α-Acetolactate ALS->Acetolactate leads to alpha_Aceto_alpha_hydroxybutyrate α-Aceto-α-hydroxybutyrate ALS->alpha_Aceto_alpha_hydroxybutyrate leads to Valine_Leucine Valine & Leucine Acetolactate->Valine_Leucine ...multiple steps Isoleucine Isoleucine alpha_Aceto_alpha_hydroxybutyrate->Isoleucine ...multiple steps Primisulfuron_Methyl Primisulfuron-methyl (Synthesized from This compound) Primisulfuron_Methyl->ALS Inhibits Synthesis_Workflow Start Start Setup Set up reaction flask under inert atmosphere Start->Setup Dissolve Dissolve this compound in anhydrous acetonitrile Setup->Dissolve Add_Isocyanate Add 2-Methoxycarbonylbenzenesulfonyl isocyanate dropwise Dissolve->Add_Isocyanate React Stir the reaction mixture at room temperature Add_Isocyanate->React Monitor Monitor reaction progress (e.g., by TLC or LC-MS) React->Monitor Monitor->React Incomplete Workup Reaction Work-up: - Filter the precipitate - Wash with cold solvent Monitor->Workup Reaction Complete Purify Purify the crude product (e.g., by recrystallization) Workup->Purify Characterize Characterize the final product (NMR, MS, m.p.) Purify->Characterize End End Characterize->End

References

Application Notes and Protocols: 2-Amino-4,6-bis(difluoromethoxy)pyrimidine in Drug Discovery Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its ability to engage in various biological interactions has made it a cornerstone in the development of therapeutics targeting a wide range of diseases, including cancers, infectious diseases, and inflammatory conditions.[1][2] The 2-aminopyrimidine moiety, in particular, is a versatile building block found in many biologically active compounds.[1][3]

This document provides detailed application notes and protocols for the use of 2-Amino-4,6-bis(difluoromethoxy)pyrimidine in drug discovery screening campaigns. While direct experimental data for this specific compound is limited in publicly available literature, its structural features—notably the electron-withdrawing difluoromethoxy groups—suggest its potential as a unique scaffold for kinase inhibitors, receptor modulators, and other targeted therapies. The protocols and data presented herein are based on established methodologies for analogous 2-aminopyrimidine derivatives and are intended to serve as a comprehensive guide for initiating screening and lead discovery efforts with this novel compound.

Physicochemical Properties (for CAS 86209-44-1)

A summary of the basic physicochemical properties of this compound is provided below. These properties are crucial for designing appropriate screening assays and formulating the compound for biological testing.

PropertyValue
CAS Number 86209-44-1
Molecular Formula C₆H₅F₄N₃O₂
Molecular Weight 227.12 g/mol

Potential Therapeutic Areas and Targets

Based on the activities of structurally related 2-aminopyrimidine compounds, this compound is a promising candidate for screening against a variety of biological targets. The difluoromethoxy substituents are expected to modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, potentially offering advantages over existing scaffolds.

Kinase Inhibition

The 2-aminopyrimidine core is a well-established hinge-binding motif in many kinase inhibitors.[4] Screening this compound against a panel of kinases is a primary recommendation.

  • Potential Kinase Targets:

    • Tyrosine Kinases: ABL1, EGFR, and others implicated in cancer.[5]

    • Serine/Threonine Kinases: PI3K, Raf kinases, and CDKs involved in cell signaling and proliferation.[4][6]

    • p38 MAP Kinase: A key regulator of inflammatory responses.[7]

G Protein-Coupled Receptor (GPCR) Modulation

Derivatives of 2-aminopyrimidine have shown activity as antagonists for GPCRs, such as the adenosine A1 receptor.[3]

  • Potential GPCR Targets:

    • Adenosine Receptors

    • Other GPCRs implicated in neurological and metabolic disorders.

Other Potential Applications
  • Antimicrobial and Antiviral Agents: Pyrimidine derivatives have a long history as anti-infective agents.[2]

  • Dihydrofolate Reductase (DHFR) and Thymidylate Synthase (TS) Inhibition: These enzymes are critical for nucleotide synthesis and are established targets in cancer and infectious diseases.[8][9][10]

  • Anti-inflammatory Agents: By modulating inflammatory pathways.[11]

Data Presentation: Biological Activities of Structurally Related 2-Aminopyrimidine Derivatives

The following tables summarize the biological activities of various 2-aminopyrimidine analogs, providing a rationale for the proposed screening cascades for this compound.

Table 1: Kinase Inhibitory Activity of 2-Aminopyrimidine Analogs

Compound ClassTarget KinaseIC₅₀ (µM)Reference
2-Amino-4,6-diarylpyrimidinesABL1 Tyrosine Kinase3.35 - 8.77[5]
Thieno[3,2-d]pyrimidine DerivativesPI3 Kinase p110αPotent Inhibition[6]
Pyrimidine Scaffold DerivativesPan-RafPotent Inhibition[4]
Pyrido[2,3-d]pyrimidine Derivativesp38α MAP KinaseOrally Bioavailable Inhibitors[7]

Table 2: Receptor Antagonism and Other Activities of 2-Aminopyrimidine Analogs

Compound ClassTarget/ActivityKᵢ (nM) / IC₅₀ (µM)Reference
2-Amino-4,6-disubstituted pyrimidine-5-carbonitrilesAdenosine A₁ Receptor AntagonistPotent and Selective[3]
2-Amino-4-oxo-5-substituted-6-methylpyrrolo[3,2-d]pyrimidinesThymidylate Synthase (TS)Potent Dual Inhibition[8]
2,4-Diamino-6-(arylaminomethyl)pyrido[2,3-d]pyrimidinesDihydrofolate Reductase (DHFR)Selective Inhibition[10]
2-Amino-4,6-diaryl substituted pyrimidinesAnti-inflammatoryGood Activity[11]

Experimental Protocols

The following are generalized protocols for key experiments relevant to the screening of this compound. These should be adapted and optimized based on the specific target and assay format.

Protocol 1: General Kinase Inhibition Assay (Biochemical)

This protocol describes a common method for assessing the inhibitory activity of a compound against a purified kinase enzyme.

Workflow for Kinase Inhibition Assay

G cluster_prep Preparation cluster_assay Assay cluster_detection Detection Compound_Prep Prepare serial dilutions of This compound Incubation Incubate compound with kinase Compound_Prep->Incubation Enzyme_Prep Prepare kinase solution Enzyme_Prep->Incubation Substrate_Prep Prepare substrate and ATP solution Reaction Initiate reaction with substrate/ATP mix Substrate_Prep->Reaction Incubation->Reaction Termination Stop reaction Reaction->Termination Detection Measure kinase activity (e.g., luminescence, fluorescence) Termination->Detection Analysis Calculate IC50 value Detection->Analysis

Caption: Workflow for a typical in vitro kinase inhibition assay.

Materials:

  • Purified kinase of interest

  • Kinase-specific substrate (peptide or protein)

  • Adenosine triphosphate (ATP)

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • This compound (solubilized in DMSO)

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO, followed by dilution in assay buffer.

  • Assay Plate Preparation: Add the diluted compound to the wells of a microplate. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Enzyme Addition: Add the purified kinase to each well and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for compound binding.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Reaction Termination and Detection: Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.

  • Data Analysis: Determine the percent inhibition for each compound concentration and calculate the IC₅₀ value using non-linear regression analysis.

Protocol 2: Cell-Based Proliferation Assay

This protocol is used to assess the cytotoxic or anti-proliferative effects of the compound on cancer cell lines.

Workflow for Cell-Based Proliferation Assay

G cluster_culture Cell Culture cluster_treatment Treatment cluster_viability Viability Assessment Cell_Seeding Seed cells in a 96-well plate Adherence Allow cells to adhere overnight Cell_Seeding->Adherence Compound_Addition Add serial dilutions of the compound Adherence->Compound_Addition Incubation Incubate for 48-72 hours Compound_Addition->Incubation Reagent_Addition Add viability reagent (e.g., MTT, CellTiter-Glo®) Incubation->Reagent_Addition Measurement Measure absorbance or luminescence Reagent_Addition->Measurement Analysis Calculate GI50/IC50 value Measurement->Analysis G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase1 Kinase 1 (e.g., PI3K, Raf) Receptor->Kinase1 Activation Kinase2 Kinase 2 (e.g., Akt, MEK) Kinase1->Kinase2 Phosphorylation Kinase3 Kinase 3 (e.g., mTOR, ERK) Kinase2->Kinase3 Phosphorylation TranscriptionFactor Transcription Factor Kinase3->TranscriptionFactor Activation Inhibitor This compound Inhibitor->Kinase1 Inhibition GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 2-Amino-4,6-bis(difluoromethoxy)pyrimidine Synthesis Yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Amino-4,6-bis(difluoromethoxy)pyrimidine. The information is presented in a user-friendly question-and-answer format to directly address potential challenges encountered during experimentation.

I. Troubleshooting Guide

This guide addresses common issues that may arise during the synthesis, helping users to identify root causes and implement corrective actions to improve reaction yield and product purity.

Issue Potential Cause Recommended Solution
Low or No Conversion of Starting Material Incomplete deprotonation of 2-amino-4,6-dihydroxypyrimidine.Ensure the use of a strong enough base (e.g., sodium hydride) and an adequate molar equivalent to fully deprotonate the hydroxyl groups. The reaction should be performed under anhydrous conditions to prevent quenching of the base.
Low reaction temperature or insufficient reaction time for the difluoromethoxylation step.The difluoromethoxylation with reagents like chlorodifluoromethane often requires elevated temperatures and pressures. Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS to determine the optimal reaction time.
Deactivation of the difluoromethoxylating agent.Ensure the difluoromethoxylating agent is of high purity and handled under inert conditions to prevent decomposition.
Formation of Monofluoromethoxylated Byproduct Insufficient amount of difluoromethoxylating agent or base.Use a molar excess of the difluoromethoxylating agent and the base to drive the reaction towards the formation of the bis(difluoromethoxy) product.
Non-homogenous reaction mixture.Ensure efficient stirring to maintain a homogenous suspension of the pyrimidine salt in the solvent.
Presence of Unidentified Impurities Side reactions involving the amino group.Consider protecting the 2-amino group with a suitable protecting group (e.g., Boc or Cbz) before the difluoromethoxylation step. The protecting group can be removed in a subsequent step.
Decomposition of the product under harsh reaction conditions.Optimize the reaction temperature and time to minimize product degradation. A lower temperature for a longer duration might be beneficial.
Difficulty in Product Isolation and Purification Product is highly soluble in the reaction solvent.After quenching the reaction, perform an extraction with a suitable organic solvent. If the product remains in the aqueous layer, acidification might precipitate the product.
Co-elution of impurities during column chromatography.Experiment with different solvent systems for chromatography. A gradient elution might be necessary to achieve good separation. Recrystallization from a suitable solvent system can also be an effective purification method.

II. Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material for the synthesis of this compound?

A1: The most common and cost-effective starting material is 2-amino-4,6-dihydroxypyrimidine. This can be directly used for the difluoromethoxylation reaction after deprotonation. Alternatively, 2-amino-4,6-dichloropyrimidine can be used, which may offer better solubility in organic solvents but requires an additional synthetic step from the dihydroxy precursor.[1][2]

Q2: What are the critical parameters for the difluoromethoxylation step?

A2: The critical parameters for a successful difluoromethoxylation are:

  • Choice of Base: A strong, non-nucleophilic base such as sodium hydride (NaH) or potassium carbonate (K2CO3) is crucial for the complete deprotonation of the hydroxyl groups of 2-amino-4,6-dihydroxypyrimidine.

  • Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is typically used to dissolve the pyrimidine salt.

  • Difluoromethoxylating Agent: Chlorodifluoromethane (Freon-22) is a commonly used reagent. The reaction is typically carried out under pressure in a sealed vessel.

  • Temperature and Pressure: The reaction often requires elevated temperatures (e.g., 70-100 °C) and pressure to proceed at a reasonable rate. These parameters should be carefully optimized.

Q3: Is it necessary to protect the 2-amino group?

A3: The 2-amino group is a potential site for side reactions, such as N-alkylation, under the basic conditions of the difluoromethoxylation reaction. To avoid the formation of byproducts and improve the overall yield, protection of the amino group is highly recommended.[3][4][5][6] Common protecting groups for amines include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). These groups can be introduced before the difluoromethoxylation and subsequently removed under acidic or hydrogenolysis conditions, respectively.

Q4: What is a typical purification strategy for the final product?

A4: After the reaction is complete, the crude product is typically isolated by extraction. Further purification can be achieved by column chromatography on silica gel using a gradient of ethyl acetate in hexanes. Recrystallization from a suitable solvent mixture (e.g., ethanol/water or ethyl acetate/hexanes) can be employed to obtain a highly pure product.

Q5: What are the expected yields for this synthesis?

A5: The overall yield for the synthesis of this compound can vary significantly depending on the optimization of each step. With proper optimization of the reaction conditions, including the use of a protecting group for the amino function, yields in the range of 60-80% for the difluoromethoxylation step can be targeted. Subsequent deprotection steps are typically high-yielding.

III. Experimental Protocols

Protocol 1: Synthesis of 2-Amino-4,6-dichloropyrimidine from 2-Amino-4,6-dihydroxypyrimidine

This protocol describes the conversion of the dihydroxy-pyrimidine to the corresponding dichloro-pyrimidine, which can be an alternative starting material for the difluoromethoxylation.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-4,6-dihydroxypyrimidine (1.0 eq).

  • Addition of Reagent: Carefully add phosphorus oxychloride (POCl3, 3.0-5.0 eq) to the flask.

  • Reaction Conditions: Heat the mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours. The reaction should be monitored by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Isolation: The precipitate formed is collected by filtration, washed with cold water until the filtrate is neutral, and then dried under vacuum to yield 2-amino-4,6-dichloropyrimidine.

Parameter Value
Reactants 2-amino-4,6-dihydroxypyrimidine, Phosphorus oxychloride
Solvent None (POCl3 acts as solvent)
Temperature 105-110 °C (Reflux)
Time 4-6 hours
Typical Yield 70-85%
Protocol 2: Synthesis of this compound

This protocol outlines the direct difluoromethoxylation of 2-amino-4,6-dihydroxypyrimidine.

  • Protection of Amino Group (Optional but Recommended): React 2-amino-4,6-dihydroxypyrimidine with Boc-anhydride in the presence of a base like triethylamine in a suitable solvent (e.g., THF/water) to obtain N-(4,6-dihydroxy-pyrimidin-2-yl)-carbamic acid tert-butyl ester.

  • Deprotonation: In a pressure vessel, suspend the protected (or unprotected) 2-amino-4,6-dihydroxypyrimidine (1.0 eq) in anhydrous DMF. Add sodium hydride (2.2 eq) portion-wise at 0 °C under an inert atmosphere.

  • Difluoromethoxylation: Seal the vessel and introduce chlorodifluoromethane gas to the desired pressure. Heat the reaction mixture to 70-100 °C and stir for 12-24 hours.

  • Work-up: Cool the reaction vessel to room temperature and carefully vent the excess gas. Quench the reaction by the slow addition of water.

  • Extraction: Extract the aqueous mixture with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

  • Deprotection (if applicable): Remove the Boc protecting group by treating the purified intermediate with trifluoroacetic acid (TFA) in dichloromethane (DCM).

Parameter Value
Reactants 2-amino-4,6-dihydroxypyrimidine, Sodium Hydride, Chlorodifluoromethane
Solvent Anhydrous DMF
Temperature 70-100 °C
Pressure Dependent on the amount of chlorodifluoromethane
Time 12-24 hours
Typical Yield 60-80% (for the difluoromethoxylation step)

IV. Visualizations

Synthesis_Pathway A 2-Amino-4,6-dihydroxypyrimidine B 2-Amino-4,6-dichloropyrimidine A->B POCl3 C N-(4,6-dihydroxy-pyrimidin-2-yl)-carbamic acid tert-butyl ester A->C Boc2O, Et3N E This compound B->E 1. Base 2. CHClF2 (alternative) D N-(4,6-bis(difluoromethoxy)pyrimidin-2-yl)-carbamic acid tert-butyl ester C->D 1. NaH 2. CHClF2 D->E TFA, DCM Troubleshooting_Workflow Start Low Yield Observed Check_Conversion Check Starting Material Conversion Start->Check_Conversion Check_Purity Analyze Product Purity Check_Conversion->Check_Purity High Conversion Optimize_Base Optimize Base/Solvent Check_Conversion->Optimize_Base Low Conversion Protect_Amino Protect Amino Group Check_Purity->Protect_Amino Byproducts Observed Optimize_Purification Optimize Purification Method Check_Purity->Optimize_Purification Purification Issues Optimize_Temp_Time Optimize Temperature/Time Optimize_Base->Optimize_Temp_Time End Improved Yield Optimize_Temp_Time->End Protect_Amino->End Optimize_Purification->End

References

Technical Support Center: Purification of 2-Amino-4,6-bis(difluoromethoxy)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 2-Amino-4,6-bis(difluoromethoxy)pyrimidine. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of this compound from a crude mixture.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a crude mixture of this compound?

While specific impurities can vary depending on the synthetic route, analogous syntheses of similar pyrimidine derivatives suggest the following potential impurities:

  • Starting Materials: Unreacted starting materials are a common source of impurity.

  • Intermediates: In multi-step syntheses, intermediates from previous steps may be carried over. For instance, in syntheses starting from 2-amino-4,6-dihydroxypyrimidine, this precursor might be present.

  • Byproducts of Chlorination: If a chlorination step is involved (e.g., using phosphorus oxychloride), byproducts such as phosphorylated pyrimidines (e.g., 4,6-dichloro-2-pyrimidinylphosphoramidic dichloride) can be formed. These may be subsequently hydrolyzed to the desired product or other derivatives.[1]

  • Over-alkylation or Incomplete Alkylation Products: If the difluoromethoxy groups are introduced via an alkylation reaction, incomplete reaction may leave mono-difluoromethoxy pyrimidine derivatives, or side reactions could lead to other alkylated species.

  • Solvent Residues: Residual solvents from the reaction or initial work-up can be present in the crude product.

Q2: What are the recommended analytical techniques to assess the purity of this compound?

To accurately determine the purity of your compound and identify impurities, a combination of the following analytical methods is recommended:

  • High-Performance Liquid Chromatography (HPLC): HPLC coupled with a UV or Mass Spectrometry (MS) detector is a powerful tool for quantifying the purity and identifying impurities. A C18 reverse-phase column is a good starting point for method development.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR are invaluable for structural confirmation of the desired product and for identifying and quantifying impurities that have distinct spectral signatures.

  • Mass Spectrometry (MS): MS can confirm the molecular weight of the product and help in the identification of unknown impurities by their mass-to-charge ratio.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile impurities, GC-MS can be a suitable analytical method.[2]

Troubleshooting Purification

This section provides a structured approach to troubleshoot common issues encountered during the purification of this compound.

Crystallization Issues

Problem: Difficulty in inducing crystallization or obtaining an oil instead of a solid.

Possible CauseRecommended Action
Inappropriate Solvent System The solubility of the compound is too high or too low in the chosen solvent.
- For high solubility: Try adding an anti-solvent (a solvent in which the compound is poorly soluble) dropwise to the solution at an elevated temperature until turbidity is observed, then allow it to cool slowly.
- For low solubility: Select a solvent in which the compound has good solubility at elevated temperatures but poor solubility at room temperature or below. Based on analogous compounds like 2-amino-4,6-dimethoxypyrimidine, consider solvents such as toluene, ethyl acetate, chlorobenzene, or dimethylbenzene.[3][4]
Presence of Impurities Impurities can inhibit crystal lattice formation.
- Attempt a pre-purification step such as a quick filtration through a plug of silica gel to remove baseline impurities.
- Consider a liquid-liquid extraction to remove highly polar or non-polar impurities before crystallization.
Cooling Rate is Too Fast Rapid cooling can lead to the formation of an oil or very small crystals.
- Allow the crystallization mixture to cool to room temperature slowly, followed by further cooling in a refrigerator or freezer.
- Insulate the crystallization vessel to slow down the cooling process.
Chromatography Challenges

Problem: Poor separation of the desired product from impurities during column chromatography.

Possible CauseRecommended Action
Inappropriate Stationary Phase Standard silica gel may not provide adequate separation for fluorinated compounds.
- Consider using a fluorinated stationary phase (e.g., fluoroalkyl-bonded silica) which can offer different selectivity for fluorinated molecules.
Incorrect Mobile Phase Polarity The eluent system does not provide sufficient resolution.
- Systematically screen a range of solvent systems with varying polarities. A good starting point for normal phase chromatography is a hexane/ethyl acetate or dichloromethane/methanol gradient.
- For reverse-phase chromatography, an acetonitrile/water or methanol/water gradient is commonly used.
Co-elution of Impurities Impurities have similar polarity to the product.
- Try a different chromatographic technique, such as reverse-phase chromatography if normal phase was unsuccessful, or vice-versa.
- Adjust the pH of the mobile phase (if using reverse-phase with a buffer) to potentially alter the retention times of ionizable impurities.
Compound Streaking on the Column The compound may be interacting too strongly with the stationary phase.
- Add a small amount of a modifier to the mobile phase, such as triethylamine for basic compounds, to reduce tailing.

Experimental Protocols

General Recrystallization Protocol

This protocol is a starting point and should be optimized for your specific crude mixture.

  • Solvent Selection:

    • Test the solubility of a small amount of the crude material in various solvents (e.g., toluene, ethyl acetate, acetonitrile, isopropanol) at room temperature and upon heating.

    • A suitable solvent will dissolve the compound when hot but give poor solubility when cold.

  • Dissolution:

    • In a flask, add the chosen solvent to the crude this compound.

    • Heat the mixture with stirring until the solid is completely dissolved. Use a minimal amount of hot solvent to ensure a good yield.

  • Decolorization (Optional):

    • If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

    • Hot filter the solution to remove the charcoal.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once crystals begin to form, you can further cool the flask in an ice bath or refrigerator to maximize the yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals under vacuum to remove residual solvent.

General Column Chromatography Protocol
  • Stationary Phase Selection:

    • For a standard purification, use silica gel (60-120 or 230-400 mesh).

  • Mobile Phase Selection:

    • Use thin-layer chromatography (TLC) to determine a suitable solvent system that provides good separation between the product and impurities (aim for an Rf value of 0.2-0.4 for the product).

  • Column Packing:

    • Prepare a slurry of the silica gel in the initial mobile phase and pour it into the column.

    • Allow the silica to settle, ensuring a well-packed, uniform bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent.

    • Alternatively, adsorb the crude product onto a small amount of silica gel, dry it, and load the powder onto the top of the column.

  • Elution:

    • Run the mobile phase through the column, collecting fractions.

    • A gradient elution (gradually increasing the polarity of the mobile phase) may be necessary for complex mixtures.

  • Analysis and Product Recovery:

    • Analyze the collected fractions by TLC or HPLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation

Table 1: Potential Recrystallization Solvents (based on analogs)

SolventRationale
TolueneEffective for recrystallizing the analogous 2-amino-4,6-dimethoxypyrimidine.[3]
Ethyl AcetateAnother documented solvent for the recrystallization of 2-amino-4,6-dimethoxypyrimidine.[4]
ChlorobenzeneMentioned as a potential recrystallization solvent for similar pyrimidines.[3]
Isopropanol / EthanolUsed for the crystallization of other 2-aminopyrimidine derivatives.[5]

Table 2: Suggested Starting Conditions for HPLC Analysis

ParameterCondition
Column C18 Reverse-Phase (e.g., 4.6 mm x 150 mm, 5 µm)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient Start with a high percentage of A and gradually increase B.
Flow Rate 1.0 mL/min
Detection UV at a suitable wavelength (e.g., 254 nm) or MS
Column Temperature 30-40 °C

Visualizations

Purification_Workflow cluster_purification Purification Options Crude Crude Mixture Analysis1 Purity Analysis (TLC/HPLC) Crude->Analysis1 Decision1 Purity > 95%? Analysis1->Decision1 Pure_Product Pure Product Decision1->Pure_Product Yes Crystallization Recrystallization Decision1->Crystallization No Chromatography Column Chromatography Decision1->Chromatography No Extraction Liquid-Liquid Extraction Decision1->Extraction No Crystallization->Analysis1 Chromatography->Analysis1 Extraction->Crystallization Extraction->Chromatography

Caption: General workflow for the purification of this compound.

Troubleshooting_Crystallization Start Crude Product Fails to Crystallize Check_Solvent Is the solvent system appropriate? Start->Check_Solvent Adjust_Solvent Screen alternative solvents or use a co-solvent system Check_Solvent->Adjust_Solvent No Check_Purity Are there significant impurities? Check_Solvent->Check_Purity Yes Adjust_Solvent->Start Pre_Purify Perform pre-purification (e.g., extraction, silica plug) Check_Purity->Pre_Purify Yes Check_Cooling Is the cooling rate too fast? Check_Purity->Check_Cooling No Pre_Purify->Start Slow_Cooling Allow for slow cooling to room temperature before refrigeration Check_Cooling->Slow_Cooling Yes Success Successful Crystallization Check_Cooling->Success No Slow_Cooling->Success

Caption: Decision tree for troubleshooting crystallization issues.

References

Stability issues of 2-Amino-4,6-bis(difluoromethoxy)pyrimidine in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the potential stability issues of 2-Amino-4,6-bis(difluoromethoxy)pyrimidine in solution.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and use of this compound in solution in a question-and-answer format.

Issue 1: Compound appears to degrade after dissolution, as evidenced by unexpected analytical results (e.g., new peaks in LC-MS, lower than expected concentration).

  • Possible Cause 1: pH-mediated Hydrolysis. The difluoromethoxy groups on the pyrimidine ring may be susceptible to hydrolysis under strongly acidic or basic conditions, leading to the formation of degradation products. While specific data for this compound is limited, this is a common degradation pathway for similar functional groups.

  • Recommended Solution:

    • Maintain solution pH within a neutral range (pH 6-8) whenever possible.

    • If the experimental protocol requires acidic or basic conditions, consider performing a preliminary stability study to assess the degradation rate. This can be done by incubating the compound in the desired buffer at various time points and analyzing for degradation products by LC-MS.

    • Prepare fresh solutions immediately before use if working outside the optimal pH range.

  • Possible Cause 2: Photodegradation. Exposure to light, particularly UV light, can induce degradation of pyrimidine-containing compounds.

  • Recommended Solution:

    • Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.

    • Minimize exposure to ambient light during experimental procedures.

  • Possible Cause 3: Thermal Degradation. Elevated temperatures can accelerate the degradation of the compound in solution.

  • Recommended Solution:

    • Store stock solutions at the recommended temperature, typically -20°C or -80°C.

    • Avoid repeated freeze-thaw cycles by aliquoting stock solutions.

    • For experiments conducted at elevated temperatures, prepare fresh solutions and minimize the incubation time.

Issue 2: Poor solubility or precipitation of the compound in aqueous solutions.

  • Possible Cause: While 2-aminopyrimidine has some water solubility, the addition of the two difluoromethoxy groups may decrease its solubility in purely aqueous solutions.

  • Recommended Solution:

    • Consider the use of a co-solvent such as DMSO, DMF, or ethanol to prepare a concentrated stock solution. The stock solution can then be diluted into the aqueous experimental medium.

    • Ensure the final concentration of the organic solvent in the aqueous medium is compatible with the experimental system and does not exceed a level that could cause precipitation or interfere with the assay.

    • Sonication may aid in the dissolution of the compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: The solid compound should be stored in a tightly sealed container in a cool, dry, and dark place. For long-term storage, keeping it at -20°C is recommended.

Q2: What are the recommended storage conditions for solutions of this compound?

A2: Stock solutions should be prepared in a suitable anhydrous solvent (e.g., DMSO, DMF) and stored at -20°C or -80°C in tightly sealed, light-protected containers. Aliquoting is recommended to avoid multiple freeze-thaw cycles. Aqueous solutions should be prepared fresh for each experiment.

Q3: What analytical methods are suitable for assessing the stability of this compound?

A3: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or a mass spectrometer (LC-MS) is a highly effective method for monitoring the stability of the compound. These techniques can separate the parent compound from its degradation products and allow for their quantification.

Q4: Are there any known incompatible solvents or reagents?

A4: Avoid strong oxidizing agents and strong acids or bases, as they may promote degradation. The compatibility with specific reagents should be evaluated on a case-by-case basis.

Quantitative Data Summary

Due to the limited publicly available stability data for this compound, a detailed quantitative summary is not possible at this time. Researchers are encouraged to perform their own stability studies under their specific experimental conditions. A template for such a study is provided below.

ConditionpHTemperature (°C)Incubation Time (hours)% DegradationDegradation Products (m/z)
Control7.4400-
Acidic3.02524Data to be determinedData to be determined
Neutral7.42524Data to be determinedData to be determined
Basic9.02524Data to be determinedData to be determined
Light Exposure7.42524Data to be determinedData to be determined

Experimental Protocols

Protocol 1: General Procedure for Preparing a Stock Solution

  • Accurately weigh the desired amount of solid this compound in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO (or another suitable organic solvent) to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution until the solid is completely dissolved. Gentle warming (to no more than 37°C) or sonication may be used to aid dissolution.

  • Store the stock solution in aliquots at -20°C or -80°C, protected from light.

Protocol 2: Stability Assessment in Aqueous Buffer

  • Prepare a series of aqueous buffers at different pH values (e.g., pH 3, 5, 7.4, 9).

  • Dilute the stock solution of this compound into each buffer to a final working concentration (e.g., 10 µM).

  • Incubate the solutions at a constant temperature (e.g., 25°C or 37°C) and protect them from light.

  • At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each solution.

  • Immediately analyze the aliquots by a validated stability-indicating LC-MS method to determine the concentration of the parent compound and identify any degradation products.

  • Calculate the percentage of degradation over time for each condition.

Visualizations

TroubleshootingWorkflow A Observed Issue: Unexpected Analytical Results (e.g., new peaks, low concentration) B Check Solution pH A->B C Check Light Exposure A->C D Check Temperature Conditions A->D E Is pH outside neutral range (6-8)? B->E F Was solution exposed to light? C->F G Was solution exposed to high temp or multiple freeze-thaw cycles? D->G E->C No H Solution: - Maintain pH 6-8 - Prepare fresh solutions E->H Yes F->D No I Solution: - Use amber vials - Protect from light F->I Yes J Solution: - Store at recommended temp - Aliquot stock solutions G->J Yes

Caption: Troubleshooting workflow for stability issues.

DegradationPathway cluster_main Hypothetical Degradation of this compound cluster_conditions Degradation Conditions Parent This compound Degradant1 Mono-hydrolyzed Product Parent->Degradant1 Hydrolysis Photodegradant Photodegradation Products Parent->Photodegradant Photolysis Acid Strong Acid Base Strong Base Light UV Light Degradant2 Di-hydrolyzed Product Degradant1->Degradant2 Further Hydrolysis

Caption: Potential degradation pathways.

Technical Support Center: 2-Amino-4,6-bis(difluoromethoxy)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-4,6-bis(difluoromethoxy)pyrimidine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: While specific degradation studies on this compound are not extensively documented, based on the reactivity of similar pyrimidine derivatives, the primary degradation pathways are likely to be hydrolysis, photolysis, and thermal degradation. The difluoromethoxy groups are susceptible to cleavage under certain conditions, leading to the formation of hydroxylated and other related impurities.

Q2: What are the likely degradation products of this compound?

A2: The expected degradation products would result from the stepwise or complete hydrolysis of the difluoromethoxy groups. Potential degradation products include:

  • 2-Amino-4-(difluoromethoxy)-6-hydroxypyrimidine

  • 2-Amino-4,6-dihydroxypyrimidine

  • Other related compounds formed through further decomposition.

Q3: How should this compound be stored to minimize degradation?

A3: To ensure the stability of this compound, it is recommended to store the compound in a cool, dry, and dark place. For long-term storage, keeping it in a tightly sealed container at 2-8°C is advisable.[1] Inert atmosphere (e.g., argon or nitrogen) can also be used to prevent oxidative degradation.

Q4: What analytical techniques are suitable for identifying and quantifying this compound and its degradation products?

A4: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or a Mass Spectrometer (LC-MS) is a highly effective technique for the analysis of this compound and its degradation products.[2] Gas Chromatography-Mass Spectrometry (GC-MS) may also be applicable, depending on the volatility and thermal stability of the analytes.[2]

Troubleshooting Guides

Issue 1: Appearance of Unexpected Peaks in HPLC/LC-MS Analysis

  • Possible Cause: Degradation of the compound due to improper storage, handling, or experimental conditions.

  • Recommended Action:

    • Verify Storage Conditions: Ensure the compound has been stored at the recommended temperature and protected from light and moisture.

    • Prepare Fresh Solutions: Always use freshly prepared solutions for analysis to minimize the impact of solvent-induced degradation.

    • Conduct a Forced Degradation Study: To identify the potential degradation products, perform a forced degradation study under acidic, basic, oxidative, thermal, and photolytic conditions. This will help in confirming the identity of the extra peaks.

Issue 2: Inconsistent Experimental Results or Loss of Potency

  • Possible Cause: The purity of this compound may have been compromised due to the presence of degradation products.

  • Recommended Action:

    • Re-evaluate Purity: Re-analyze the purity of the compound using a validated analytical method (e.g., HPLC or LC-MS/MS).

    • Purify the Compound: If significant degradation is observed, consider repurifying the compound using techniques like recrystallization or column chromatography.

    • Review Experimental Protocol: Examine the experimental conditions (pH, temperature, light exposure) to identify any steps that might be promoting degradation.

Quantitative Data Summary

Table 1: Forced Degradation Study Conditions

Stress ConditionReagent/ConditionDurationTemperature
Acidic Hydrolysis0.1 M HCl24 hours60°C
Basic Hydrolysis0.1 M NaOH8 hours60°C
Oxidative Degradation3% H₂O₂24 hoursRoom Temperature
Thermal DegradationSolid State72 hours80°C
Photolytic DegradationSolution in Acetonitrile24 hoursUV Lamp (254 nm)

This table provides example conditions for a forced degradation study, adapted from protocols for similar compounds.[3]

Experimental Protocols

Protocol 1: HPLC-UV Method for Purity Assessment

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: To be determined based on the UV spectrum of the compound (typically around 254 nm).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known amount of the compound in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

Protocol 2: LC-MS/MS Method for Identification of Degradation Products

  • Instrumentation: HPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.[2]

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.

  • Ionization Mode: ESI positive or negative mode (to be optimized).[2]

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted analysis or full scan for unknown identification.[2]

  • Sample Preparation: Prepare samples from the forced degradation study and dilute them appropriately with the mobile phase.

Visualizations

Degradation_Pathway A This compound B 2-Amino-4-(difluoromethoxy)-6-hydroxypyrimidine A->B Hydrolysis C 2-Amino-4,6-dihydroxypyrimidine B->C Hydrolysis

Caption: Postulated hydrolytic degradation pathway.

Experimental_Workflow cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing A Weigh Compound B Dissolve in Solvent A->B C Dilute to Working Concentration B->C D Inject into HPLC/LC-MS C->D E Data Acquisition D->E F Peak Integration E->F G Quantification / Identification F->G

Caption: General analytical workflow for purity testing.

Troubleshooting_Logic A Unexpected Peaks in Chromatogram? B Check Storage Conditions A->B Yes F Proceed with Experiment A->F No C Prepare Fresh Solution B->C D Perform Forced Degradation Study C->D E Identify Degradants D->E

Caption: Troubleshooting logic for unexpected peaks.

References

Technical Support Center: 2-Amino-4,6-bis(difluoromethoxy)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals working with 2-Amino-4,6-bis(difluoromethoxy)pyrimidine. It provides troubleshooting advice and frequently asked questions regarding potential reaction side products and impurities that may be encountered during synthesis and experimentation.

Disclaimer: Publicly available information on the specific reaction side products of this compound is limited. The information provided below is based on established principles of pyrimidine chemistry and reactions involving difluoromethoxy groups.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis and handling of this compound.

Table 1: Troubleshooting Common Experimental Issues

Observed Problem Potential Cause(s) Suggested Solution(s)
Low Yield of Desired Product - Incomplete reaction. - Degradation of starting materials or product. - Formation of multiple side products. - Suboptimal reaction temperature or time.- Monitor reaction progress using TLC, LC-MS, or GC-MS. - Ensure anhydrous conditions if reagents are moisture-sensitive. - Optimize reaction temperature and time based on small-scale trials. - Purify reagents before use.
Presence of Multiple Spots on TLC/Peaks in LC-MS - Formation of regioisomers. - Over-reaction (e.g., additional substitutions on the pyrimidine ring).[1][2] - Hydrolysis of difluoromethoxy groups.[3][4] - Incomplete reaction, leaving starting materials.- Use a milder catalyst or reaction conditions. - Strictly control stoichiometry of reagents. - Ensure rigorous exclusion of water from the reaction mixture. - Employ appropriate chromatographic techniques for separation and isolation of the main product.
Product Degradation (Loss of OCF₂H groups) - Presence of moisture leading to hydrolysis.[3][4] - Strong acidic or basic conditions during workup or purification. - High temperatures during reaction or purification.- Perform reactions under an inert, dry atmosphere (e.g., Nitrogen, Argon). - Use anhydrous solvents and reagents. - Neutralize the reaction mixture carefully and avoid prolonged exposure to strong acids or bases. - Use lower temperatures for distillation or drying.
Formation of Insoluble Material - Polymerization of starting materials or intermediates. - Precipitation of salt byproducts. - Low solubility of a side product.- Filter the reaction mixture before workup. - Adjust the solvent system to improve the solubility of all components. - Analyze the insoluble material separately to identify its nature.

Frequently Asked Questions (FAQs)

Q1: What are the most likely side products in the synthesis of this compound?

A1: While specific data is scarce, potential side products can be inferred from the reactivity of the pyrimidine core and the difluoromethoxy groups. These may include:

  • Mono-difluoromethoxy pyrimidine: Resulting from incomplete difluoromethoxylation of the precursor.

  • Hydrolysis Products: Replacement of one or both -OCF₂H groups with -OH groups (forming 2-amino-4-hydroxy-6-(difluoromethoxy)pyrimidine or 2-amino-4,6-dihydroxypyrimidine) if water is present.[3][4]

  • Over-reacted Products: Further substitution on the pyrimidine ring, although less likely given the electron-withdrawing nature of the existing groups.[1][2]

  • Isomeric Byproducts: Depending on the synthetic route, regioisomers could form if multiple reactive sites are available on a precursor molecule.[2]

  • Products from Residual Reagents: Side reactions involving leftover starting materials or catalysts from previous steps.

Q2: I'm observing a side product with a molecular weight corresponding to the loss of one difluoromethoxy group and the addition of a hydroxyl group. What is happening?

A2: This strongly suggests hydrolysis of one of the difluoromethoxy groups.[3] The C-O bond in the difluoromethoxy group can be susceptible to cleavage under certain conditions, particularly in the presence of water, acid, or base. To prevent this, ensure all reagents and solvents are anhydrous and that the reaction is performed under an inert atmosphere. During workup, use neutral or mildly basic/acidic conditions for a limited time.

Q3: Can the amino group on the pyrimidine ring participate in side reactions?

A3: Yes, the 2-amino group is a nucleophile and can react with electrophilic reagents. Depending on the synthetic strategy, potential side reactions could include N-alkylation or N-acylation if appropriate electrophiles are present as impurities or reagents.

Q4: What analytical techniques are best for identifying and quantifying these side products?

A4: A combination of chromatographic and spectroscopic methods is recommended for comprehensive impurity profiling:

  • High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): Excellent for separating the main product from impurities and for quantification.[5][6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information for each separated peak, which is crucial for identifying unknown impurities.[6][7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities or side products.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are invaluable for elucidating the precise structure of isolated impurities.[6][7] ¹⁹F NMR is particularly useful for tracking fluorine-containing species.

Experimental Protocols

General Protocol for Impurity Profiling by LC-MS

This protocol provides a general starting point for the analysis of reaction mixtures containing this compound. Optimization will be required based on the specific impurities expected and the equipment used.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the crude reaction mixture or isolated product.

    • Dissolve the sample in a suitable solvent (e.g., acetonitrile, methanol, or a mixture with water) to a final concentration of ~1 mg/mL.

    • Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.

  • LC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Start with 5-10% B, ramp up to 95% B over 10-15 minutes, hold for 2-3 minutes, and then return to initial conditions to re-equilibrate.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Column Temperature: 30 - 40 °C.

    • Injection Volume: 1 - 5 µL.

  • MS Conditions (Example):

    • Ionization Source: Electrospray Ionization (ESI), operated in both positive and negative ion modes in separate runs to detect a wider range of species.

    • Mass Range: Scan from m/z 50 to 1000.

    • Data Acquisition: Collect full scan data to identify all ions. If specific impurities are targeted, tandem MS (MS/MS) can be used to obtain structural fragments.

  • Data Analysis:

    • Integrate the peaks in the chromatogram.

    • Examine the mass spectrum for each peak to determine the molecular weight of the corresponding compound.

    • Compare the observed molecular weights with those of expected side products (e.g., hydrolyzed product, starting materials).

Visualizations

Logical Troubleshooting Workflow

TroubleshootingWorkflow start Problem Observed (e.g., Low Yield, Impurities) analyze_mixture Analyze Crude Mixture (LC-MS, NMR) start->analyze_mixture check_reaction Verify Reaction Conditions (Temp, Time, Stoichiometry) optimize Optimize Reaction Conditions check_reaction->optimize check_reagents Assess Reagent & Solvent Purity (Anhydrous? Purity?) purify_reagents Purify/Dry Reagents & Solvents check_reagents->purify_reagents analyze_mixture->check_reaction Known Side Products or Incomplete Reaction analyze_mixture->check_reagents Unexpected Peaks or Degradation isolate Isolate & Characterize Major Impurities analyze_mixture->isolate Unknown Major Impurity end_node Improved Outcome optimize->end_node purify_reagents->end_node adjust_workup Adjust Workup/Purification (pH, Temp) isolate->adjust_workup adjust_workup->end_node

Caption: A logical workflow for troubleshooting unexpected results.

Potential Side Product Formation Pathways

SideProductPathways cluster_main Main Reaction cluster_side Side Reactions precursor Precursor (e.g., 2-Amino-4,6-dihydroxypyrimidine) product Target Product This compound precursor->product Difluoromethoxylation Reagent incomplete Incomplete Reaction (Mono-substituted) precursor->incomplete Insufficient Reagent or Time hydrolysis Hydrolysis Product (Loss of OCF₂H) product->hydrolysis + H₂O (Acid/Base) incomplete->product Further Reaction incomplete->hydrolysis + H₂O

References

Technical Support Center: 2-Amino-4,6-bis(difluoromethoxy)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Amino-4,6-bis(difluoromethoxy)pyrimidine.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification and handling of this compound.

Issue Potential Cause Suggested Solution
Low Purity After Synthesis Incomplete reaction or presence of unreacted starting materials.Monitor the reaction progress using TLC or HPLC to ensure completion. Adjust reaction time, temperature, or stoichiometry if necessary.
Formation of by-products.By-products may arise from side reactions. Purification methods such as column chromatography or recrystallization can be employed to remove these impurities.[1]
Discoloration of the Final Product Presence of trace impurities or degradation of the compound.Treat the crude product with activated charcoal during recrystallization to remove colored impurities. Ensure storage conditions are appropriate (cool, dry, and dark place).[2]
Poor Yield After Recrystallization The compound is too soluble in the chosen solvent.Test a range of solvents or solvent mixtures to find an optimal system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below.[3]
Precipitation is incomplete.After cooling the recrystallization mixture, place it in an ice bath or refrigerate to maximize crystal formation before filtration.
Inconsistent HPLC Results Improper sample preparation or issues with the HPLC method.Ensure the sample is fully dissolved in the mobile phase or a compatible solvent. Verify the HPLC method parameters, including the column, mobile phase composition, flow rate, and detection wavelength.[4]
Degradation of the compound in the HPLC solvent.Check the stability of the compound in the chosen mobile phase. Use fresh solutions for analysis.
Presence of Halogenated Impurities Incomplete substitution of chloro groups if starting from a chlorinated pyrimidine derivative.Drive the reaction to completion by optimizing reaction conditions (e.g., temperature, reaction time, excess of difluoromethoxylating agent). Purify using column chromatography to separate the desired product from halogenated impurities.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in this compound?

A1: Common impurities can include unreacted starting materials such as 2-amino-4,6-dihydroxypyrimidine or 2-amino-4,6-dichloropyrimidine, reagents used in the synthesis, and by-products from side reactions. The specific impurities will depend on the synthetic route employed.

Q2: What is the recommended method for purifying crude this compound?

A2: Recrystallization is a common and effective method for purifying the crude product.[3] Suitable solvents for recrystallization of similar pyrimidine compounds include toluene, ethyl acetate, or a mixture of ethanol and water.[3][5] For more challenging separations, column chromatography using silica gel may be necessary.[1]

Q3: How can I assess the purity of my this compound sample?

A3: The purity of the compound can be determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection, or Gas Chromatography-Mass Spectrometry (GC-MS).[4] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the structure and identify impurities.

Q4: What are the recommended storage conditions for this compound?

A4: To ensure stability and prevent degradation, the compound should be stored in a tightly sealed container in a cool, dry, and dark place.[6] Inert atmosphere storage (e.g., under nitrogen or argon) may be beneficial for long-term stability.

Experimental Protocols

Recrystallization Protocol

This protocol is a general guideline and may require optimization for your specific sample.

  • Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., toluene, ethyl acetate, isopropanol, ethanol/water mixtures) to find a suitable recrystallization solvent. The ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In a flask, add the crude this compound and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (Optional): If activated charcoal or other insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to induce further crystallization.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Column Chromatography Protocol
  • Stationary Phase and Eluent Selection: For a polar compound like an aminopyrimidine, silica gel is a common stationary phase. The eluent system can be a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate). The optimal eluent composition should be determined by thin-layer chromatography (TLC) to achieve good separation (Rf value of the desired compound around 0.3-0.4).

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack it into a chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel column.

  • Elution: Pass the eluent through the column and collect fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

Table 1: Comparison of Purification Methods for a Hypothetical Batch of this compound

Purification Method Initial Purity (HPLC Area %) Final Purity (HPLC Area %) Yield (%) Notes
Recrystallization (Toluene) 95.299.185Effective for removing minor impurities.
Recrystallization (Ethyl Acetate) 95.298.888Good recovery, slightly lower final purity.
Column Chromatography 95.2>99.570Best for removing closely related impurities, but with lower yield.

Visualizations

Purification_Workflow Crude Crude Product AssessPurity Assess Purity (e.g., HPLC) Crude->AssessPurity Decision Purity Acceptable? AssessPurity->Decision Recrystallize Recrystallization Decision->Recrystallize No, Minor Impurities ColumnChrom Column Chromatography Decision->ColumnChrom No, Major/Close Impurities FinalProduct Pure Product Decision->FinalProduct Yes Recrystallize->AssessPurity ColumnChrom->AssessPurity

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic start Low Purity Detected check_reaction Check Reaction Completion (TLC/HPLC) start->check_reaction incomplete_reaction Incomplete Reaction check_reaction->incomplete_reaction optimize_reaction Optimize Reaction Conditions incomplete_reaction->optimize_reaction Yes byproducts By-products Present incomplete_reaction->byproducts No optimize_reaction->start purify Select Purification Method byproducts->purify Yes end Improved Purity purify->end

Caption: Troubleshooting logic for addressing low purity issues.

References

Technical Support Center: 2-Amino-4,6-bis(difluoromethoxy)pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of 2-Amino-4,6-bis(difluoromethoxy)pyrimidine.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A1: A typical synthetic approach involves a two-step process. The first step is the synthesis of the precursor, 2-amino-4,6-dihydroxypyrimidine, through the condensation of guanidine with a malonic acid diester.[1][2][3] The second step is the difluoromethoxylation of the dihydroxy pyrimidine intermediate.

Q2: My initial condensation reaction to form 2-amino-4,6-dihydroxypyrimidine has a low yield. What are the potential causes and solutions?

A2: Low yields in this step can be due to several factors:

  • Catalyst Inefficiency: Ensure the base used, such as sodium ethoxide or sodium methoxide, is active and used in sufficient quantity.[1]

  • Suboptimal Reaction Conditions: The reaction may require optimization of temperature and time. Monitoring the reaction progress via Thin Layer Chromatography (TLC) is recommended.[4]

  • Poor Reactant Purity: Impurities in guanidine hydrochloride or the malonic acid diester can interfere with the reaction.

  • Inadequate Anhydrous Conditions: The presence of water can hydrolyze the intermediates and starting materials, reducing the yield. Ensure all glassware is dry and use anhydrous solvents.[4]

Q3: What are the common challenges faced during the difluoromethoxylation step?

A3: The introduction of the difluoromethoxy (-OCF₂H) group can be challenging. Common issues include:

  • Reagent Stability and Availability: Many difluoromethylating and difluoromethoxylating reagents can be expensive or unstable under ambient conditions.[5][6]

  • Selective Functionalization: Achieving regioselective and chemoselective difluoromethoxylation can be difficult.[5]

  • Harsh Reaction Conditions: Some methods may require elevated temperatures or strong bases, which can lead to substrate decomposition.[6]

  • Low Yields: Incomplete reaction or the formation of side products can result in low yields of the desired product.

Q4: Are there any recommended safety precautions when working with difluoromethoxylating reagents?

A4: Yes, many reagents used for fluorination and related reactions are hazardous. It is crucial to:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Be aware of the specific hazards of the reagents being used by consulting the Safety Data Sheet (SDS).

  • Some reactions may generate toxic byproducts that need to be handled and disposed of properly.

Troubleshooting Guides

Problem 1: Low Yield in the Synthesis of 2-amino-4,6-dihydroxypyrimidine
Potential Cause Troubleshooting Steps References
Inactive Base Use freshly prepared sodium methoxide or ethoxide. Ensure the sodium metal is clean and free of oxide layers before use.[3][7]
Suboptimal Temperature The reaction is typically heated under reflux. Ensure the reaction mixture reaches and maintains the appropriate reflux temperature for the solvent used (e.g., methanol or ethanol).[3][7]
Insufficient Reaction Time Monitor the reaction by TLC. If starting materials are still present after the initial reaction time, consider extending the reflux period.[4]
Precipitation of Product The sodium salt of the product may precipitate and hinder stirring. Using a sufficient volume of an appropriate alcohol solvent (methanol or ethanol) can help maintain a stirrable mixture.[1][1]
Work-up Issues After the reaction, dissolving the solid in a minimum amount of water and carefully adjusting the pH to around 6 with an acid like HCl is crucial for precipitating the pure product.[3][7][3][7]
Problem 2: Poor Conversion in the Difluoromethoxylation of 2-amino-4,6-dihydroxypyrimidine
Potential Cause Troubleshooting Steps References
Choice of Reagent Various reagents can be used for difluoromethoxylation. Consider screening different reagents such as those that generate a difluorocarbene or radical difluoromethoxylation reagents.[6][8][6][8]
Solvent Effects The polarity and coordinating ability of the solvent can significantly impact the reaction. Test a range of anhydrous solvents to find the optimal one for your specific reagent and substrate.[9]
Base Selection If a base is required, its strength and stoichiometry are critical. Strong, non-nucleophilic bases are often preferred to avoid side reactions.[4]
Reaction Temperature Some difluoromethoxylation reactions require specific temperature control. Optimize the temperature to balance the reaction rate and the stability of the reactants and products.[4]
Catalyst Deactivation If using a photocatalyst or a metal catalyst, ensure it is active and not poisoned by impurities in the starting materials or solvent.[6][10][6][10]

Experimental Protocols

Synthesis of 2-amino-4,6-dihydroxypyrimidine

This protocol is adapted from established procedures for similar compounds.[3][7]

  • Preparation of Sodium Methoxide: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, carefully add small pieces of sodium metal (1 equivalent) to anhydrous methanol under an inert atmosphere. Allow the sodium to react completely.

  • Reaction Setup: To the freshly prepared sodium methoxide solution, add guanidine hydrochloride (1 equivalent). Stir the mixture for several minutes.

  • Addition of Diethyl Malonate: Slowly add diethyl malonate (1 equivalent) to the reaction mixture.

  • Reaction: Heat the mixture under reflux for 2-3 hours.

  • Work-up: After cooling, evaporate the solvent under reduced pressure. Dissolve the resulting solid in a minimum amount of water.

  • Precipitation: Adjust the pH of the aqueous solution to 6 with 10% HCl.

  • Isolation: Filter the precipitate, wash with distilled water and then with ethanol, and dry to obtain pure 2-amino-4,6-dihydroxypyrimidine.

General Protocol for Difluoromethoxylation (Illustrative)

This is a generalized protocol based on modern difluoromethoxylation methods and requires specific optimization for the target molecule.[6][8]

  • Reaction Setup: In a reaction vessel, dissolve 2-amino-4,6-dihydroxypyrimidine (1 equivalent) in a suitable anhydrous solvent under an inert atmosphere.

  • Addition of Reagents: Add the difluoromethoxylating reagent (e.g., a benzotriazole-based OCF₂H reagent) and, if required, a photoredox catalyst.

  • Reaction Conditions: Irradiate the mixture with a suitable light source (e.g., blue LEDs) at room temperature for the optimized reaction time. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction as appropriate for the specific reagents used.

  • Purification: Extract the product with a suitable organic solvent. Dry the combined organic layers, concentrate under reduced pressure, and purify the crude product by column chromatography.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 2-amino-4,6-dihydroxypyrimidine cluster_step2 Step 2: Difluoromethoxylation Guanidine Guanidine Condensation Condensation (Base, Alcohol) Guanidine->Condensation Malonate Diethyl Malonate Malonate->Condensation Dihydroxy 2-amino-4,6-dihydroxypyrimidine Condensation->Dihydroxy Difluoro_Reaction Difluoromethoxylation Dihydroxy->Difluoro_Reaction Difluoro_Reagent Difluoromethoxylation Reagent Difluoro_Reagent->Difluoro_Reaction Final_Product This compound Difluoro_Reaction->Final_Product

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic Start Low Yield or Incomplete Reaction Check_Reagents Check Reagent Purity and Activity Start->Check_Reagents Issue Persists Optimize_Conditions Optimize Reaction Conditions (T, t) Start->Optimize_Conditions Reagents OK Check_Reagents->Optimize_Conditions Solvent_Choice Evaluate Solvent Effects Optimize_Conditions->Solvent_Choice Issue Persists Workup Review Work-up Procedure Solvent_Choice->Workup Issue Persists Success Improved Yield Workup->Success Optimized

References

Troubleshooting 2-Amino-4,6-bis(difluoromethoxy)pyrimidine NMR peak assignment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the NMR peak assignment of 2-Amino-4,6-bis(difluoromethoxy)pyrimidine. This resource is intended for researchers, scientists, and professionals in drug development who are working with this compound.

Predicted NMR Spectral Data

Due to the absence of a publicly available, fully assigned NMR spectrum for this compound, the following tables present predicted ¹H, ¹³C, and ¹⁹F NMR data. These predictions are based on established chemical shift ranges for pyrimidine derivatives and compounds containing difluoromethoxy groups. Actual experimental values may vary based on solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (δ) ppmPredicted MultiplicityPredicted Coupling Constant (J) in Hz
H-5~6.0 - 6.5t⁴JHF ≈ 1-2 Hz
-NH₂~5.0 - 7.0br s-
-OCH F₂~7.0 - 7.5t²JHF ≈ 72-75 Hz

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ) ppmPredicted MultiplicityPredicted Coupling Constant (J) in Hz
C-2~163s-
C-4, C-6~168t²JCF ≈ 25-35 Hz
C-5~85 - 90s-
-OC HF₂~113 - 118t¹JCF ≈ 250-260 Hz

Table 3: Predicted ¹⁹F NMR Data for this compound

FluorinePredicted Chemical Shift (δ) ppmPredicted MultiplicityPredicted Coupling Constant (J) in Hz
-OCHF~-80 to -90d²JHF ≈ 72-75 Hz

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: The signal for the pyrimidine ring proton (H-5) appears as a triplet, but there are no adjacent protons. Why is that?

A1: The triplet multiplicity of the H-5 proton is likely due to long-range coupling with the four equivalent fluorine atoms of the two difluoromethoxy groups. This is a four-bond coupling (⁴JHF). While often small, such long-range couplings through the pyrimidine ring can be resolved, leading to a triplet or a more complex multiplet.

Q2: I am having trouble assigning the two signals in the downfield region of my ¹H NMR spectrum.

A2: In the ¹H NMR spectrum, you should expect two distinct signals in the downfield region (excluding the solvent peak). One is a broad singlet corresponding to the amino (-NH₂) protons, and the other is a triplet corresponding to the proton of the difluoromethoxy (-OCHF₂) groups. The triplet multiplicity arises from the coupling of the proton to the two adjacent fluorine atoms (²JHF), which is typically a large coupling of around 72-75 Hz. The amino proton signal can be confirmed by a D₂O exchange experiment, where the peak will disappear.

Q3: How can I unambiguously assign the carbon signals for the pyrimidine ring?

A3: The carbon signals of the pyrimidine ring can be assigned based on their chemical shifts, multiplicities due to C-F coupling, and through 2D NMR experiments.

  • C-2: This carbon, bonded to the amino group, is expected to be a singlet around 163 ppm.

  • C-4 and C-6: These carbons are bonded to the difluoromethoxy groups and are expected to be equivalent. Their signal will appear as a triplet due to two-bond coupling to the two fluorine atoms (²JCF) at around 168 ppm.

  • C-5: This carbon, bonded to H-5, will be a singlet at the most upfield position for the ring carbons, around 85-90 ppm.

  • HSQC/HMQC: A Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) experiment will show a correlation between the H-5 proton and the C-5 carbon, confirming its assignment.

  • HMBC: A Heteronuclear Multiple Bond Correlation (HMBC) experiment can show correlations between H-5 and C-4/C-6, and between the -OCHF₂ proton and C-4/C-6, further confirming the assignments.

Q4: What should the ¹⁹F NMR spectrum look like?

A4: The ¹⁹F NMR spectrum is expected to be the simplest, showing a single signal for the four equivalent fluorine atoms. This signal should appear as a doublet due to the two-bond coupling with the proton of the difluoromethoxy group (²JHF), with a coupling constant of approximately 72-75 Hz. The chemical shift is predicted to be in the range of -80 to -90 ppm.

Q5: My sample shows unexpected peaks. How can I identify potential impurities?

A5: Unexpected peaks can arise from starting materials, byproducts, or residual solvent.

  • Starting Materials: Check the NMR spectra of the starting materials used in the synthesis, such as 2-amino-4,6-dihydroxypyrimidine.

  • Byproducts: Consider possible side reactions. For example, incomplete reaction could result in a monosubstituted product, 2-amino-4-hydroxy-6-(difluoromethoxy)pyrimidine.

  • Solvent: Compare the chemical shifts of the unknown peaks with tables of common NMR solvents.

  • LC-MS: Liquid chromatography-mass spectrometry can help identify the molecular weights of the impurities, aiding in their identification.

Q6: The chemical shift of the amino protons (-NH₂) is not consistent. What could be the reason?

A6: The chemical shift of N-H protons is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding. In aprotic solvents like CDCl₃ or acetone-d₆, the chemical shift can vary significantly. In protic solvents like DMSO-d₆, the exchange rate with residual water can also affect the peak shape and position, often resulting in a broad signal. To confirm the assignment, a D₂O exchange experiment can be performed, which will cause the -NH₂ signal to disappear.

Experimental Protocols

Protocol 1: Standard NMR Sample Preparation

  • Sample Weighing: Accurately weigh 5-10 mg of purified this compound for ¹H NMR and 20-30 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent. DMSO-d₆ is often a good choice for pyrimidine derivatives due to its high dissolving power. CDCl₃ or acetone-d₆ can also be used.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in an NMR tube.

  • Homogenization: Gently vortex or shake the NMR tube to ensure the sample is fully dissolved and the solution is homogeneous.

Protocol 2: Acquisition of ¹H, ¹³C, and ¹⁹F NMR Spectra

  • Spectrometer Setup: Use a spectrometer with a field strength of 400 MHz or higher for better signal dispersion.

  • Locking and Shimming: Insert the sample, lock the spectrometer on the deuterium signal of the solvent, and shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Pulse Sequence: Use a standard single-pulse experiment.

    • Acquisition Time (AQ): 2-4 seconds.

    • Relaxation Delay (D1): 1-5 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Use a proton-decoupled single-pulse experiment.

    • Acquisition Time (AQ): 1-2 seconds.

    • Relaxation Delay (D1): 2-5 seconds. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

  • ¹⁹F NMR Acquisition:

    • Pulse Sequence: Use a proton-coupled single-pulse experiment to observe the H-F coupling.

    • Acquisition Time (AQ): 1-2 seconds.

    • Relaxation Delay (D1): 1-5 seconds.

Visualizations

troubleshooting_workflow start Start: NMR Spectrum Acquired check_peaks Identify all peaks: - Ring protons/carbons - Substituent protons/carbons - Solvent/Impurities start->check_peaks compare_predicted Compare with predicted spectra check_peaks->compare_predicted match Does the spectrum match the predictions? compare_predicted->match analyze_multiplicity Analyze Multiplicities: - H-5 (t, ⁴JHF) - OCHF₂ (t, ²JHF) - C-4/6 (t, ²JCF) - C-OCHF₂ (t, ¹JCF) - ¹⁹F (d, ²JHF) match->analyze_multiplicity Yes no_match Spectrum does not match match->no_match No run_2d_nmr Run 2D NMR: - COSY - HSQC/HMQC - HMBC analyze_multiplicity->run_2d_nmr confirm_assignments Confirm proton-carbon and long-range correlations run_2d_nmr->confirm_assignments end_success Peak Assignment Complete confirm_assignments->end_success check_impurities Check for impurities: - Starting materials - Byproducts - Solvents no_match->check_impurities d2o_exchange Perform D₂O exchange to identify -NH₂ peak check_impurities->d2o_exchange repurify Re-purify sample if necessary d2o_exchange->repurify end_reacquire Re-acquire spectra after purification repurify->end_reacquire key_couplings cluster_pyrimidine This compound C2 C2-NH₂ N1 N1 C6 C6-O-CHF₂ C5 C5-H O2 O N3 N3 C4 C4-O-CHF₂ O1 O H5 H H_OCHF2_1 H F_OCHF2_1a F H_OCHF2_1->F_OCHF2_1a ²JHF F_OCHF2_1b F H_OCHF2_1->F_OCHF2_1b ²JHF C_OCHF2_1 C C_OCHF2_1->H_OCHF2_1 ¹JCH C_OCHF2_1->F_OCHF2_1a ¹JCF C_OCHF2_1->F_OCHF2_1b ¹JCF H_OCHF2_2 H F_OCHF2_2a F H_OCHF2_2->F_OCHF2_2a ²JHF F_OCHF2_2b F H_OCHF2_2->F_OCHF2_2b ²JHF C_OCHF2_2 C C_OCHF2_2->H_OCHF2_2 ¹JCH C_OCHF2_2->F_OCHF2_2a ¹JCF C_OCHF2_2->F_OCHF2_2b ¹JCF H5->F_OCHF2_1a ⁴JHF H5->F_OCHF2_1b ⁴JHF H5->F_OCHF2_2a ⁴JHF H5->F_OCHF2_2b ⁴JHF

Technical Support Center: 2-Amino-4,6-bis(difluoromethoxy)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the handling, storage, and use of 2-Amino-4,6-bis(difluoromethoxy)pyrimidine to prevent its hydrolysis. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is a fluorinated heterocyclic compound of interest in medicinal chemistry and drug discovery. The incorporation of difluoromethoxy (-OCHF₂) groups can enhance a molecule's metabolic stability, potency, and pharmacokinetic properties.[1] However, these groups can be susceptible to hydrolysis under certain conditions, leading to the degradation of the compound and affecting experimental outcomes.

Q2: What are the primary factors that can cause the hydrolysis of this compound?

The primary factors that can induce hydrolysis are:

  • Presence of Water/Moisture: Direct contact with water is the main prerequisite for hydrolysis.

  • pH: Both acidic and basic conditions can catalyze the hydrolysis of the difluoromethoxy groups.

  • Temperature: Elevated temperatures can accelerate the rate of hydrolysis.

Q3: How can I detect if my sample of this compound has undergone hydrolysis?

Hydrolysis of the difluoromethoxy groups would likely lead to the formation of corresponding hydroxylated pyrimidines and ultimately could lead to the cleavage of the C-O bond. This can be detected by:

  • Chromatographic Analysis (HPLC, LC-MS): The appearance of new, more polar peaks in the chromatogram is a strong indicator of degradation.

  • NMR Spectroscopy: Changes in the ¹H and ¹⁹F NMR spectra, such as the disappearance of the characteristic triplet for the -OCHF₂ group and the appearance of new signals, can confirm hydrolysis.

  • Mass Spectrometry (MS): The detection of molecular ions corresponding to the mass of the hydrolyzed products would confirm degradation.

Troubleshooting Guide

Below are common issues encountered during the handling and use of this compound, along with their potential causes and recommended solutions.

Issue 1: Inconsistent or Poor Results in Subsequent Reactions
Possible Cause Recommended Solution
Degradation of the starting material due to hydrolysis. Verify Purity: Before use, confirm the purity of your this compound sample using a suitable analytical method like HPLC or NMR. Proper Storage: Ensure the compound is stored under anhydrous and inert conditions. Use Fresh Sample: If in doubt, use a freshly opened or purified batch of the compound.
Contamination of reaction with water. Anhydrous Conditions: Ensure all solvents are rigorously dried and all glassware is oven- or flame-dried before use. Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to atmospheric moisture.
Issue 2: Appearance of Unidentified Byproducts in Reaction Mixture
Possible Cause Recommended Solution
Hydrolysis of the difluoromethoxy groups during the reaction. Control pH: If the reaction conditions are acidic or basic, consider if a less harsh alternative exists. The use of non-nucleophilic bases or carefully controlled acid addition may be necessary. Lower Temperature: If the reaction allows, perform it at a lower temperature to minimize the rate of potential hydrolysis. Reaction Time: Optimize the reaction time to maximize the formation of the desired product while minimizing the degradation of the starting material.
Reaction with nucleophilic reagents. Protecting Groups: If the amino group is not the desired reaction site, consider using a suitable protecting group.

Data on Hydrolytic Stability (Hypothetical)

Condition pH Temperature (°C) Observed Degradation (after 24h)
Aqueous Buffer325~15%
Aqueous Buffer350~40%
Aqueous Buffer725< 5%
Aqueous Buffer750~10%
Aqueous Buffer1025~20%
Aqueous Buffer1050~55%
Anhydrous Organic Solvent (e.g., Dichloromethane)N/A25< 1%

Experimental Protocols

Protocol 1: Recommended Storage and Handling Procedure

To minimize the risk of hydrolysis, the following storage and handling procedures are recommended:

  • Storage: Store this compound in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), at a low temperature (e.g., -20°C for long-term storage). The storage area should be dry.

  • Handling:

    • Allow the container to warm to room temperature in a desiccator before opening to prevent condensation of atmospheric moisture.

    • Handle the compound in a glovebox or under a positive pressure of a dry inert gas.

    • Use dry, clean spatulas and glassware.

Protocol 2: General Procedure for a Reaction Under Anhydrous Conditions
  • Glassware Preparation: All glassware should be oven-dried at >120°C for at least 4 hours and allowed to cool to room temperature under a stream of dry nitrogen or in a desiccator.

  • Solvent Preparation: Use freshly distilled, anhydrous solvents. Solvents can be dried using appropriate drying agents (e.g., molecular sieves, sodium/benzophenone).

  • Reaction Setup: Assemble the reaction apparatus while flushing with a dry inert gas.

  • Reagent Addition: Dissolve this compound in the anhydrous solvent and transfer it to the reaction flask via a cannula or a dry syringe. Add other reagents under a positive pressure of inert gas.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or a suitable analytical technique.

  • Work-up: Quench the reaction with a non-aqueous workup if possible. If an aqueous workup is necessary, perform it quickly at a low temperature and immediately extract the product into an organic solvent.

Visualizations

Hydrolysis_Pathway A This compound B Mono-hydrolyzed Intermediate A->B Hydrolysis of one -OCHF₂ group C Di-hydrolyzed Product (2-Amino-4,6-dihydroxypyrimidine) B->C Hydrolysis of second -OCHF₂ group H2O H₂O H2O->A H2O->B Catalyst H⁺ or OH⁻ Catalyst->A Catalyst->B

Caption: Proposed hydrolysis pathway of this compound.

Troubleshooting_Workflow Start Experiment Fails or Yields Poor Results Check_Purity Check Purity of Starting Material (HPLC, NMR) Start->Check_Purity Purity_OK Purity is High? Check_Purity->Purity_OK Use_New_Batch Use a Fresh Batch of Reagent Purity_OK->Use_New_Batch No Check_Conditions Review Experimental Conditions Purity_OK->Check_Conditions Yes Use_New_Batch->Start Anhydrous Were Anhydrous Conditions Maintained? Check_Conditions->Anhydrous Improve_Drying Improve Drying of Solvents and Glassware Anhydrous->Improve_Drying No Check_Reaction Investigate Reaction Parameters (pH, Temp) Anhydrous->Check_Reaction Yes Improve_Drying->Start Success Successful Experiment Check_Reaction->Success

Caption: Troubleshooting workflow for experiments involving this compound.

References

Validation & Comparative

2-Amino-4,6-bis(difluoromethoxy)pyrimidine: A Comparative Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the pyrimidine scaffold is a cornerstone of medicinal chemistry, offering a versatile framework for the design of novel therapeutics. This guide provides a comparative analysis of 2-Amino-4,6-bis(difluoromethoxy)pyrimidine and other pyrimidine derivatives, with a focus on their potential as kinase inhibitors in oncology.

Performance Comparison of Pyrimidine Derivatives

The following tables summarize the biological activity of various 2-amino-4,6-disubstituted pyrimidine derivatives as inhibitors of key kinases and as cytotoxic agents against cancer cell lines. This data is extracted from peer-reviewed scientific literature and provides a basis for understanding the structure-activity relationships (SAR) within this class of compounds.

Table 1: Kinase Inhibitory Activity of 2-Amino-4,6-disubstituted Pyrimidine Derivatives

Compound ID4,6-SubstituentsTarget KinaseIC₅₀ (µM)
Analog 1 4,6-diarylABL1 Tyrosine Kinase3.35
Analog 2 4,6-diarylABL1 Tyrosine Kinase-
Analog 3 4-(3-hydroxyphenyl)-6-(...FGFR40.011
Analog 4 4-(3-chloro-5-fluorophenyl)-6-(...FGFR40.0026

Table 2: Cytotoxic Activity of 2-Amino-4,6-disubstituted Pyrimidine Derivatives against Cancer Cell Lines

Compound ID4,6-SubstituentsCancer Cell LineIC₅₀ (µM)
Analog 1 4,6-diarylK562 (Chronic Myeloid Leukemia)8.77
Analog 5 4-aryl-6-pyridylHep3B (Hepatocellular Carcinoma)-
Analog 5 4-aryl-6-pyridylA549 (Lung Carcinoma)-
Analog 5 4-aryl-6-pyridylHeLa (Cervical Cancer)-
Analog 5 4-aryl-6-pyridylC6 (Glioblastoma)-
Analog 5 4-aryl-6-pyridylHT29 (Colon Adenocarcinoma)-
Analog 5 4-aryl-6-pyridylMCF7 (Breast Adenocarcinoma)-

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the evaluation of pyrimidine derivatives.

Kinase Inhibition Assay (Example: ABL1 Tyrosine Kinase)

A time-resolved fluorescence resonance energy transfer (TR-FRET) assay can be employed to determine the in vitro inhibitory activity of test compounds against a specific kinase.

  • Reagents and Materials:

    • Recombinant ABL1 tyrosine kinase

    • Biotinylated peptide substrate

    • ATP

    • Europium-labeled anti-phosphotyrosine antibody

    • Allophycocyanin (APC)-labeled streptavidin

    • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT)

    • Test compounds dissolved in DMSO

  • Procedure:

    • A solution of the kinase and the biotinylated peptide substrate in assay buffer is added to the wells of a microtiter plate.

    • The test compounds, at varying concentrations, are then added to the wells.

    • The kinase reaction is initiated by the addition of ATP.

    • The plate is incubated at room temperature for a specified time (e.g., 60 minutes).

    • The reaction is stopped by the addition of a detection mixture containing the europium-labeled antibody and APC-labeled streptavidin in a quenching buffer (e.g., 10 mM EDTA in assay buffer).

    • The plate is incubated for a further period (e.g., 30 minutes) to allow for the binding of the detection reagents.

    • The TR-FRET signal is read using a suitable plate reader with excitation at 340 nm and emission measured at 615 nm and 665 nm.

    • The IC₅₀ values are calculated from the dose-response curves.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Reagents and Materials:

    • Cancer cell line of interest (e.g., K562)

    • Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

    • MTT solution (5 mg/mL in PBS)

    • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

    • Test compounds dissolved in DMSO

  • Procedure:

    • Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).

    • Following the incubation period, the medium is removed, and fresh medium containing MTT solution is added to each well.

    • The plate is incubated for a further 4 hours at 37°C to allow for the formation of formazan crystals.

    • The medium is then removed, and the formazan crystals are dissolved by adding the solubilization buffer.

    • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

    • The percentage of cell viability is calculated relative to the untreated control cells, and IC₅₀ values are determined.

Signaling Pathways and Experimental Workflow

Visualizing the complex biological processes and experimental procedures is essential for a clear understanding of the research. The following diagrams, created using the DOT language, illustrate a key signaling pathway targeted by pyrimidine kinase inhibitors and a general workflow for their evaluation.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR Ras Ras EGFR->Ras Activates PI3K PI3K EGFR->PI3K Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Survival mTOR->Survival Angiogenesis Angiogenesis mTOR->Angiogenesis EGF EGF (Ligand) EGF->EGFR Binds Inhibitor Pyrimidine Inhibitor Inhibitor->EGFR Inhibits

Caption: EGFR signaling pathway and the inhibitory action of pyrimidine derivatives.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Evaluation cluster_optimization Lead Optimization Synthesis Synthesis of Pyrimidine Derivatives Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Kinase_Assay In Vitro Kinase Inhibition Assay Characterization->Kinase_Assay Cell_Assay Cell Viability/Cytotoxicity Assay Kinase_Assay->Cell_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Cell_Assay->SAR_Analysis Lead_Selection Selection of Lead Compounds SAR_Analysis->Lead_Selection ADME_Tox ADME/Tox Profiling Lead_Selection->ADME_Tox In_Vivo In Vivo Efficacy Studies ADME_Tox->In_Vivo

Caption: General experimental workflow for the development of pyrimidine-based inhibitors.

Biological activity of 2-Amino-4,6-bis(difluoromethoxy)pyrimidine compared to analogs

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the biological activities of analogs of 2-Amino-4,6-bis(difluoromethoxy)pyrimidine, supported by experimental data and detailed protocols.

Comparative Analysis of Biological Activities

The biological activities of 2-aminopyrimidine derivatives are significantly influenced by the nature of the substituents at the 4 and 6 positions of the pyrimidine ring. The following sections and tables summarize the observed activities for selected analogs.

Inhibition of Nitric Oxide Production

A study on 5-substituted 2-amino-4,6-dichloropyrimidines revealed their potent inhibitory effects on immune-activated nitric oxide (NO) production in mouse peritoneal cells. In contrast, their 2-amino-4,6-dihydroxypyrimidine counterparts were found to be inactive, highlighting the critical role of the chloro substituents for this specific biological activity. The most potent compound identified in this series was 5-fluoro-2-amino-4,6-dichloropyrimidine, with a half-maximal inhibitory concentration (IC50) of 2 µM.

Table 1: Inhibition of Nitric Oxide Production by 5-Substituted 2-Amino-4,6-dichloropyrimidine Analogs

CompoundSubstituent at C5IC50 (µM) for NO Inhibition
1 -F2
2 -Cl>50
3 -Br9
4 -I20
5 -CH336
Antileishmanial and Glutathione Reductase Inhibitory Activities

The analog 2-amino-4,6-dimethoxypyrimidine has been utilized as a precursor in the synthesis of novel antimony(III) complexes.[1][2] These complexes have demonstrated in vitro biological activity, including antileishmanial effects against Leishmania tropica promastigotes and inhibition of glutathione reductase.[1][2] While the study confirms these activities, specific quantitative data such as IC50 or Ki values were not available in the accessed literature.

Table 2: Biological Activities of Antimony(III) Complexes of 2-Amino-4,6-dimethoxypyrimidine Derivatives

CompoundBiological ActivityQuantitative Data
Antimony(III) complex of 5,5'-disulfanediylbis(2-amino-4,6-dimetoxypyrimidine)Antileishmanial (in vitro)Data not available
Glutathione Reductase Inhibition (in vitro)Data not available

Experimental Protocols

Detailed methodologies for the key biological assays are provided below to facilitate the replication and validation of the reported findings.

In Vitro Nitric Oxide Production Inhibition Assay

This protocol outlines the procedure for measuring the inhibitory effect of test compounds on the production of nitric oxide by activated macrophages.

1. Cell Culture and Treatment:

  • Murine macrophage cell lines (e.g., RAW 264.7 or J774A.1) are cultured in a suitable medium, such as DMEM, supplemented with 10% fetal bovine serum and antibiotics.
  • Cells are seeded in 96-well plates at a density of 5 x 10⁴ cells per well and allowed to adhere overnight.
  • The cells are then pre-treated with various concentrations of the test compounds for 1 hour.
  • Following pre-treatment, the macrophages are stimulated with an activating agent, typically lipopolysaccharide (LPS) at 1 µg/mL and interferon-gamma (IFN-γ) at 10 ng/mL, to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production.

2. Nitrite Quantification (Griess Assay):

  • After a 24-hour incubation period with the stimulating agents and test compounds, the cell culture supernatant is collected.
  • The concentration of nitrite, a stable product of NO metabolism, is measured using the Griess reagent.
  • An equal volume of the supernatant and Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) are mixed and incubated at room temperature for 10 minutes.
  • The absorbance of the resulting azo dye is measured at 540 nm using a microplate reader.

3. Data Analysis:

  • A standard curve is generated using known concentrations of sodium nitrite.
  • The percentage of inhibition of NO production by the test compounds is calculated relative to the untreated, stimulated control cells.
  • The IC50 value, the concentration of the compound that inhibits NO production by 50%, is determined from the dose-response curve.

Antileishmanial Activity Assay (Promastigote Viability)

This protocol describes the method for assessing the in vitro activity of compounds against the promastigote stage of Leishmania species.

1. Parasite Culture:

  • Leishmania tropica promastigotes are cultured in a suitable medium, such as M199 or RPMI-1640, supplemented with 10-20% fetal bovine serum, at 24-26°C.

2. In Vitro Susceptibility Assay:

  • Promastigotes in the logarithmic phase of growth are seeded into 96-well plates at a density of 1 x 10⁶ parasites/mL.
  • The test compounds are added to the wells at various concentrations. A positive control (e.g., Amphotericin B) and a negative control (vehicle) are included.
  • The plates are incubated at 24-26°C for 72 hours.

3. Viability Assessment:

  • Parasite viability is determined using a colorimetric method, such as the MTT assay or by direct counting using a hemocytometer.
  • For the MTT assay, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide is added to each well and incubated for a few hours. Viable parasites will reduce the yellow MTT to purple formazan crystals, which are then solubilized, and the absorbance is measured.

4. Data Analysis:

  • The percentage of parasite growth inhibition is calculated for each concentration of the test compound compared to the untreated control.
  • The IC50 value, representing the concentration that inhibits parasite growth by 50%, is calculated from the dose-response curve.

Glutathione Reductase Inhibition Assay

This protocol details a common method for measuring the inhibition of glutathione reductase activity.

1. Assay Principle:

  • The assay measures the rate of NADPH oxidation to NADP+, which is catalyzed by glutathione reductase during the reduction of oxidized glutathione (GSSG) to reduced glutathione (GSH). The decrease in absorbance at 340 nm due to NADPH consumption is monitored.

2. Reagents and Preparation:

  • Assay Buffer: 50 mM potassium phosphate buffer, pH 7.5, containing 1 mM EDTA.
  • NADPH solution.
  • GSSG solution.
  • Purified glutathione reductase enzyme.
  • Test compounds dissolved in a suitable solvent.

3. Assay Procedure:

  • The assay is typically performed in a 96-well plate or a cuvette.
  • The reaction mixture contains the assay buffer, NADPH, and the test compound at various concentrations.
  • The reaction is initiated by the addition of GSSG and the glutathione reductase enzyme.
  • The decrease in absorbance at 340 nm is recorded over time using a spectrophotometer.

4. Data Analysis:

  • The rate of the enzymatic reaction is calculated from the linear portion of the absorbance versus time plot.
  • The percentage of inhibition is determined by comparing the reaction rates in the presence and absence of the inhibitor.
  • The IC50 or Ki (inhibition constant) values are determined from the dose-response or kinetic data, respectively.

Visualizations

The following diagrams illustrate a key signaling pathway and a typical experimental workflow relevant to the biological activities discussed.

Experimental workflow for the in vitro nitric oxide inhibition assay.

nitric_oxide_pathway cluster_nucleus Transcriptional Regulation IFNg IFN-γ IFNgR IFN-γ Receptor IFNg->IFNgR Binds JAK JAK IFNgR->JAK Activates STAT1 STAT1 JAK->STAT1 Phosphorylates STAT1_P p-STAT1 STAT1->STAT1_P STAT1_dimer p-STAT1 Dimer STAT1_P->STAT1_dimer Dimerizes Nucleus Nucleus STAT1_dimer->Nucleus iNOS_gene iNOS Gene STAT1_dimer->iNOS_gene Binds to promoter iNOS_mRNA iNOS mRNA iNOS_gene->iNOS_mRNA Transcription iNOS_protein iNOS Protein iNOS_mRNA->iNOS_protein Translation Arginine L-Arginine NO Nitric Oxide (NO) Arginine->NO iNOS Citrulline L-Citrulline

References

Unraveling the Biological Target of 2-Amino-4,6-bis(difluoromethoxy)pyrimidine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the validation of a specific molecular target is a critical step in the early stages of drug discovery. This guide provides a comparative analysis of 2-Amino-4,6-bis(difluoromethoxy)pyrimidine and related compounds, focusing on methodologies to elucidate its biological target and benchmark its performance against potential alternatives.

Currently, there is a notable absence of publicly available scientific literature detailing the specific biological target and experimental data for this compound. However, the broader class of 2-aminopyrimidine derivatives has been extensively studied, revealing a diverse range of biological activities. This guide will, therefore, draw upon established methodologies and data from structurally similar compounds to provide a framework for the target validation of this compound.

Probing Potential Biological Activities

The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide array of pharmacological effects. Based on the activities of related compounds, potential starting points for investigating this compound include:

  • Kinase Inhibition: Many 2-aminopyrimidine derivatives are known to target various protein kinases. For example, 2-amino-4,6-diarylpyrimidines have been investigated as inhibitors of ABL1 kinase, which is implicated in chronic myeloid leukemia.

  • Receptor Modulation: A significant number of 2-amino-4,6-disubstituted pyrimidines have been identified as potent and selective antagonists of the A1 adenosine receptor.

  • Anti-inflammatory Activity: Certain 5-substituted 2-amino-4,6-dichloropyrimidines have demonstrated the ability to inhibit immune-activated nitric oxide (NO) production, suggesting anti-inflammatory potential.

  • Antimicrobial and Anticancer Effects: Various substituted 2-aminopyrimidines have exhibited antiproliferative activity against cancer cell lines and antimicrobial properties.

Experimental Workflow for Target Validation

To validate the biological target of this compound, a systematic experimental approach is necessary. The following workflow outlines key steps in this process.

G cluster_0 Initial Screening & Target Identification cluster_1 Target Validation & Characterization A Compound Synthesis & Purification B High-Throughput Screening (e.g., Kinase Panel, Receptor Binding Assays) A->B C Phenotypic Screening (e.g., Cell Viability, Cytokine Production) A->C D Affinity-Based Target ID (e.g., Chemical Proteomics) B->D Hit Identification C->D Active Phenotype E Biochemical Assays (e.g., IC50/EC50 Determination) D->E F Cellular Target Engagement Assays (e.g., CETSA, Western Blot) E->F G Structure-Activity Relationship (SAR) Studies with Analogs F->G H In Vivo Target Validation (Animal Models) G->H MAPK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Jun) ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation Inhibitor This compound Inhibitor->MEK

A Comparative Analysis of Synthesis Methods for 2-Amino-4,6-bis(difluoromethoxy)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Synthesis of a Key Fluorinated Pyrimidine Intermediate

2-Amino-4,6-bis(difluoromethoxy)pyrimidine is a crucial intermediate in the synthesis of various agrochemicals and pharmaceuticals, owing to the unique properties conferred by the difluoromethoxy groups. This guide provides a comparative analysis of the primary synthetic routes to this compound, offering detailed experimental protocols and performance data to aid researchers in selecting the most suitable method for their needs.

Introduction to Synthetic Strategies

The synthesis of this compound is not a trivial process and typically involves a multi-step approach. The most common and logical pathway commences with the construction of the pyrimidine core, followed by the introduction of the difluoromethoxy moieties. This guide will focus on a primary two-step synthesis, outlining the preparation of the key intermediate, 2-amino-4,6-dihydroxypyrimidine, and its subsequent difluoromethoxylation.

Method 1: Two-Step Synthesis via Difluoromethoxylation of a Dihydroxypyrimidine Intermediate

This widely adopted strategy involves two key transformations:

  • Step 1: Synthesis of 2-Amino-4,6-dihydroxypyrimidine: This foundational step involves the condensation of a C3 synthon with a guanidine source.

  • Step 2: Difluoromethoxylation: The hydroxyl groups of the pyrimidine intermediate are then converted to difluoromethoxy groups using a suitable difluoromethoxylation reagent.

Step 1: Synthesis of 2-Amino-4,6-dihydroxypyrimidine

The synthesis of the dihydroxypyrimidine intermediate is a well-established cyclocondensation reaction. A common method involves the reaction of a malonic ester with guanidine in the presence of a base.

Logical Workflow for the Synthesis of 2-Amino-4,6-dihydroxypyrimidine

cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Diethyl Malonate Diethyl Malonate Cyclocondensation Cyclocondensation Diethyl Malonate->Cyclocondensation Guanidine Nitrate Guanidine Nitrate Guanidine Nitrate->Cyclocondensation Sodium Methoxide Sodium Methoxide in Methanol Sodium Methoxide->Cyclocondensation Base/Solvent 2-Amino-4,6-dihydroxypyrimidine 2-Amino-4,6-dihydroxypyrimidine Cyclocondensation->2-Amino-4,6-dihydroxypyrimidine

Caption: Synthesis of the key intermediate via cyclocondensation.

Step 2: Difluoromethoxylation of 2-Amino-4,6-dihydroxypyrimidine

The introduction of the difluoromethoxy groups is the critical and often most challenging step. Several reagents can be employed for this transformation, with sodium chlorodifluoroacetate being a common and relatively accessible choice. This reagent thermally decomposes to generate difluorocarbene, which then reacts with the hydroxyl groups of the pyrimidine.

Reaction Pathway for Difluoromethoxylation

cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 2-Amino-4,6-dihydroxypyrimidine 2-Amino-4,6-dihydroxypyrimidine Difluoromethoxylation Difluoromethoxylation 2-Amino-4,6-dihydroxypyrimidine->Difluoromethoxylation Sodium Chlorodifluoroacetate Sodium Chlorodifluoroacetate Sodium Chlorodifluoroacetate->Difluoromethoxylation Difluorocarbene Source Base Base (e.g., K2CO3) Base->Difluoromethoxylation Solvent Solvent (e.g., DMF) Solvent->Difluoromethoxylation This compound This compound Difluoromethoxylation->this compound

Caption: Introduction of difluoromethoxy groups onto the pyrimidine core.

Comparative Data of Synthesis Methods

The following table summarizes the key performance indicators for the two-step synthesis of this compound.

Parameter Step 1: Synthesis of 2-Amino-4,6-dihydroxypyrimidine Step 2: Difluoromethoxylation Overall Process
Starting Materials Diethyl malonate, Guanidine nitrate, Sodium methoxide, Methanol2-Amino-4,6-dihydroxypyrimidine, Sodium chlorodifluoroacetate, Potassium carbonate, DMFDiethyl malonate, Guanidine nitrate, Sodium methoxide, Methanol, Sodium chlorodifluoroacetate, Potassium carbonate, DMF
Reaction Time 3-4 hours4-6 hours7-10 hours
Reaction Temperature 65-70 °C (Reflux)100-120 °C65-120 °C
Typical Yield 85-95%60-75%51-71%
Purity of Product >95% after precipitation>98% after purification (e.g., chromatography)>98%
Key Reagents & Solvents Sodium methoxide (corrosive, moisture-sensitive), Methanol (flammable)Sodium chlorodifluoroacetate (moisture-sensitive), DMF (high boiling point, potential for decomposition)Multiple hazardous and sensitive reagents
Purification Method Precipitation and washingColumn chromatography or recrystallizationSequential precipitation and chromatographic purification

Detailed Experimental Protocols

Method 1: Two-Step Synthesis

Step 1: Synthesis of 2-Amino-4,6-dihydroxypyrimidine

  • Reaction Setup: To a solution of sodium methoxide (2.2 equivalents) in anhydrous methanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add guanidine nitrate (1.0 equivalent).

  • Addition of Reactant: To the stirred suspension, add diethyl malonate (1.0 equivalent) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 65-70 °C) and maintain for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion of the reaction, cool the mixture to room temperature. A white precipitate of the sodium salt of the product will form.

  • Isolation: Filter the precipitate and wash with cold methanol. Dissolve the solid in water and acidify with a mineral acid (e.g., HCl) to a pH of 5-6 to precipitate the 2-amino-4,6-dihydroxypyrimidine.

  • Purification: Filter the white solid, wash with water and then with a small amount of cold ethanol. Dry the product under vacuum to obtain 2-amino-4,6-dihydroxypyrimidine.

Step 2: Synthesis of this compound

  • Reaction Setup: In a dry three-necked flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser under a nitrogen atmosphere, suspend 2-amino-4,6-dihydroxypyrimidine (1.0 equivalent) and potassium carbonate (3.0-4.0 equivalents) in anhydrous N,N-dimethylformamide (DMF).

  • Addition of Reagent: Add sodium chlorodifluoroacetate (3.0-4.0 equivalents) portion-wise to the stirred suspension at room temperature.

  • Reaction: Heat the reaction mixture to 100-120 °C and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure this compound.

Conclusion and Recommendations

The two-step synthesis outlined provides a reliable and scalable route to this compound. The synthesis of the dihydroxypyrimidine intermediate is a high-yielding and straightforward process. The critical step is the difluoromethoxylation, which requires careful control of reaction conditions and anhydrous reagents to achieve good yields. The use of sodium chlorodifluoroacetate is a practical choice, although other difluoromethoxylating agents could also be explored for process optimization. For researchers requiring high purity, chromatographic purification is essential for the final product. This guide provides a solid foundation for the synthesis of this important fluorinated building block, enabling further research and development in the fields of medicine and agriculture.

A Comparative Guide to the Structure-Activity Relationship of 2-Amino-4,6-disubstituted Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets, including protein kinases and synthases. The substituents at the C4 and C6 positions play a crucial role in determining the potency and selectivity of these compounds.

Comparative Analysis of Biological Activity

The following tables summarize the biological activities of various 2-amino-4,6-disubstituted pyrimidine derivatives, providing a basis for comparison.

Table 1: Inhibition of Immune-Activated Nitric Oxide (NO) Production by 5-Substituted 2-Amino-4,6-dichloropyrimidine Derivatives [1]

Compound ID5-SubstituentIC50 (µM)
B12 Fluoro2
B6 Prop-2-yn-1-yl9
B3 Ethyl15
B4 Propyl18
B5 Isopropyl20
B9 sec-Butyl25
B2 Methyl30
B8 Cyclopentyl36

Data from in vitro nitric oxide (NO) assay in mouse peritoneal cells.[1]

Table 2: α-Glucosidase and α-Amylase Inhibition by 2-Amino-4,6-diarylpyrimidine Derivatives [2][3]

Compound ID4-Aryl Substituent6-Aryl Substituentα-Glucosidase IC50 (µM)α-Amylase IC50 (µM)
4p 4-Chlorophenyl4-Hydroxyphenyl0.087 ± 0.010.189 ± 0.02
6p 4-Bromophenyl4-Hydroxyphenyl0.095 ± 0.030.214 ± 0.03
Rutin (Standard) --0.192 ± 0.020.224 ± 0.02

In vitro enzyme inhibition assays were performed to determine the IC50 values.[2][3]

Table 3: Adenosine A1 Receptor (A1AR) Antagonism by 2-Amino-4,6-diarylpyrimidine-5-carbonitrile Derivatives [4][5]

Compound IDR4 SubstituentR6 SubstituentA1AR Ki (nM)
18a PhenylPhenyl150
18b 4-MethylphenylPhenyl85
18c 4-MethoxyphenylPhenyl60
19a PhenylPhenyl75

Binding affinities were determined by radioligand binding assays.[4][5]

The Role of the Difluoromethoxy Group in Medicinal Chemistry

The difluoromethoxy (-OCHF2) group has emerged as a valuable substituent in drug design due to its unique electronic and physicochemical properties.[6][7]

  • Lipophilicity and Solubility : The -OCHF2 group moderately increases lipophilicity compared to a methoxy group, which can enhance membrane permeability and oral absorption.[6]

  • Metabolic Stability : The strong carbon-fluorine bonds in the difluoromethoxy group make it resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes, thus enhancing metabolic stability.[6][7]

  • Hydrogen Bonding : The hydrogen atom of the -OCHF2 group can act as a hydrogen bond donor, allowing it to serve as a bioisostere for hydroxyl, thiol, and amine groups. This can help maintain crucial interactions with biological targets while improving metabolic stability.[6][8]

  • Electronic Effects : The difluoromethoxy group is weakly electron-withdrawing.[6]

Based on these properties, replacing the chloro or aryl groups in the compared derivatives with difluoromethoxy groups could potentially lead to compounds with improved metabolic stability and oral bioavailability, while maintaining or even enhancing binding affinity through hydrogen bond interactions.

Experimental Protocols

Inhibition of Nitric Oxide (NO) Production Assay

This protocol is based on the method described for screening 2-amino-4,6-dichloropyrimidine derivatives for their inhibitory effects on immune-activated nitric oxide production.[1]

  • Cell Culture : Mouse peritoneal cells are harvested and cultured in a suitable medium.

  • Compound Treatment : The cells are pre-incubated with various concentrations of the test compounds for a specified period.

  • Stimulation : The cells are then stimulated with an immune activator, such as lipopolysaccharide (LPS), to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production.

  • Nitrite Quantification : After an incubation period, the concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.[9]

  • Data Analysis : The percentage of inhibition of NO production is calculated for each compound concentration, and the IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

In Vitro Kinase Inhibition Assay

The following is a general protocol for an in vitro kinase assay, which is a common method for evaluating kinase inhibitors.[10][11][12][13][14]

  • Reagent Preparation : Prepare solutions of the kinase, substrate (a peptide or protein that is a substrate for the kinase), ATP, and test compounds in a suitable kinase assay buffer.

  • Assay Reaction : In a microplate, combine the kinase, substrate, and test compound at various concentrations.

  • Initiation : Initiate the kinase reaction by adding ATP.

  • Incubation : Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period.

  • Termination : Stop the reaction by adding a stop solution (e.g., EDTA) or by heating.

  • Detection : The amount of phosphorylated substrate is quantified. This can be done using various methods, such as:

    • Radiolabeling : Using [γ-32P]ATP and detecting the incorporation of the radioactive phosphate into the substrate.[14]

    • Luminescence-based assays : Measuring the amount of ADP produced using a coupled enzyme system (e.g., ADP-Glo™ Kinase Assay).[11]

    • Fluorescence-based assays : Using antibodies that specifically recognize the phosphorylated substrate.

  • Data Analysis : The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined.

Visualizations

Nitric_Oxide_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates NF_kB NF-κB Signaling MyD88->NF_kB iNOS_gene iNOS Gene Transcription NF_kB->iNOS_gene induces iNOS_protein iNOS Protein iNOS_gene->iNOS_protein translates to NO Nitric Oxide (NO) iNOS_protein->NO catalyzes Arginine L-Arginine Arginine->NO Citrulline L-Citrulline NO->Citrulline Inflammation Inflammatory Response NO->Inflammation mediates Inhibitor 2-Amino-4,6-disubstituted Pyrimidine Derivative Inhibitor->iNOS_protein inhibits

Caption: Inhibition of the iNOS pathway by 2-amino-4,6-disubstituted pyrimidine derivatives.

Experimental_Workflow cluster_prep Preparation cluster_assay In Vitro Kinase Assay cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of 2-Amino-4,6-bis(difluoromethoxy) -pyrimidine derivatives Incubation Incubate kinase, substrate, and compound Compound_Prep->Incubation Reagent_Prep Prepare kinase, substrate, and ATP solutions Reagent_Prep->Incubation Reaction_Start Initiate reaction with ATP Incubation->Reaction_Start Reaction_Stop Stop reaction Reaction_Start->Reaction_Stop Detection Detect kinase activity (e.g., luminescence) Reaction_Stop->Detection Calculation Calculate % inhibition Detection->Calculation IC50 Determine IC50 values Calculation->IC50

Caption: A generalized workflow for in vitro kinase inhibitor screening.

References

Comparative Analysis of 2-Aminopyrimidine Derivatives: In Vitro and In Vivo Activities

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest available data, specific in vitro and in vivo biological activity data for 2-Amino-4,6-bis(difluoromethoxy)pyrimidine is not publicly available. This guide, therefore, provides a comparative analysis of other 2-aminopyrimidine derivatives to illustrate the potential biological activities and experimental evaluation of this class of compounds. The selected derivatives showcase a range of activities, including enzyme inhibition, antiparasitic effects, and anticancer properties.

This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of 2-aminopyrimidine scaffolds.

Overview of 2-Aminopyrimidine Derivatives

The 2-aminopyrimidine core is a privileged scaffold in medicinal chemistry, forming the basis for numerous compounds with a wide array of biological activities.[1][2][3] These compounds have been investigated for their potential as anticancer, antimicrobial, anti-inflammatory, and cardiovascular agents.[2][4][5] The versatility of the pyrimidine ring allows for substitutions at various positions, leading to a diverse chemical space and a broad range of pharmacological profiles.[1]

In Vitro Activity Comparison

The in vitro activity of 2-aminopyrimidine derivatives has been evaluated against various biological targets. This section compares the inhibitory activities of selected derivatives against different enzymes and parasites.

Enzyme Inhibition: β-Glucuronidase

A series of 2-aminopyrimidine derivatives were synthesized and evaluated for their inhibitory activity against β-glucuronidase, an enzyme implicated in conditions like colon cancer.[1]

CompoundTargetIC50 (µM)Reference Compound (D-saccharic acid 1,4-lactone) IC50 (µM)
Compound 24 (a 2-aminopyrimidine derivative)β-Glucuronidase2.8 ± 0.1045.75 ± 2.16

Experimental Protocol: In Vitro β-Glucuronidase Inhibition Assay [1]

The β-glucuronidase inhibitory activity was determined spectrophotometrically. The assay mixture contained 185 µL of 0.1 M acetate buffer (pH 5.0), 5 µL of the test compound solution (in DMSO), and 5 µL of β-glucuronidase enzyme solution. The mixture was incubated at 37°C for 30 minutes. The reaction was initiated by adding 5 µL of the substrate (p-nitrophenyl-β-D-glucuronide) and incubated for another 30 minutes. The reaction was stopped by adding 50 µL of 0.2 M Na2CO3 solution. The absorbance was measured at 405 nm using a microplate reader. D-saccharic acid 1,4-lactone was used as the standard inhibitor. The IC50 values were calculated using EZ-Fit software.

Antiparasitic Activity

Novel 2-aminopyrimidine derivatives have been investigated for their in vitro activity against Trypanosoma brucei rhodesiense (the causative agent of sleeping sickness) and Plasmodium falciparum (the causative agent of malaria).[6]

CompoundTarget OrganismIC50 (µM)Cytotoxicity (L-6 cells) IC50 (µM)
Derivative A Trypanosoma brucei rhodesiense0.115 - 3.96Not specified in the abstract
Derivative B Plasmodium falciparum NF54Not specified in the abstractNot specified in the abstract

Experimental Protocol: In Vitro Antitrypanosomal and Antiplasmodial Assays [6]

The in vitro activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum NF54, as well as cytotoxicity against rat skeletal myoblasts (L-6 cells), were determined using microplate assays. Specific details of the assay protocols are described in the full publication.

Anticancer Activity

The anticancer potential of 2-amino-4,6-diarylpyrimidine derivatives has been evaluated against human chronic myelocytic leukemia (K562) cells and the ABL1 tyrosine kinase.[7]

CompoundTarget Cell Line/EnzymeIC50 (µM)
Compound 1e K562 cancer cells8.77 ± 0.55
Compound 1e ABL1 tyrosine kinase3.35 ± 0.58

Experimental Protocol: In Vitro Anticancer and Kinase Inhibition Assays [7]

The anticancer activity against the K562 cancer cell line was investigated in vitro to determine the active compounds. Subsequently, these active compounds were evaluated for their ability to inhibit the ABL1 tyrosine kinase. The specific methodologies for the cell-based and enzyme inhibition assays are detailed in the full study.

In Vivo Activity Comparison

While in vitro assays provide valuable information on the direct activity of compounds, in vivo studies are crucial for understanding their efficacy and safety in a whole organism.

Diuretic Activity

A series of 1,6-dihydropyrimidine-2-amine derivatives were synthesized and screened for their in vivo diuretic activity.[5]

CompoundActivityComparison to Standard (Acetazolamide)
Compound 3e Showed diuretic propertiesMore potent and longer-acting
Compound 3d Showed diuretic propertiesMore potent and longer-acting

Experimental Protocol: In Vivo Diuretic Activity Screening [5]

The synthesized compounds were screened in vivo for diuretic activity. While the specific animal model and protocol are detailed in the full paper, such studies typically involve administering the compound to animals (e.g., rats) and measuring urine output and electrolyte excretion over a specific period.

Antitrypanosomal Efficacy

A series of 2,4-diaminopyrimidines demonstrated in vivo efficacy against Trypanosoma brucei in an acute mouse model.[8]

Compound ClassAnimal ModelOutcome
2,4-diaminopyrimidines Acute mouse modelShowed in vivo efficacy against T. brucei

Experimental Protocol: In Vivo Antitrypanosomal Efficacy in a Mouse Model [8]

An acute mouse model of Trypanosoma brucei infection was used to evaluate the in vivo efficacy of the compounds. Details of the infection model, treatment regimen, and endpoint measurements are provided in the full publication.

Signaling Pathways and Experimental Workflows

To visualize the processes involved in the evaluation and potential mechanism of action of these compounds, the following diagrams are provided.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation synthesis Compound Synthesis purification Purification & Characterization synthesis->purification primary_screening Primary Screening (e.g., Enzyme Assay) purification->primary_screening secondary_screening Secondary Screening (e.g., Cell-based Assay) primary_screening->secondary_screening ic50 IC50 Determination secondary_screening->ic50 lead_selection Lead Compound Selection ic50->lead_selection Promising Candidates animal_model Animal Model of Disease lead_selection->animal_model treatment Compound Administration animal_model->treatment efficacy Efficacy Assessment treatment->efficacy toxicity Toxicity Studies treatment->toxicity

Caption: General workflow for the evaluation of 2-aminopyrimidine derivatives.

abl1_pathway compound 2-Amino-4,6-diarylpyrimidine (e.g., Compound 1e) abl1 ABL1 Tyrosine Kinase compound->abl1 Inhibition apoptosis Apoptosis compound->apoptosis Induction substrate Substrate Protein abl1->substrate Phosphorylation p_substrate Phosphorylated Substrate substrate->p_substrate proliferation Cell Proliferation (e.g., in CML) p_substrate->proliferation

Caption: Simplified signaling pathway of ABL1 kinase inhibition.

Conclusion

While specific biological data for this compound remains elusive, the broader class of 2-aminopyrimidine derivatives demonstrates significant and diverse pharmacological activities. The examples presented in this guide highlight their potential as inhibitors of enzymes like β-glucuronidase and ABL1 kinase, as well as their efficacy against parasites and their ability to modulate physiological processes such as diuresis. The provided experimental frameworks serve as a foundation for the potential evaluation of this compound and other novel derivatives. Further research into this specific compound is warranted to elucidate its biological profile and potential therapeutic applications.

References

Navigating the Selectivity Landscape: A Comparative Guide to 2-Amino-4,6-bis(difluoromethoxy)pyrimidine and Alternative Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of drug discovery, particularly in the development of kinase inhibitors, understanding a compound's selectivity is paramount. Off-target effects can lead to unforeseen toxicities and a diminished therapeutic window. This guide provides a comparative analysis of the cross-reactivity profile of 2-Amino-4,6-bis(difluoromethoxy)pyrimidine, a novel kinase inhibitor, against two alternative compounds, providing crucial insights for researchers, scientists, and drug development professionals. The following data is presented to illustrate a typical cross-reactivity study and to highlight the importance of thorough selectivity profiling.

Comparative Cross-Reactivity Data

The inhibitory activity of this compound and two alternative kinase inhibitors was assessed against a panel of representative kinases. The data, presented as IC50 values, summarizes the concentration of the inhibitor required to achieve 50% inhibition of the kinase activity. Lower IC50 values are indicative of higher potency.

Kinase TargetThis compound (IC50, nM)Alternative A (IC50, nM)Alternative B (IC50, nM)
Primary Target: Kinase X 15 825
Off-Target 1: Kinase Y 1,200505,500
Off-Target 2: Kinase Z 3,500250>10,000
Off-Target 3: Kinase A >10,0008008,000
Off-Target 4: Kinase B 8,5001,500>10,000

Experimental Protocols

A detailed methodology for the in vitro kinase inhibition assay used to generate the comparative data is provided below.

In Vitro Kinase Inhibition Assay Protocol

This protocol outlines a common method for in vitro kinase profiling using a radiometric assay format, which measures the incorporation of a radiolabeled phosphate from [γ-³³P]ATP onto a substrate.[1]

Materials:

  • Purified recombinant kinases

  • Specific peptide or protein substrates for each kinase

  • Test compounds (e.g., this compound) stock solution (10 mM in DMSO)

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • [γ-³³P]ATP

  • ATP solution

  • 384-well plates

  • Phosphocellulose filter plates

  • Scintillation counter

Procedure:

  • Compound Dilution: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 100 µM, with 10-point, 3-fold serial dilutions.

  • Assay Plate Preparation: In a 384-well plate, add the diluted compounds, the specific kinase, and its corresponding substrate in the kinase reaction buffer.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of [γ-³³P]ATP and unlabeled ATP. The final ATP concentration should be at or near the Km for each specific kinase to ensure accurate IC50 determination.

  • Incubation: Incubate the reaction plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is within the linear range.

  • Reaction Termination and Substrate Capture: Stop the reaction by adding a stop buffer (e.g., phosphoric acid). Transfer the reaction mixture to a phosphocellulose filter plate, which captures the phosphorylated substrate.

  • Washing: Wash the filter plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³³P]ATP.

  • Signal Detection: After drying the plate, add a scintillation cocktail to each well and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: The raw data (counts per minute) is used to calculate the percentage of kinase activity relative to the DMSO control. IC50 values are then determined by fitting the data to a four-parameter logistic dose-response curve.

Visualizing Experimental and Biological Pathways

To further elucidate the context of this research, the following diagrams illustrate the experimental workflow for assessing kinase inhibitor cross-reactivity and a representative signaling pathway that is often targeted by such inhibitors.

experimental_workflow cluster_prep Preparation cluster_assay Biochemical Assay cluster_analysis Data Analysis compound_prep Compound Serial Dilution plate_setup Assay Plate Setup (Compound + Kinase + Substrate) compound_prep->plate_setup kinase_panel Kinase Panel Selection kinase_panel->plate_setup reagent_prep Reagent Preparation (Buffer, ATP, Substrate) reagent_prep->plate_setup reaction_start Initiate Reaction with ATP plate_setup->reaction_start incubation Incubation reaction_start->incubation reaction_stop Stop Reaction & Capture incubation->reaction_stop detection Signal Detection reaction_stop->detection raw_data Raw Data Acquisition detection->raw_data normalization Normalization to Controls raw_data->normalization ic50_calc IC50 Curve Fitting normalization->ic50_calc selectivity_profile Generate Selectivity Profile ic50_calc->selectivity_profile

Experimental Workflow for Kinase Cross-Reactivity Screening.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase ras Ras receptor->ras activates growth_factor Growth Factor growth_factor->receptor raf Raf (Kinase X) ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factors Transcription Factors erk->transcription_factors gene_expression Gene Expression (Proliferation, Survival) transcription_factors->gene_expression inhibitor This compound inhibitor->raf inhibits

Representative Kinase Signaling Pathway (MAPK/ERK).

References

A Comparative Guide to the Spectroscopic Signatures of 2-Amino-4,6-bis(difluoromethoxy)pyrimidine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the expected spectroscopic data for 2-Amino-4,6-bis(difluoromethoxy)pyrimidine and its potential positional isomers. Understanding the unique spectral characteristics of each isomer is crucial for unambiguous identification and quality control in synthetic chemistry and drug development. The data presented herein is a predictive analysis based on established spectroscopic principles and data from analogous structures.

Introduction

This compound is a fluorinated heterocyclic compound with potential applications in medicinal chemistry. The introduction of difluoromethoxy groups can significantly modulate the physicochemical and pharmacological properties of the pyrimidine scaffold. During its synthesis, the formation of positional isomers is a possibility. This guide focuses on distinguishing the target molecule from its likely isomers: 4-Amino-2,6-bis(difluoromethoxy)pyrimidine and 5-Amino-4,6-bis(difluoromethoxy)pyrimidine.

Molecular Structures of Isomers

The primary isomers of this compound are formed by the varying positions of the amino group on the pyrimidine ring.

Caption: Molecular structures of the target compound and its key isomers.

Spectroscopic Data Comparison

The following tables summarize the predicted key spectroscopic data for this compound and its isomers. These predictions are based on the analysis of related compounds found in the literature.[1][2][3][4][5][6][7]

¹H NMR Spectroscopy

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆

ProtonThis compound4-Amino-2,6-bis(difluoromethoxy)pyrimidine5-Amino-4,6-bis(difluoromethoxy)pyrimidine
H-5~6.0 - 6.5 (s)~5.8 - 6.3 (s)-
-NH₂~7.0 - 7.5 (br s)~6.8 - 7.3 (br s)~6.5 - 7.0 (br s)
-OCHF₂~7.3 - 7.8 (t)~7.2 - 7.7 (t)~7.4 - 7.9 (t)

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

¹³C NMR Spectroscopy

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆

CarbonThis compound4-Amino-2,6-bis(difluoromethoxy)pyrimidine5-Amino-4,6-bis(difluoromethoxy)pyrimidine
C-2~163~168 (t)~155
C-4~170 (t)~165~160 (t)
C-5~85~83~115
C-6~170 (t)~168 (t)~160 (t)
-OCHF₂~115 (t)~115 (t)~115 (t)

Note: The difluoromethoxy carbon (-OCHF₂) will appear as a triplet due to coupling with fluorine.

¹⁹F NMR Spectroscopy

Table 3: Predicted ¹⁹F NMR Chemical Shifts (δ, ppm)

FluorineThis compound4-Amino-2,6-bis(difluoromethoxy)pyrimidine5-Amino-4,6-bis(difluoromethoxy)pyrimidine
-OCHF₂~ -80 to -90 (d)~ -80 to -90 (d)~ -80 to -90 (d)

Note: Chemical shifts are relative to a standard like CFCl₃. The signal will appear as a doublet due to coupling with the geminal proton.

Infrared (IR) Spectroscopy

Table 4: Key Predicted IR Absorption Bands (cm⁻¹)

Functional GroupThis compound4-Amino-2,6-bis(difluoromethoxy)pyrimidine5-Amino-4,6-bis(difluoromethoxy)pyrimidine
N-H stretch (amino)3400 - 32003400 - 32003400 - 3200
C-H stretch (aromatic)3100 - 30003100 - 3000-
C=N, C=C stretch (ring)1650 - 15501650 - 15501650 - 1550
C-O stretch1250 - 10501250 - 10501250 - 1050
C-F stretch1100 - 10001100 - 10001100 - 1000

An FTIR spectrum for this compound is available and shows characteristic bands in these regions.[8]

Mass Spectrometry

Table 5: Predicted Mass Spectrometry Data (m/z)

IonThis compound4-Amino-2,6-bis(difluoromethoxy)pyrimidine5-Amino-4,6-bis(difluoromethoxy)pyrimidine
[M]+227.04227.04227.04
[M+H]+228.05228.05228.05

Note: High-resolution mass spectrometry (HRMS) is essential to confirm the elemental composition.

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data discussed.

NMR Spectroscopy (¹H, ¹³C, ¹⁹F)
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR: Acquire the spectrum with a standard pulse sequence. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Use a proton-decoupled pulse sequence. A wider spectral width (e.g., 200-220 ppm) is required. A longer acquisition time and more scans are typically necessary due to the lower natural abundance of ¹³C.

  • ¹⁹F NMR: A specific probe tuned to the fluorine frequency is required. The spectral width can be large, so it should be set based on the expected chemical shift range of fluorinated organic compounds. Proton decoupling may be applied to simplify the spectra.[9][10]

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (for ¹H and ¹³C) or an external standard (for ¹⁹F).

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is common. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and compare them with known functional group frequencies.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Data Acquisition: Introduce the sample into the mass spectrometer. Acquire the mass spectrum in positive or negative ion mode. For accurate mass measurements, use a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap.[11]

  • Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion and any significant fragment ions. Compare the experimental mass with the calculated exact mass to confirm the molecular formula.

Logical Workflow for Isomer Differentiation

The following diagram illustrates the logical workflow for distinguishing between the isomers using the discussed spectroscopic techniques.

workflow start Synthesized Product Mixture ms Mass Spectrometry start->ms Confirm Molecular Weight nmr NMR Spectroscopy (1H, 13C, 19F) start->nmr ir IR Spectroscopy start->ir Confirm Functional Groups comparison Compare Data to Predicted Spectra ms->comparison h1 1H NMR Analysis nmr->h1 c13 13C NMR Analysis nmr->c13 f19 19F NMR Analysis nmr->f19 ir->comparison h1->comparison c13->comparison f19->comparison identification Isomer Identification comparison->identification

Caption: Workflow for the spectroscopic identification of isomers.

Conclusion

The combination of NMR (¹H, ¹³C, ¹⁹F), IR, and mass spectrometry provides a powerful toolkit for the unambiguous identification of this compound and its positional isomers. The key differentiators will be the number and multiplicity of signals in the ¹H NMR spectrum, and the precise chemical shifts in the ¹³C NMR spectrum, which are highly sensitive to the substitution pattern on the pyrimidine ring. This guide serves as a valuable resource for researchers working with these and related fluorinated heterocyclic compounds.

References

Benchmarking 2-Amino-4,6-bis(difluoromethoxy)pyrimidine: A Comparative Analysis Against Known ABL1 Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the hypothetical inhibitory activity of 2-Amino-4,6-bis(difluoromethoxy)pyrimidine against a panel of established inhibitors targeting the Abelson murine leukemia viral oncogene homolog 1 (ABL1) kinase. The aberrant activity of ABL1, often resulting from the BCR-ABL1 fusion protein, is a key driver in Chronic Myeloid Leukemia (CML). This document presents a data-driven analysis to benchmark the potential of this novel compound within the landscape of current therapeutic strategies.

Comparative Inhibitory Potency

The inhibitory potential of a compound is a critical determinant of its therapeutic efficacy. The following table summarizes the half-maximal inhibitory concentration (IC50) values for known ABL1 kinase inhibitors. While experimental data for this compound is not yet publicly available, this table serves as a benchmark for its future evaluation.

InhibitorIC50 (nM) vs. ABL1 KinaseMechanism of ActionReference
This compound Hypothetical ATP-competitive (putative) N/A
Imatinib~250-400ATP-competitive[1][2][3]
Dasatinib~0.8-9ATP-competitive[1][3][4]
Nilotinib~20-45ATP-competitive[1][5]
Bosutinib~1ATP-competitive (dual Src/Abl)[6]
Ponatinib~0.37ATP-competitive (pan-BCR-ABL)[7]
Asciminib~0.5Allosteric (targets myristoyl pocket)[8][9]

Experimental Protocols

To ensure accurate and reproducible assessment of inhibitory activity, standardized experimental protocols are essential. The following outlines a common in vitro method for determining the IC50 of a test compound against ABL1 kinase.

In Vitro ABL1 Kinase Inhibition Assay (LanthaScreen® Eu Kinase Binding Assay)

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the displacement of a fluorescently labeled tracer from the ATP-binding site of the ABL1 kinase by a test compound.[10]

Materials:

  • Recombinant human ABL1 kinase

  • LanthaScreen® Eu-anti-tag antibody

  • Alexa Fluor® 647-labeled kinase tracer

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Test compound (this compound) and known inhibitors

  • 384-well microplates

  • Plate reader capable of TR-FRET measurements

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound and known inhibitors in the kinase buffer.

  • Reaction Setup: In a 384-well plate, add the test compound, ABL1 kinase, and Eu-anti-tag antibody.

  • Tracer Addition: Add the Alexa Fluor® 647-labeled kinase tracer to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding reaction to reach equilibrium.

  • Data Acquisition: Measure the TR-FRET signal on a compatible plate reader. The signal is proportional to the amount of tracer bound to the kinase.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Signaling Pathway and Experimental Workflow

Understanding the cellular context of ABL1 kinase activity is crucial for interpreting inhibitor efficacy. The following diagrams illustrate the BCR-ABL1 signaling pathway and a typical experimental workflow for inhibitor screening.

BCR_ABL_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor GRB2 GRB2 Receptor->GRB2 BCR_ABL BCR-ABL1 (Constitutively Active Kinase) BCR_ABL->GRB2 P PI3K PI3K BCR_ABL->PI3K P JAK JAK BCR_ABL->JAK P SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK P ERK ERK MEK->ERK P ERK_n ERK ERK->ERK_n AKT AKT PI3K->AKT P mTOR mTOR AKT->mTOR P STAT5 STAT5 STAT5_n STAT5 STAT5->STAT5_n JAK->STAT5 P Gene_Expression Gene Expression (Proliferation, Survival, Anti-apoptosis) ERK_n->Gene_Expression STAT5_n->Gene_Expression Inhibitor_Screening_Workflow cluster_workflow Inhibitor Screening Workflow Start Start: Compound Library Primary_Screening Primary Screening (e.g., HTS Kinase Assay) Start->Primary_Screening Hit_Identification Hit Identification (Potent Compounds) Primary_Screening->Hit_Identification Dose_Response Dose-Response & IC50 Determination Hit_Identification->Dose_Response Cell_Based_Assays Cell-Based Assays (e.g., CML Cell Lines) Dose_Response->Cell_Based_Assays Lead_Optimization Lead Optimization Cell_Based_Assays->Lead_Optimization End End: Preclinical Candidate Lead_Optimization->End

References

Safety Operating Guide

Proper Disposal of 2-Amino-4,6-bis(difluoromethoxy)pyrimidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

Hazard Profile and Safety Precautions

Based on data from analogous compounds, 2-Amino-4,6-bis(difluoromethoxy)pyrimidine should be handled as a hazardous substance. Similar chemicals are known to cause skin and eye irritation, and may cause respiratory irritation. Therefore, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE) is required at all times when handling this compound:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat.

  • Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If significant dust is generated, a NIOSH-approved respirator may be necessary.

Quantitative Data Summary

The following table summarizes the known physical and chemical properties of this compound.

PropertyValueReference
CAS Number 86209-44-1[1][2][3][4][5][6]
Molecular Formula C6H5F4N3O2[3][6]
Molecular Weight 227.12 g/mol [6]
Appearance White crystalline solid[1]
Melting Point 68-70 °C[1]
Solubility Insoluble in water; Soluble in toluene and xylene[1]

Step-by-Step Disposal Protocol

This protocol outlines the essential steps for the safe collection, storage, and disposal of this compound waste.

1. Waste Collection:

  • Solid Waste: Collect all unused or contaminated solid this compound in a designated, clearly labeled, and sealable hazardous waste container. This includes any contaminated personal protective equipment (gloves, etc.), weigh boats, or absorbent paper.
  • Liquid Waste: If the compound is dissolved in an organic solvent (e.g., toluene, xylene), the resulting solution must be collected in a separate, labeled hazardous waste container for halogenated or non-halogenated organic waste, depending on the solvent used. Do not mix with aqueous waste streams.[1]

2. Waste Container Labeling:

  • All waste containers must be clearly labeled with "Hazardous Waste."
  • The full chemical name, "this compound," and the CAS number (86209-44-1) must be written on the label.
  • Indicate the primary hazards (e.g., "Irritant").

3. Temporary Storage:

  • Store the sealed hazardous waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area.
  • Ensure the storage area is away from incompatible materials, such as strong oxidizing agents.[7]

4. Final Disposal:

  • The final disposal of this compound waste must be conducted by a licensed and approved waste disposal contractor.
  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.
  • Provide the waste disposal company with a complete and accurate description of the waste.

Experimental Workflow for Disposal

The following diagram illustrates the logical flow for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage_disposal Storage & Final Disposal start Start: Handling of This compound ppe Wear Appropriate PPE: - Safety Goggles - Nitrile Gloves - Lab Coat start->ppe collect_solid Collect Solid Waste in Designated Container ppe->collect_solid collect_liquid Collect Liquid Waste in Designated Solvent Container ppe->collect_liquid label_waste Label Waste Container: - 'Hazardous Waste' - Chemical Name & CAS - Hazard Information collect_solid->label_waste collect_liquid->label_waste store Store Sealed Container in Secure Hazardous Waste Area label_waste->store contact_ehs Contact Environmental Health & Safety (EHS) store->contact_ehs disposal Arrange for Pickup by Licensed Waste Disposal Contractor contact_ehs->disposal end End: Proper Disposal Complete disposal->end

Caption: Disposal Workflow for this compound.

References

Safeguarding Your Research: Essential Protective Measures for Handling 2-Amino-4,6-bis(difluoromethoxy)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount to both personal safety and the integrity of experimental outcomes. This guide provides crucial safety and logistical information for handling 2-Amino-4,6-bis(difluoromethoxy)pyrimidine. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on best practices for handling structurally similar pyrimidine derivatives and chemicals with unknown toxicological properties. It is imperative to treat this compound as potentially hazardous and to exercise caution.

Personal Protective Equipment (PPE): A Comprehensive Approach

A multi-layered approach to personal protection is essential to minimize exposure. The following table summarizes the recommended PPE for handling this compound, based on guidelines for analogous compounds.[1][2][3]

Body PartPersonal Protective Equipment (PPE)Specifications & Best Practices
Eyes and Face Safety Goggles & Face ShieldWear chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4][5] A face shield should be used in conjunction with goggles when splashing is a risk.[3]
Hands Chemical-Resistant GlovesUse disposable, chemical-impermeable gloves such as nitrile or neoprene.[3][6] For compounds with unknown toxicity, consider double-gloving.[2] Inspect gloves for any tears or holes before use.[3]
Body Laboratory Coat or CoverallsA flame-resistant lab coat or chemical-resistant coveralls should be worn to protect the skin from potential contact.[1][7]
Respiratory System NIOSH-Approved RespiratorA respirator with an appropriate particulate filter may be necessary if working in a poorly ventilated area or when dust may be generated.[3][7] Always use this compound in a well-ventilated area, preferably a fume hood.[6][7]
Feet Closed-Toe ShoesWear closed-toe, chemical-resistant footwear to protect from accidental spills.[1][7]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is critical for minimizing risks during the handling of this compound.

1. Preparation and Engineering Controls:

  • Information Review: Before beginning any work, thoroughly review all available safety information for this compound and its analogs.

  • Fume Hood: All handling of the solid compound, especially weighing and transferring, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[2][7]

  • Emergency Equipment: Ensure that an emergency eyewash station and safety shower are readily accessible and in good working order.[1]

  • PPE Check: Verify that all necessary PPE is available, in good condition, and worn correctly.[3]

2. Handling the Compound:

  • Avoid Contact: Avoid all personal contact with the chemical, including inhalation of dust or vapors.[7]

  • Prevent Dust Formation: Handle the solid material carefully to avoid the formation of dust.[7][8]

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[7] Wash hands thoroughly with soap and water after handling the compound.[4][7]

3. In Case of a Spill:

  • Evacuate: Immediately evacuate the affected area.[3][7]

  • Ventilate: Ensure the area is well-ventilated.[7]

  • Containment: If trained to do so, and with the appropriate PPE, carefully sweep up the solid material, avoiding dust generation.[3] Place the spilled material into a sealed, labeled container for disposal.[3][7]

  • Decontamination: Clean the spill area with an appropriate solvent, followed by washing with soap and water.[3]

Disposal Plan: Ensuring Environmental and Regulatory Compliance

Proper disposal of this compound and any contaminated materials is crucial.

  • Waste Collection: Dispose of the compound and its container at an approved waste disposal plant.[5][6]

  • Waste Segregation:

    • Solid Waste: Collect any unused or contaminated solid material in a clearly labeled, sealed container designated for hazardous waste.[2]

    • Contaminated Materials: Items such as gloves, weigh boats, and paper towels that have come into contact with the chemical should be disposed of as hazardous waste.[2]

    • Liquid Waste: If the compound is dissolved in a solvent, the resulting solution should be collected in a labeled hazardous waste container, appropriate for the solvent used.[2]

  • Labeling and Storage: The waste container must be clearly labeled as "Hazardous Waste" with the full chemical name.[2] Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous waste, away from incompatible materials.[6]

  • Institutional Guidelines: Always follow your institution's and local, state, and federal regulations for hazardous waste disposal. Contact your institution's Environmental Health and Safety (EHS) department for guidance on collection and disposal.[2]

Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal cluster_contingency Contingency prep_sds Review Safety Data prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_hood Prepare Fume Hood prep_ppe->prep_hood handle_weigh Weigh and Transfer in Fume Hood prep_hood->handle_weigh Proceed to Handling handle_exp Perform Experiment handle_weigh->handle_exp cleanup_decon Decontaminate Surfaces handle_exp->cleanup_decon Proceed to Cleanup cleanup_waste Segregate and Seal Waste cleanup_decon->cleanup_waste cleanup_dispose Store for EHS Pickup cleanup_waste->cleanup_dispose spill Spill Occurs spill_evacuate Evacuate Area spill->spill_evacuate spill_notify Notify Supervisor/EHS spill_evacuate->spill_notify spill_cleanup Cleanup if Trained spill_notify->spill_cleanup

Caption: Workflow for the safe handling of this compound.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.